molecular formula C13H14O5 B1595868 Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate CAS No. 35322-20-4

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B1595868
CAS No.: 35322-20-4
M. Wt: 250.25 g/mol
InChI Key: JHWYUCIVJQZDEF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYUCIVJQZDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956755
Record name Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35322-20-4
Record name 35322-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a versatile β-keto ester of significant interest in synthetic chemistry and drug discovery. The document elucidates the compound's chemical identity, physicochemical properties, and characteristic spectral data. A detailed synthetic protocol via mixed Claisen condensation is presented, including a mechanistic discussion and step-by-step experimental procedures. Furthermore, the guide explores the rich reactivity of this molecule, highlighting its utility as a scaffold for creating complex chemical architectures. Potential applications in medicinal chemistry are discussed, contextualized by the established roles of similar β-dicarbonyl compounds in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a dicarbonyl compound featuring both a ketone and an ester functional group, separated by a methylene unit, classifying it as a β-keto ester. This structural motif is a cornerstone of modern organic synthesis, offering a rich tapestry of chemical reactivity.

Chemical Structure and IUPAC Nomenclature

The definitive chemical identity of the molecule is established by its structure and systematic name.

  • IUPAC Name: this compound[1].

  • CAS Number: 35322-20-4[1].

  • Molecular Formula: C₁₃H₁₄O₅[1].

  • SMILES: CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC[1].

The structure comprises an ethyl ester group, a central butanoate chain with two ketone functionalities at positions 2 and 4, and a 4-methoxyphenyl (anisole) ring attached to the C4-carbonyl group.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is essential for handling, reaction setup, and purification.

PropertyValueSource
Molecular Weight 250.25 g/mol [1]
Physical Form Solid
Melting Point 52-57 °C
Topological Polar Surface Area 69.7 Ų[1]
Flash Point > 110 °C (> 230 °F)

Spectroscopic data confirms the identity and purity of the compound after synthesis. While raw spectra are available in databases, the expected signals are:

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the methylene protons, the aromatic protons of the methoxyphenyl ring, and the methoxy group singlet.

  • ¹³C NMR: Resonances for the two carbonyl carbons (ester and ketone), the carbons of the aromatic ring, the methoxy carbon, the methylene carbon, and the ethyl group carbons[1].

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketones and the ester, as well as C-O and aromatic C-H stretches[1].

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass (250.0841 Da) and predictable fragmentation patterns[1].

Synthesis Pathway: The Mixed Claisen Condensation

From a retrosynthetic perspective, the most logical approach to constructing this β-keto ester is through a mixed (or "crossed") Claisen condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of an enolizable ester or ketone with a non-enolizable ester[2][3]. In this case, the reaction occurs between 4'-methoxyacetophenone (which can form an enolate) and diethyl oxalate (which cannot self-condense as it lacks α-protons).

The choice of base is critical. Sodium ethoxide is commonly used, as it is a strong enough base to deprotonate the acetophenone, and its identity matches the alkoxy group of the ester, preventing transesterification side reactions[4][5].

claisen_condensation cluster_reactants Starting Materials R1 4'-Methoxyacetophenone P1 Reaction Vessel (Anhydrous Solvent, e.g., Ethanol) R1->P1 R2 Diethyl Oxalate R2->P1 P2 Add Sodium Ethoxide (Base) P1->P2 1. P3 Enolate Formation (Deprotonation of Acetophenone) P2->P3 2. P4 Nucleophilic Attack (Enolate attacks Diethyl Oxalate) P3->P4 3. P5 Tetrahedral Intermediate P4->P5 4. P6 Elimination of Ethoxide (Reforms C=O bond) P5->P6 5. P7 Acidic Workup (e.g., dilute HCl or H₂SO₄) P6->P7 6. Neutralization P8 Product Isolation & Purification (Extraction, Crystallization) P7->P8 7. Product Ethyl 4-(4-methoxyphenyl)- 2,4-dioxobutanoate P8->Product

Caption: Synthetic workflow via mixed Claisen condensation.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • 4'-Methoxyacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (1.0 eq) in small pieces to a flask containing anhydrous absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath. To this, add a solution of 4'-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise, maintaining the temperature below 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The formation of a solid precipitate (the sodium salt of the product) is often observed.

  • Workup: Cool the reaction mixture in an ice bath and slowly acidify by adding dilute hydrochloric acid until the pH is ~2-3. This step protonates the enolate salt to yield the final β-keto ester[2].

  • Extraction: Transfer the mixture to a separatory funnel. If a large amount of ethanol is present, it may be necessary to first remove it under reduced pressure. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the versatile reactivity of its β-dicarbonyl core. The methylene protons located between the two carbonyl groups (the α-protons) are particularly acidic and can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, serving as a key intermediate for various transformations.

reactivity_hub Core Ethyl 4-(4-methoxyphenyl)- 2,4-dioxobutanoate Alkylation Alkylation (via Enolate) Core->Alkylation Base, R-X Decarboxylation Hydrolysis & Decarboxylation (Saponification followed by heating) Core->Decarboxylation 1. NaOH, H₂O 2. H₃O⁺, Heat Heterocycle Heterocycle Synthesis (e.g., with hydrazines, ureas) Core->Heterocycle Binucleophile Reduction Selective Reduction (of Ketones) Core->Reduction e.g., NaBH₄ P_Alk α-Substituted Derivatives Alkylation->P_Alk P_Dec 1-(4-methoxyphenyl)ethan-1-one (Acetophenone derivative) Decarboxylation->P_Dec P_Het Pyrazoles, Pyrimidines, etc. Heterocycle->P_Het P_Red β-Hydroxy Esters/Ketones Reduction->P_Red

Caption: Key reaction pathways for β-keto esters.

  • Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce substituents at the α-carbon. This is a fundamental strategy for building molecular complexity[6][7].

  • Hydrolysis and Decarboxylation: Saponification of the ester group followed by acidification and heating leads to decarboxylation, yielding a ketone. This sequence provides a route to synthesize substituted 4-methoxyacetophenones[6].

  • Synthesis of Heterocycles: The 1,3-dicarbonyl arrangement is an ideal precursor for forming heterocyclic rings, which are prevalent in pharmaceuticals. For example, condensation with hydrazine derivatives can yield pyrazoles, while reaction with ureas or amidines can lead to pyrimidines[8].

  • Palladium-Catalyzed Reactions: Modern synthetic methods have expanded the utility of β-keto esters, for instance, in palladium-catalyzed allylic alkylations and other transformations that proceed under neutral conditions[9].

Relevance and Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in public literature, its structural class is highly relevant to medicinal chemistry.

  • Scaffold for API Synthesis: β-keto esters are crucial building blocks for numerous active pharmaceutical ingredients (APIs). For example, a related intermediate, Ethyl 4-methoxy-3-oxobutanoate, is vital in the synthesis of the HIV integrase inhibitor Dolutegravir[10]. This highlights the potential of the title compound as a starting material for novel therapeutics.

  • Enzyme Inhibition: The dicarbonyl motif can act as a chelating group for metal ions in enzyme active sites. For instance, a related compound, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, is noted in the synthesis of benazepril, an angiotensin-converting enzyme (ACE) inhibitor[11]. This suggests that derivatives could be explored as inhibitors for various metalloenzymes.

  • Antibacterial Research: The design of β-keto esters has been explored for antibacterial activity, with some compounds designed as mimics of bacterial quorum-sensing molecules[12]. The 4-methoxyphenyl group could be modified to tune lipophilicity and target specific bacterial proteins.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for synthetic innovation. Its straightforward synthesis via the Claisen condensation and the rich, predictable reactivity of its β-dicarbonyl core make it an invaluable tool for chemists. For professionals in drug development, this compound represents a readily accessible scaffold for generating libraries of complex molecules and exploring new therapeutic avenues, particularly in the synthesis of heterocyclic systems and potential enzyme inhibitors. A thorough understanding of its properties and reactivity, as detailed in this guide, is the first step toward unlocking its full scientific potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 287267, this compound. Available at: [Link]

  • AK Lectures (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118222145, Ethyl 4-methoxyphenyl-4-oxobutanoate. Available at: [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. Available at: [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Available at: [Link]

  • Soto-Zarazúa, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6794. Available at: [Link]

  • Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. Available at: [Link]

  • BYJU'S (n.d.). Claisen Condensation Mechanism. Available at: [Link]

  • L.S. College, Muzaffarpur (2020). Claisen condensation. Available at: [Link]

  • The Claisen Condensation (n.d.). University of Babylon. Available at: [Link]

  • Soderberg, T. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736729, Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate. Available at: [Link]

  • LibreTexts Chemistry (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis (n.d.). Wat-Med. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, registered under CAS number 35322-20-4, is a multifaceted organic compound of significant interest within the realms of pharmaceutical research and synthetic chemistry. Its structure, incorporating a β-diketone moiety, an ethyl ester, and a methoxy-substituted aromatic ring, renders it a versatile precursor for the synthesis of a variety of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and essential safety information, designed to empower researchers in leveraging this compound's full potential.

Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Key Identifiers
IdentifierValue
CAS Number 35322-20-4
IUPAC Name This compound[1]
Synonyms Ethyl 3-(4-methoxybenzoyl)pyruvate, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate
Molecular Formula C₁₃H₁₄O₅[2]
Molecular Weight 250.25 g/mol [2]
InChI Key JHWYUCIVJQZDEF-UHFFFAOYSA-N[2]
SMILES CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC[1]
Physical Properties

The physical state and properties of a compound dictate its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Appearance Solid[2]
Melting Point 52-57 °C[2]
Flash Point > 110 °C (> 230 °F)[2]
Topological Polar Surface Area 69.7 Ų[1]
LogP (predicted) 1.8[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 6[1]

Synthesis and Purification: A Methodological Approach

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation in organic synthesis.

Synthesis Workflow

Synthesis_Workflow Reactants Reactants: - 4'-Methoxyacetophenone - Diethyl oxalate Reaction Claisen Condensation Reactants->Reaction Base Base: Sodium Ethoxide (NaOEt) in Ethanol (EtOH) Base->Reaction Workup Acidic Workup: dil. HCl Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification: Recrystallization (Ethanol) Crude_Product->Purification Final_Product Pure Ethyl 4-(4-methoxyphenyl)- 2,4-dioxobutanoate Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of the title compound, emphasizing the rationale behind each step to ensure reproducibility and high purity.

Materials:

  • 4'-Methoxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (solid or freshly prepared)

  • Absolute ethanol

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The use of absolute ethanol and a drying tube is critical to prevent the hydrolysis of the base and the ester reactants, which would lead to unwanted side products.

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 4'-methoxyacetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) in absolute ethanol dropwise at room temperature. A slight excess of diethyl oxalate is used to ensure complete consumption of the ketone.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice and water. Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This step protonates the enolate intermediate and precipitates the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from ethanol to afford the pure this compound as a solid. Recrystallization is a self-validating purification technique; the formation of well-defined crystals is indicative of high purity.

Characterization and Analytical Protocols

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid. A sharp melting point range close to the literature value indicates high purity.

Protocol:

  • Sample Preparation: Place a small amount of the dried, purified compound on a clean, dry watch glass. Finely powder the sample with a spatula.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample to introduce a small amount of the solid. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 10-15 °C below the expected melting point (52-57 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Solubility Profile

A qualitative assessment of solubility in common laboratory solvents is essential for designing reaction conditions, purification strategies, and for biological assays.

Protocol:

  • Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Addition: To each test tube, add approximately 10 mg of this compound.

  • Observation: Agitate the tubes and observe the solubility at room temperature. Note whether the compound is soluble, partially soluble, or insoluble. For partially soluble samples, gentle warming can be applied to assess temperature-dependent solubility.

Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence for the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the methylene protons, and the aromatic protons. The chemical shifts and coupling constants will be characteristic of the molecule's electronic environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and ketones, the aromatic carbons, and the aliphatic carbons of the ethyl and methoxy groups. A ¹³C NMR spectrum is available on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Expected key peaks include:

  • Strong C=O stretching vibrations for the ester and ketone groups (typically in the range of 1650-1750 cm⁻¹).

  • C-O stretching vibrations for the ester and ether linkages.

  • C-H stretching vibrations for the aromatic and aliphatic components. A vapor phase IR spectrum is available on SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.25 g/mol ). Characteristic fragment ions are expected from the cleavage of the ester and ketone functionalities. GC-MS data is available from the NIST Mass Spectrometry Data Center.[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical compound.

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]

  • Avoid inhalation of dust and contact with skin and eyes.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is between 2-8°C for long-term stability.

  • Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable building block in organic synthesis with well-defined physical and chemical properties. This guide provides a comprehensive framework for its synthesis, purification, characterization, and safe handling. By understanding the principles behind the experimental protocols and adhering to safety guidelines, researchers can effectively utilize this compound in their scientific endeavors.

References

  • This compound | C13H14O5 | CID 287267 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • New J. Chem Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Nomenclature and Identification of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation upon which reproducible and reliable scientific work is built. This guide provides a comprehensive overview of the synonyms, systematic names, and registry identifiers for the compound Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate . As a Senior Application Scientist, my objective is to offer not just a list of names, but a deeper understanding of the nomenclature to aid in literature searches, database queries, and clear scientific communication.

Core Chemical Identity

The primary structure of the molecule is a butanoate chain with two oxo groups at positions 2 and 4, an ethyl ester, and a 4-methoxyphenyl substituent at the 4-position. This specific arrangement of functional groups gives rise to its systematic name and is the basis for its various synonyms.

International Union of Pure and Applied Chemistry (IUPAC) Name

The most systematic and universally recognized name for this compound is This compound .[1] This name precisely describes the molecular structure:

  • ethyl : Refers to the ethyl ester group (-OCH2CH3).

  • 4-(4-methoxyphenyl) : Indicates a phenyl group with a methoxy substituent at its fourth carbon, which is attached to the fourth carbon of the butanoate chain.

  • 2,4-dioxo : Specifies the presence of two ketone functional groups at the second and fourth positions of the butanoate chain.

  • butanoate : Denotes a four-carbon ester chain.

Understanding the IUPAC name is crucial as it provides a definitive structural description, eliminating ambiguity.

Common Synonyms and Trivial Names

In scientific literature and chemical catalogs, compounds are often referred to by a variety of synonyms. This can be due to historical naming conventions, supplier-specific nomenclature, or names that emphasize a particular structural feature. For this compound, several synonyms are in common use.

Structurally Descriptive Synonyms

These names, while not strictly following IUPAC rules, still provide a clear indication of the molecule's structure.

  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate : This is a common and intuitive synonym where "butyrate" is used in place of "butanoate".[1]

  • Ethyl 3-(4-methoxybenzoyl)pyruvate : This name highlights the pyruvate core of the molecule.[1]

  • Ethyl 4-methoxy-a,g-dioxo-benzenebutanoate : This synonym uses Greek letters to denote the positions of the oxo groups.[1]

  • Benzenebutanoic acid, 4-methoxy-.alpha.,.gamma.-dioxo-, ethyl ester : This name treats the compound as a derivative of benzenebutanoic acid.[1]

Supplier and Database Identifiers

It is common for chemical suppliers and databases to assign their own identifiers or use variations in naming. Some of these include:

  • 4-(4-METHOXY-PHENYL)-2,4-DIOXO-BUTYRIC ACID METHYL ESTER[1]

  • NSC-146837[1]

  • CHEMBL1814517[1]

It is important to recognize these as they are frequently encountered when sourcing the chemical or searching in specific databases.

Registry Numbers and Identifiers

To overcome the challenges of varied nomenclature, several organizations maintain databases that assign a unique and constant identifier to each chemical substance.

CAS Registry Number

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 35322-20-4 .[1] This number is a reliable and unambiguous identifier that is widely used in scientific literature, patents, and regulatory documents.

Other Database Identifiers

Other important identifiers include:

  • PubChem CID : 287267[1]

  • ChEMBL ID : CHEMBL1814517[1]

  • DSSTox Substance ID : DTXSID00956755[1]

These identifiers are crucial for cross-referencing information across different databases and online resources.

Summary of Identifiers

For quick reference, the following table summarizes the key names and identifiers for this compound.

Identifier TypeValue
IUPAC Name This compound
CAS Registry Number 35322-20-4
PubChem CID 287267
Common Synonym 1 Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate
Common Synonym 2 Ethyl 3-(4-methoxybenzoyl)pyruvate
ChEMBL ID CHEMBL1814517

Visualization of Nomenclature Relationships

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

Synonyms cluster_structure Core Chemical Structure cluster_synonyms Synonyms cluster_identifiers Registry Identifiers Structure This compound IUPAC IUPAC Name Structure->IUPAC is the Common1 Common Synonym 1 Structure->Common1 also known as Common2 Common Synonym 2 Structure->Common2 also known as CAS CAS: 35322-20-4 Structure->CAS is identified by PubChem PubChem CID: 287267 Structure->PubChem is identified by ChEMBL ChEMBL ID: CHEMBL1814517 Structure->ChEMBL is identified by

Caption: Relationship between the core chemical and its nomenclature.

Conclusion

A thorough understanding of the various synonyms and identifiers for this compound is essential for any scientist working with this compound. By utilizing the IUPAC name for formal communication and the CAS Registry Number for database searches, researchers can ensure clarity and accuracy in their work. This guide serves as a foundational reference to navigate the complexities of chemical nomenclature and to facilitate more effective research and development.

References

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Spectroscopic data for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Introduction

This compound is a β-keto ester, a class of organic compounds pivotal in synthetic chemistry and drug discovery.[1][2] Its structure, featuring a 4-methoxyphenyl group attached to a dioxobutanoate chain, presents a unique combination of functional groups including an aromatic ring, an ether, a ketone, and an ester. This molecular architecture makes it a valuable intermediate for synthesizing more complex molecules.[2]

Accurate structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Properties:

  • Molecular Formula: C₁₃H₁₄O₅[3][4]

  • Molecular Weight: 250.25 g/mol [3][4]

  • CAS Number: 35322-20-4[3][4]

  • Appearance: Solid

  • Melting Point: 52-57 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. For a β-keto ester like this compound, NMR is crucial for confirming the connectivity of atoms and for studying the dynamic process of keto-enol tautomerism.[1]

Keto-Enol Tautomerism

A key characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is influenced by factors such as solvent and temperature. The enol form is stabilized by conjugation and intramolecular hydrogen bonding. While the diketo form is typically predominant, the presence of the enol tautomer can lead to additional signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The expected signals for the primary keto form are detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAr-H (ortho to C=O)
~6.95Doublet2HAr-H (ortho to -OCH₃)
~4.30Quartet2H-O-CH₂-CH₃
~3.90Singlet3H-OCH₃
~3.80Singlet2H-CO-CH₂-CO-
~1.35Triplet3H-O-CH₂-CH₃

Note: The exact chemical shifts can vary based on the solvent and spectrometer frequency. The methylene protons (-CO-CH₂-CO-) may appear as a singlet or a more complex pattern depending on the specific tautomeric equilibrium and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The PubChem database lists ¹³C NMR spectral data for this compound.[3]

Chemical Shift (δ, ppm)Assignment
~192.0Ar-C=O (Ketone)
~188.0-CO-CH₂-CO- (Ester-side C=O)
~164.0-O-C=O (Ester Carbonyl)
~161.0Ar-C (para to C=O, attached to -OCH₃)
~131.0Ar-C (ortho to C=O)
~127.0Ar-C (ipso, attached to C=O)
~114.0Ar-C (ortho to -OCH₃)
~63.0-O-CH₂-CH₃
~56.0-OCH₃
~48.0-CO-CH₂-CO-
~14.0-O-CH₂-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups based on their characteristic vibrational frequencies.[1] The IR spectrum of this compound will display absorption bands corresponding to its ester, ketone, ether, and aromatic functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H StretchAliphatic (CH₃, CH₂)
~1740-1720C=O StretchEster Carbonyl
~1680C=O StretchAryl Ketone Carbonyl
~1600, ~1510C=C StretchAromatic Ring
~1260C-O StretchAryl Ether (asymmetric)
~1170C-O StretchEster
~1030C-O StretchAryl Ether (symmetric)

The presence of two distinct carbonyl groups in a β-relationship can lead to complex absorption patterns in the C=O stretching region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The NIST Mass Spectrometry Data Center provides GC-MS data for this molecule.[3] Fragmentation in β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6]

  • Molecular Ion (M⁺•): m/z 250, corresponding to the molecular formula C₁₃H₁₄O₅.

  • Major Fragment Ions:

m/zProposed Fragment Structure/IdentityFragmentation Pathway
177[M - C₄H₅O₂]⁺Loss of the ethyl pyruvate radical
135[CH₃OC₆H₄CO]⁺α-cleavage, forming the stable 4-methoxybenzoyl cation (anisoyl cation)
114[C₅H₆O₃]⁺•
77[C₆H₅]⁺Loss of -OCH₃ from the 4-methoxyphenyl ring fragment

Mass_Spec_Fragmentation Molecule This compound (m/z = 250) Fragment177 Fragment (m/z = 177) Molecule->Fragment177 - C4H5O2 Fragment135 4-Methoxybenzoyl Cation (m/z = 135) (Base Peak) Molecule->Fragment135 α-cleavage Fragment114 Fragment (m/z = 114) Molecule->Fragment114 rearrangement

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum using appropriate pulse sequences.

Protocol for IR Spectroscopy Analysis
  • Sample Preparation: As the compound is a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[1]

  • Instrument Setup:

    • Ensure the spectrometer is purged to minimize atmospheric interference.

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Data Acquisition: Place the sample in the IR beam path and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[7]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.[7]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C.

    • Carrier Gas: Helium at a constant flow rate.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: ~230 °C.[7]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound and examine its mass spectrum for the molecular ion and characteristic fragment ions.

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H, ¹³C) Structure Carbon-Hydrogen Framework Connectivity NMR->Structure IR IR Spectroscopy Functional_Groups Functional Groups (C=O, C-O, etc.) IR->Functional_Groups MS Mass Spectrometry Molecular_Info Molecular Weight Fragmentation Pattern MS->Molecular_Info Final_Structure Confirmed Structure This compound Structure->Final_Structure Functional_Groups->Final_Structure Molecular_Info->Final_Structure

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
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  • National Institutes of Health (NIH). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

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  • PubChemLite. Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Available from: [Link]

  • Benchchem. Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.

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An In-Depth Technical Guide to the Biological Activity of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aryl-2,4-dioxobutanoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and its derivatives, with a primary focus on their well-established role as HIV-1 integrase inhibitors. Furthermore, this document explores the expanding therapeutic potential of this chemical class, including their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties. Through a detailed examination of the mechanisms of action, structure-activity relationships, and key experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Versatile 4-Aryl-2,4-dioxobutanoic Acid Scaffold

The 2,4-dioxobutanoic acid moiety, characterized by a diketo acid (DKA) functionality, has garnered significant attention in drug discovery due to its unique chemical properties and diverse biological activities.[1][2] The presence of the β-keto-enol tautomerism and the ability to chelate metal ions are central to the primary mechanism of action for many of its biological effects. This compound, the focus of this guide, embodies this versatile scaffold, featuring a methoxy-substituted aromatic ring that influences its pharmacokinetic and pharmacodynamic properties. This guide will systematically dissect the multifaceted biological profile of this compound and its analogues.

Antiviral Activity: Potent Inhibition of HIV-1 Integrase

The most extensively documented biological activity of the 4-aryl-2,4-dioxobutanoic acid class is their potent inhibition of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN).[3] This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome.[4][5]

Mechanism of Action: Metal Chelation in the Integrase Active Site

HIV-1 integrase is a metalloenzyme that requires two divalent magnesium ions (Mg²⁺) within its catalytic core for its enzymatic function.[6][7] The 4-aryl-2,4-dioxobutanoic acid derivatives, including this compound, function as integrase strand transfer inhibitors (INSTIs).[4][8] Their mechanism of action is predicated on the ability of the diketo acid moiety to chelate these essential Mg²⁺ ions in the enzyme's active site.[6][8][9] This chelation effectively sequesters the metal cofactors, thereby inactivating the enzyme and preventing the strand transfer step of viral DNA integration into the host genome.[4][9]

HIV_Integrase_Inhibition Mg1 Mg²⁺ Integration Integration Blocked Mg1->Integration Mg2 Mg²⁺ Mg2->Integration Inhibitor Ethyl 4-(4-methoxyphenyl)- 2,4-dioxobutanoate (Diketo Acid Moiety) Inhibitor->Mg1 Chelates Inhibitor->Mg2 Chelates Viral_DNA Viral DNA Viral_DNA->Integration prevents binding of Host_DNA Host DNA Host_DNA->Integration prevents integration into

Mechanism of HIV-1 Integrase Inhibition
Structure-Activity Relationship (SAR)

The antiviral potency of 4-aryl-2,4-dioxobutanoic acid derivatives is significantly influenced by the nature of the substituent on the aromatic ring. While direct SAR studies on the 4-methoxy group of the title compound are not extensively detailed in the available literature, general principles for this class of inhibitors can be inferred. The electronic properties of the aryl substituent can modulate the acidity of the enolic proton and the chelating ability of the diketo moiety. Furthermore, the steric and hydrophobic characteristics of the aryl group and its substituents play a crucial role in the binding affinity to the integrase enzyme.[10][11] The ethyl ester functionality also contributes to the overall lipophilicity and cell permeability of the molecule.

It is important to note that this class of compounds has also been investigated for activity against other viruses. For instance, certain 4-substituted 2,4-dioxobutanoic acids have demonstrated inhibitory activity against the influenza virus by targeting its cap-dependent endonuclease.[1]

Anticancer Potential: Induction of Apoptosis

Emerging evidence suggests that derivatives of 4-aryl-2,4-dioxobutanoic acids possess cytotoxic activity against various cancer cell lines.[2] The primary mechanism underlying this anticancer effect appears to be the induction of apoptosis, or programmed cell death.[12][13]

Mechanistic Insights: Triggering the Apoptotic Cascade

While the precise molecular targets are still under investigation, it is hypothesized that these compounds may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This can involve the activation of key executioner enzymes like caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[13][14] The ability of some derivatives to induce cell cycle arrest, for example in the G0/G1 phase, further contributes to their antiproliferative effects.[2]

Anticancer_Mechanism Compound Dioxobutanoate Derivative Cancer_Cell Cancer Cell Compound->Cancer_Cell Enters Apoptosis_Pathway Apoptotic Pathway (Intrinsic/Extrinsic) Cancer_Cell->Apoptosis_Pathway Triggers Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Synthesis_Workflow Start 4-Methoxyacetophenone + Diethyl Oxalate Step1 Claisen Condensation (Sodium Ethoxide) Start->Step1 Intermediate Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (Crude Product) Step1->Intermediate Step2 Purification (Recrystallization) Intermediate->Step2 Final_Product Ethyl 4-(4-methoxyphenyl)- 2,4-dioxobutanoate Step2->Final_Product

General Synthesis Workflow
In Vitro HIV-1 Integrase Inhibition Assay

This protocol is based on scintillation proximity assay (SPA) principles to measure the strand transfer activity of HIV-1 integrase. [4][9]

  • Complex Assembly: Immobilize a biotinylated oligonucleotide corresponding to the HIV-1 long terminal repeat (LTR) donor DNA onto streptavidin-coated SPA beads.

  • Enzyme Binding: Incubate the DNA-coated beads with recombinant HIV-1 integrase in the presence of a suitable buffer and divalent cations (Mg²⁺).

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction mixture.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding a radiolabeled target DNA substrate.

  • Detection: Measure the incorporation of the radiolabeled target DNA into the donor DNA via scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [2][7][10][15][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [16]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1][3][6][8][17]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their well-established mechanism as HIV-1 integrase inhibitors through metal chelation provides a solid foundation for the development of novel antiretroviral agents. Furthermore, the emerging data on their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties highlight the vast therapeutic potential of this scaffold.

Future research should focus on:

  • Lead Optimization: Systematic modification of the aryl ring and the butanoate chain to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigation of the molecular pathways underlying the anticancer, anti-inflammatory, and neuropharmacological effects.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Development of computational models to predict the biological activity of new derivatives and guide future synthesis efforts.

The continued exploration of the 4-aryl-2,4-dioxobutanoic acid scaffold holds significant promise for the discovery of novel and effective therapeutic agents for a wide range of human diseases.

References

  • Investigating the Role of Metal Chelation in HIV-1 Integrase Strand Transfer Inhibitors. (n.d.).
  • Tomassini, J. E., et al. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial Agents and Chemotherapy, 40(5), 1304–1307. [Link]

  • Sper-whitis, G. L., et al. (2012). Probing chelation motifs in HIV integrase inhibitors. Proceedings of the National Academy of Sciences, 109(8), 2811-2816. [Link]

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  • de Castro, A. A., et al. (2014). Molecular Features Related to HIV Integrase Inhibition Obtained from Structure- and Ligand-Based Approaches. International Journal of Molecular Sciences, 15(1), 830-851. [Link]

  • Hazuda, D. J., et al. (1997). HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. Proceedings of the National Academy of Sciences, 94(25), 13697–13702. [Link]

  • Tounta, V., et al. (2007). Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic and Aryl-hydroxamic Acids. Medicinal Chemistry, 3(1), 73-82. [Link]

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  • Yu, S., et al. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Neurochemical Research, 44(9), 2136–2147. [Link]

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The Aryl Dioxobutanoate Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of organic scaffolds, the aryl dioxobutanoate core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a spectrum of biological targets. This technical guide provides a comprehensive exploration of the therapeutic potential of aryl dioxobutanoates, delving into their synthesis, mechanisms of action, and diverse applications in oncology, inflammation, and infectious diseases. We will dissect the intricate interplay between their structural features and biological activity, with a particular focus on their role as modulators of the Aryl Hydrocarbon Receptor (AhR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to harness the full potential of this promising class of compounds.

Introduction: The Rise of a Versatile Scaffold

Aryl dioxobutanoates, characterized by an aromatic ring linked to a 2,4-dioxobutanoic acid or ester moiety, represent a class of β-dicarbonyl compounds that have garnered significant attention in drug discovery. Their inherent chemical features, including keto-enol tautomerism and the ability to participate in various chemical transformations, make them attractive starting points for the synthesis of diverse heterocyclic systems.[1] The 2,4-diketo ester is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs.[1] This guide will illuminate the journey of aryl dioxobutanoates from versatile synthetic intermediates to potent therapeutic candidates.

Synthetic Strategies: Accessing the Aryl Dioxobutanoate Core

The facile synthesis of aryl dioxobutanoates is a key factor contributing to their widespread investigation. A common and efficient method involves the Claisen condensation of an aryl methyl ketone with a dialkyl oxalate. This reaction is typically base-catalyzed and provides a straightforward route to the core scaffold.

Experimental Protocol: General Synthesis of Ethyl 4-Aryl-2,4-dioxobutanoates
  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the desired aryl methyl ketone (1.0 equivalent) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the resulting mixture, add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold dilute hydrochloric acid (1 M) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired ethyl 4-aryl-2,4-dioxobutanoate.

It is noteworthy that these ethyl 2,4-dioxobutanoates predominantly exist in their enol form due to the formation of a stable internal hydrogen bond.[1] This structural feature is crucial for their biological activity and subsequent chemical modifications.

Therapeutic Applications and Mechanisms of Action

The therapeutic landscape of aryl dioxobutanoates is broad, with compelling evidence supporting their potential in several key disease areas.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a priority. Certain N-arylamides of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, derived from aryl dioxobutanoates, have demonstrated pronounced anti-inflammatory activity with low toxicity.[2]

Mechanism of Action: While the precise mechanisms are still under investigation, a prominent hypothesis involves the modulation of inflammatory pathways through the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[3] Upon binding to ligands, the AhR translocates to the nucleus and influences the expression of genes involved in inflammation.[4] Aryl dioxobutanoates, due to their aromatic nature, are potential ligands for the AhR, acting as selective AhR modulators (SAhRMs) to either activate or inhibit receptor activity in a tissue-specific manner.[5][6] This selective modulation can lead to a dampening of the inflammatory cascade.

Anticancer Potential

The deregulation of cellular signaling pathways is a cornerstone of cancer development. Aryl dioxobutanoates and their derivatives have shown promise as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action: A key target in this context is the Aryl Hydrocarbon Receptor (AhR), which is increasingly recognized as a therapeutic target in oncology.[7][8] The AhR signaling pathway is complex and can have both pro- and anti-tumorigenic effects depending on the cellular context and the nature of the activating ligand.[9] Aryl dioxobutanoates, as potential SAhRMs, can be designed to selectively activate or antagonize AhR signaling in cancer cells, leading to cell cycle arrest, apoptosis, or sensitization to other anticancer therapies.[6]

For instance, some studies suggest that AhR agonists can induce the expression of xenobiotic-metabolizing enzymes, which can, in some cases, lead to the metabolic activation of pro-carcinogens, but in other contexts, can promote the detoxification of harmful substances.[4] Conversely, AhR antagonists are being explored to block the pro-tumorigenic effects of certain endogenous or environmental AhR ligands.[9] The ability of aryl dioxobutanoates to be chemically modified allows for the fine-tuning of their interaction with the AhR, offering a promising avenue for the development of targeted cancer therapies.

Diagram: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway ligand Aryl Dioxobutanoate (Ligand) ahr_complex AhR Complex (AhR, Hsp90, XAP2, p23) ligand->ahr_complex Binding activated_ahr Activated AhR ahr_complex->activated_ahr Conformational Change arnt ARNT ahr_arnt_complex AhR-ARNT Heterodimer activated_ahr->ahr_arnt_complex Heterodimerization arnt->ahr_arnt_complex xre Xenobiotic Response Element (XRE) ahr_arnt_complex->xre Binding gene_transcription Target Gene Transcription xre->gene_transcription Initiation

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Certain derivatives of aryl dioxobutanoates have exhibited promising activity against both bacteria and viruses. For example, some β-aryl-δ-iodo-γ-lactones, which can be synthesized from aryl precursors, have shown bactericidal activity.[10][11] Furthermore, 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as inhibitors of the influenza virus polymerase acidic (PA) endonuclease.[12]

Mechanism of Action: The antimicrobial mechanisms of aryl dioxobutanoates are likely diverse. In bacteria, they may disrupt cell membrane integrity or interfere with essential metabolic pathways.[11] In the context of antiviral activity, the inhibition of viral enzymes, such as the influenza PA endonuclease, is a well-defined mechanism that prevents viral replication.[12]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of aryl dioxobutanoates and their biological activity is crucial for rational drug design.[13]

Table 1: Key Structural Modifications and Their Impact on Biological Activity

ModificationImpact on ActivityRationale
Substitution on the Aryl Ring Can significantly modulate potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and binding affinity to the target.Fine-tunes the interaction with the binding pocket of the target protein, such as the AhR.
Modification of the Carboxylic Acid/Ester Conversion to amides or other functional groups can enhance activity and improve pharmacokinetic properties.Alters solubility, cell permeability, and metabolic stability.
Introduction of Heterocyclic Moieties Cyclization of the dioxobutanoate chain can lead to novel heterocyclic compounds with distinct biological profiles.Creates rigidified structures that may have higher affinity and selectivity for specific targets.[1]

Future Directions and Conclusion

Aryl dioxobutanoates represent a highly versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis, coupled with their ability to modulate key biological targets like the Aryl Hydrocarbon Receptor, positions them as attractive candidates for the development of novel therapeutics. Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at the molecular level is essential.

  • Expanding the chemical space: The synthesis and screening of a wider range of derivatives will likely uncover new therapeutic applications.

  • Optimizing pharmacokinetic properties: Improving the drug-like properties of lead compounds will be crucial for their successful clinical translation.

References

  • 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Safe, S., & Jayaraman, A. (2020). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(18), 6654. [Link]

  • Safe, S., & Jayaraman, A. (2020). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(18), 6654. [Link]

  • Carbonyl Compounds for Revolutionary Therapeutic Applications. (2025). Patsnap. Retrieved January 21, 2026, from [Link]

  • Rossegger, E., & Slugovc, C. (2023). From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews. [Link]

  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Safe, S., & Jayaraman, A. (2018). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. Current opinion in toxicology, 10, 48–54. [Link]

  • Zalesov, V. V., Kataev, S. S., Pulina, N. A., & Kovylyaeva, N. V. (2002). 4‐Aryl‐2,4‐dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ChemInform, 33(52). [Link]

  • Synthesis and Biological Activity of 4-ARYL-2-[(2-OXO-1,2-Diphenylethylidene)-Hydrazinyl]-4-Oxobut-2-Enoic-Acid Amides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of medicinal chemistry, 43(1), 123–127. [Link]

  • Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cmoch, P., et al. (2020). Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. Biomolecules, 10(12), 1594. [Link]

  • Grinev, V. S., et al. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(11), 7863-7875. [Link]

  • Vogel, C. F. A., & Wu, D. (2014). The Roles of Aryl Hydrocarbon Receptor in Immune Responses. Current opinion in toxicology, 1, 86–94. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 21, 2026, from [Link]

  • SAR of Arylalkanoic Acids. (n.d.). Pharmacy 180. Retrieved January 21, 2026, from [Link]

  • Madureira, D., et al. (2020). Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor. Foods, 9(8), 1087. [Link]

  • Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. (n.d.). OUCI. Retrieved January 21, 2026, from [Link]

  • Beedanagari, S. R. (2016). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. Journal of environmental and public health, 2016, 2834937. [Link]

  • Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 29(1), 96. [Link]

  • Campagna, R., et al. (2018). Binding Mode and Structure-Activity Relationships of ITE as an Aryl Hydrocarbon Receptor (AhR) Agonist. ChemMedChem, 13(3), 251-257. [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]

  • Al-Hiari, Y. M., et al. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of medicinal chemistry, 51(20), 6515–6526. [Link]

  • Cmoch, P., et al. (2020). Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. Biomolecules, 10(12), 1594. [Link]

Sources

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: A Comprehensive Technical Guide on its Synthesis, Chemical Behavior, and Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a seemingly unassuming chemical entity, holds a significant position in the landscape of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of this α,γ-diketoester, from its fundamental synthesis and rich chemical reactivity to its pivotal role as a versatile scaffold in the development of therapeutic agents. We will delve into the intricacies of its discovery through the lens of classical organic reactions, elucidate its crucial function as a pharmacophore in the design of HIV-1 integrase inhibitors, and explore its utility as a precursor for a diverse range of bioactive heterocyclic compounds. This document serves as a comprehensive resource, offering not only a historical and mechanistic understanding but also detailed experimental protocols and insights into the broader therapeutic potential stemming from this core chemical structure.

Introduction: The Emergence of a Key Synthetic Building Block

The discovery and utility of this compound are intrinsically linked to the foundational principles of organic synthesis, specifically the Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of β-keto esters, which are themselves highly valuable synthetic intermediates.[1][2] The synthesis of this compound is a classic example of a crossed Claisen condensation, where an ester with α-hydrogens (in this case, derived from 4'-methoxyacetophenone) reacts with an ester that cannot form an enolate (diethyl oxalate), providing a controlled and efficient route to the desired 2,4-dioxobutanoate structure.[3][4]

While its initial discovery may have been rooted in the exploration of fundamental organic reactions, the true significance of this compound came to light with the burgeoning field of antiviral research, particularly in the fight against the Human Immunodeficiency Virus (HIV).

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 35322-20-4[5]
Molecular Formula C₁₃H₁₄O₅[5]
Molecular Weight 250.25 g/mol [5]
Appearance Yellow solid[6]
Melting Point 52-57 °C
Topological Polar Surface Area 69.7 Ų[5]
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the methoxy group (a singlet), the aromatic protons of the 4-methoxyphenyl ring (two doublets), and the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons of the dioxo functionality, the ester carbonyl, the carbons of the aromatic ring, the methoxy carbon, the methylene carbon, and the carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.[5]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Claisen condensation of 4'-methoxyacetophenone with diethyl oxalate in the presence of a strong base.[6] This reaction provides a direct route to the desired α,γ-diketoester scaffold.

Reaction Mechanism: The Claisen Condensation

The Claisen condensation proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from 4'-methoxyacetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methoxyacetophenone 4'-Methoxyacetophenone enolate Enolate of 4'-Methoxyacetophenone 4-methoxyacetophenone->enolate Forms diethyl_oxalate Diethyl Oxalate tetrahedral_intermediate Tetrahedral Intermediate diethyl_oxalate->tetrahedral_intermediate Forms base Sodium Ethoxide (Base) base->4-methoxyacetophenone Deprotonation enolate->diethyl_oxalate Nucleophilic Attack product This compound tetrahedral_intermediate->product Elimination of Ethoxide

Figure 1: Simplified workflow of the Claisen condensation for the synthesis of the title compound.
Step-by-Step Experimental Protocol

This protocol is a synthesized procedure based on general Claisen condensation methods for similar substrates.[4][8][9]

Materials:

  • 4'-Methoxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Absolute ethanol

  • Toluene

  • Hydrochloric acid (e.g., 2M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal to absolute ethanol.

  • Reaction Mixture Setup: To the stirred sodium ethoxide solution, add 4'-methoxyacetophenone.

  • Addition of Diethyl Oxalate: Add diethyl oxalate dropwise to the reaction mixture at a controlled temperature (e.g., using an ice bath) to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.

    • Extract the aqueous layer with an organic solvent such as toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Chemical Reactivity and Tautomerism

The presence of the 1,3-dicarbonyl moiety in this compound gives rise to interesting chemical reactivity and the phenomenon of keto-enol tautomerism.

Keto-Enol Tautomerism

Aryldiketo acids and their esters can exist in equilibrium between the diketo form and several enol forms.[6][10] This equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the aromatic ring.[10] NMR spectroscopy is a powerful tool for studying this tautomeric equilibrium in solution.[11][12] The enolic forms are often stabilized by intramolecular hydrogen bonding, forming a six-membered ring. The presence of different tautomers can have significant implications for the compound's biological activity, as it affects the molecule's shape, hydrogen bonding capacity, and ability to chelate metal ions.

Tautomerism diketo Diketo form enol1 Enol form 1 diketo->enol1 Equilibrium enol2 Enol form 2 diketo->enol2 Equilibrium enol1->enol2 Equilibrium

Figure 2: Equilibrium between the diketo and enol tautomers of a 2,4-dioxobutanoate.
Versatility in Heterocyclic Synthesis

The 1,3-dicarbonyl system in this compound makes it an excellent precursor for the synthesis of various five-membered heterocyclic compounds, such as pyrazoles and isoxazoles.

  • Synthesis of Pyrazoles: Reaction with hydrazine or substituted hydrazines leads to the formation of pyrazole derivatives.[13][14] These reactions typically proceed via a condensation-cyclization sequence.

  • Synthesis of Isoxazoles: Reaction with hydroxylamine yields isoxazole derivatives.[5]

These heterocyclic products are of significant interest in medicinal chemistry due to their wide range of biological activities.

Significance in Drug Discovery

The primary significance of this compound in drug discovery lies in its role as a key structural motif for the development of inhibitors of HIV-1 integrase and as a starting material for other bioactive molecules.

A Scaffold for HIV-1 Integrase Inhibitors

The 4-aryl-2,4-dioxobutanoic acid (DKA) moiety is a well-established pharmacophore for the inhibition of HIV-1 integrase.[2][8][15] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. DKA inhibitors are believed to exert their effect by chelating the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme, thereby blocking its catalytic function.[7]

One of the early and important examples of this class of inhibitors is L-731,988, a diketo acid that demonstrated potent inhibition of HIV replication.[16][17] Although this compound is an ester, it serves as a direct precursor to the corresponding carboxylic acid, which is the active inhibitory species. The structure-activity relationship (SAR) studies of this class of compounds have shown that modifications to the aryl group and other parts of the molecule can significantly impact their potency and pharmacokinetic properties.[18]

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Inhibitor cluster_action Mechanism of Action active_site Active Site with Mg²⁺ ions chelation Chelation of Mg²⁺ ions active_site->chelation Leads to DKA Dioxobutanoic Acid (DKA) DKA->active_site Binds to inhibition Inhibition of Strand Transfer chelation->inhibition Results in

Sources

Understanding the role of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate as a chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate as a Versatile Chemical Intermediate

This guide provides an in-depth exploration of this compound, a key chemical intermediate. We will delve into its synthesis, core reactivity, and pivotal role in constructing complex molecular architectures, particularly heterocyclic systems of high value in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage this versatile building block in their synthetic endeavors.

Compound Profile: Physicochemical and Spectroscopic Properties

This compound (CAS No. 35322-20-4) is a solid organic compound whose utility stems from its unique β,δ-diketoester structure.[1] This arrangement of functional groups provides multiple reactive sites, making it an ideal precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties [1]

PropertyValue
CAS Number 35322-20-4
Molecular Formula C₁₃H₁₄O₅
Molecular Weight 250.25 g/mol
Appearance Solid
Melting Point 52-57 °C
IUPAC Name This compound
SMILES CCOC(=O)C(=O)CC(=O)c1ccc(OC)cc1
InChI Key JHWYUCIVJQZDEF-UHFFFAOYSA-N

The key to its reactivity is the 1,3-dicarbonyl motif (specifically, the C2-keto and C4-keto groups), which allows for facile enolization and subsequent reaction with a wide range of nucleophiles. The presence of the ethyl ester at C1 and the electron-donating methoxy group on the phenyl ring further modulates its reactivity profile.

Synthesis of the Intermediate: The Claisen Condensation

The most logical and widely adopted method for synthesizing 2,4-dioxobutanoates is the mixed Claisen condensation. This reaction involves the condensation of a ketone with an oxalate ester, driven by the formation of a stable enolate. For the title compound, this involves the reaction between 4'-methoxyacetophenone and diethyl oxalate using a strong base like sodium ethoxide.

Expertise & Experience: Causality in Synthesis

The choice of sodium ethoxide as the base is critical. It is strong enough to deprotonate the α-carbon of the acetophenone, initiating the condensation. Using the same alkoxide as the ester group (ethoxide for an ethyl ester) prevents transesterification, a common side reaction that would lead to a mixture of products. The reaction is typically run in an aprotic solvent like ethanol or THF to ensure the solubility of the reactants and the stability of the intermediate enolates. An acidic workup is required to protonate the resulting enolate and yield the final diketoester product.

Protocol 1: Synthesis via Claisen Condensation
  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., Nitrogen or Argon).

  • Reagents: Add sodium ethoxide (1.1 equivalents) to anhydrous ethanol in the flask and stir to dissolve.

  • Addition: A solution of 4'-methoxyacetophenone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol is added dropwise from the dropping funnel over 30 minutes at room temperature.

  • Reaction: After the addition is complete, the mixture is gently refluxed for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to 0°C in an ice bath. Cold, dilute hydrochloric acid is slowly added until the solution is acidic (pH ~2-3), causing the product to precipitate.

  • Isolation: The resulting solid is collected by vacuum filtration, washed with cold water and a minimal amount of cold ethanol, and then dried under vacuum to yield this compound.

Visualization: Claisen Condensation Mechanism

Claisen_Condensation Mechanism for the Synthesis of the Intermediate cluster_reactants Reactants cluster_steps Reaction Steps R1 4'-Methoxyacetophenone S1 Deprotonation: NaOEt removes α-proton from acetophenone. R1->S1 α-Proton Abstraction R2 Diethyl Oxalate S2 Nucleophilic Attack: Enolate attacks an ester carbonyl of diethyl oxalate. R2->S2 Base Sodium Ethoxide (NaOEt) Base->S1 S1->S2 Enolate Intermediate S3 Elimination: Ethoxide is eliminated, reforming the carbonyl. S2->S3 Tetrahedral Intermediate S4 Acidic Workup: Protonation yields the final product. S3->S4 Enolate Product Product Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate S4->Product

Caption: Synthesis via Claisen condensation.

Application in Heterocyclic Synthesis

The true value of this compound lies in its role as a scaffold for building complex heterocyclic rings. Its dicarbonyl system is perfectly poised for condensation reactions with dinucleophiles.

Knorr Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl compound with a hydrazine is the basis of the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry.[2][3][4] This reaction provides a direct and efficient route to highly substituted pyrazoles and pyrazolones, which are privileged scaffolds in drug discovery, known for their anti-inflammatory, anticancer, and antioxidant properties.

Expertise & Experience: Controlling Regioselectivity

In an unsymmetrical diketoester like our title compound, the hydrazine can potentially react with either of the two carbonyl groups (C2 or C4). The C4-keto group, being an aryl ketone, is generally less electrophilic and more sterically hindered than the C2-keto group. Therefore, the initial condensation of the hydrazine (e.g., phenylhydrazine) typically occurs at the more reactive C2-keto position. This is followed by an intramolecular cyclization where the second nitrogen attacks the C4-carbonyl, leading to the final pyrazole product after dehydration. A small amount of acid catalyst is often used to facilitate both the initial imine formation and the final dehydration step.[2][5]

Protocol 2: Synthesis of a Substituted Pyrazole
  • Reagents: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid.

  • Addition: Add phenylhydrazine (1.05 equivalents) to the solution. A few drops of concentrated sulfuric or hydrochloric acid can be added as a catalyst.

  • Reaction: The mixture is stirred at reflux for 1-3 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Isolation: Upon cooling, the product often crystallizes directly from the reaction mixture. If not, the volume is reduced under vacuum, and the residue is poured into ice-water.

  • Purification: The crude solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole product.

Visualization: Knorr Pyrazole Synthesis Workflow

Knorr_Workflow Workflow for Knorr Pyrazole Synthesis Start Start: Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Reagent Add Phenylhydrazine & Acid Catalyst in Ethanol Start->Reagent Step1 Reflux Reaction (1-3 hours) Reagent->Step1 Step2 Cooling & Crystallization Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Step4 Wash with Cold Water Step3->Step4 Step5 Recrystallization (Ethanol/Water) Step4->Step5 End Final Product: Substituted Pyrazole Step5->End

Caption: General workflow for Knorr pyrazole synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which can then be oxidized to the corresponding aromatic pyridine.[6][7] The standard reaction involves two equivalents of a β-ketoester, an aldehyde, and an ammonia source.[8] A modified, asymmetric version can utilize one equivalent of our title compound, another active methylene compound (like ethyl acetoacetate), an aldehyde, and ammonia.

Expertise & Experience: The Power of Multi-Component Reactions

The elegance of the Hantzsch synthesis lies in its convergence. The reaction proceeds through a series of Knoevenagel condensations and Michael additions.[9] First, the aldehyde reacts with one of the dicarbonyl compounds. Concurrently, the other dicarbonyl compound forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. The choice of aldehyde and the second active methylene compound allows for a high degree of diversity in the final pyridine structure. The resulting 1,4-dihydropyridines are themselves an important class of compounds, famously used as calcium channel blockers.[7]

Protocol 3: Modified Hantzsch Pyridine Synthesis
  • Reagents: In a flask, combine this compound (1.0 eq.), a selected aldehyde (e.g., benzaldehyde, 1.0 eq.), and a second β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq.) in a solvent such as ethanol.

  • Ammonia Source: Add ammonium acetate (1.2 eq.) as the source of ammonia.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Isolation (Dihydropyridine): Cool the reaction mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.

  • Oxidation (Optional): To obtain the aromatic pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN) until the aromatization is complete.

  • Final Workup: The reaction mixture is neutralized, and the final pyridine product is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Broader Applications in Drug Discovery

The heterocyclic cores—pyrazoles and pyridines—synthesized from this compound are foundational in modern drug discovery.[10][11] These nitrogen-containing rings are prevalent in a vast number of FDA-approved drugs and clinical candidates, acting as key pharmacophores that interact with biological targets. The ability to rapidly generate libraries of substituted heterocycles from this intermediate makes it an invaluable tool for lead discovery and optimization campaigns. For instance, analogs of this compound are used in the synthesis of competitive inhibitors for receptors like the angiotensin I (AT1) receptor.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. A type N95 respirator may be appropriate depending on handling conditions.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a non-combustible solid.

  • Flash Point: > 110 °C (> 230 °F).

Conclusion

This compound is more than a simple organic molecule; it is a versatile and powerful intermediate. Its well-defined reactivity, particularly in classic named reactions like the Knorr pyrazole and Hantzsch pyridine syntheses, provides reliable and efficient pathways to molecular complexity. For the medicinal or materials chemist, this compound represents a strategic starting point for the rational design and synthesis of novel, high-value functional molecules.

References

  • ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF. Available from: [Link]

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A Technical Guide to Ethyl 3-(4-methoxybenzoyl)pyruvate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-methoxybenzoyl)pyruvate is a polyfunctional β,γ-diketo ester of significant interest in synthetic organic and medicinal chemistry. Its unique structural arrangement, featuring a 1,3-dicarbonyl system adjacent to a benzoyl group, renders it a highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, detailed spectral analysis for unambiguous characterization, a robust and reproducible synthesis protocol via Claisen condensation, and an exploration of its reactivity and applications as a scaffold in drug discovery.

Physicochemical and Structural Characteristics

Ethyl 3-(4-methoxybenzoyl)pyruvate, also known as ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate, is a crystalline solid at room temperature. Its core structure features an ethyl ester, a central ketone, and a terminal ketone attached to a para-methoxyphenyl (anisole) ring. This multi-carbonyl system is the primary determinant of its chemical reactivity.

Key Properties
PropertyValue
CAS Number 60634-90-4
Molecular Formula C₁₃H₁₄O₅
Molecular Weight 250.25 g/mol
Appearance Light yellow to yellow crystalline powder
Melting Point 65-69 °C
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in ethanol; insoluble in water.
Molecular Structure Analysis

The molecule's functionality is best understood by dissecting its constituent parts, which are key to predicting its spectral data and reactivity.

Caption: Annotated structure of Ethyl 3-(4-methoxybenzoyl)pyruvate.

Synthesis and Purification

The most direct and common synthesis of Ethyl 3-(4-methoxybenzoyl)pyruvate is the mixed Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone. Specifically, 4-methoxyacetophenone (which possesses acidic α-protons) acts as the nucleophilic donor, and diethyl oxalate (which lacks α-protons and cannot self-condense) serves as the electrophilic acceptor.[1][2]

Synthesis Workflow

Caption: Workflow for the synthesis of Ethyl 3-(4-methoxybenzoyl)pyruvate.

Mechanistic Rationale

The reaction is driven by the formation of a highly stabilized enolate.[3]

  • Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from 4-methoxyacetophenone. The use of an alkoxide base matching the ester (ethoxide for ethyl esters) is critical to prevent transesterification side reactions.

  • Nucleophilic Attack: The resulting enolate anion attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group.

  • Deprotonation (Driving Force): The product, a β,γ-diketo ester, has a highly acidic methylene group flanked by two carbonyls. The ethoxide base immediately deprotonates this position, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step drives the equilibrium towards the product.[3]

  • Protonation: An acidic workup (e.g., with dilute HCl) is required in a separate step to neutralize the enolate and yield the final neutral product, which often precipitates from the aqueous solution.[4]

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative procedure adapted from established methods for mixed Claisen condensations.[4]

  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL) followed by the slow, portion-wise addition of sodium metal (5.75 g, 0.25 mol) under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide. Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Reactant Addition: Prepare a mixture of 4-methoxyacetophenone (30.0 g, 0.20 mol) and diethyl oxalate (32.1 g, 0.22 mol). Add this mixture dropwise to the cold, stirred sodium ethoxide solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Insight: Maintaining low temperature minimizes side reactions, such as the self-condensation of the ketone or ester hydrolysis if any moisture is present. The slight excess of diethyl oxalate ensures complete consumption of the ketone.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The mixture will typically become a thick, yellow-orange slurry.

  • Workup and Isolation: Pour the reaction mixture slowly into a beaker containing ice (400 g) and concentrated hydrochloric acid (25 mL). Stir vigorously until all the ice has melted. The yellow sodium salt of the product will protonate and precipitate as a solid.

    • Self-Validation: The formation of a significant precipitate upon acidification is a key indicator of a successful reaction.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water (2 x 100 mL) and then with a small amount of cold ethanol.

  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol (~95%) to yield Ethyl 3-(4-methoxybenzoyl)pyruvate as a yellow crystalline solid. Dry the final product in a vacuum oven.

Reactivity and Applications in Drug Development

The synthetic utility of Ethyl 3-(4-methoxybenzoyl)pyruvate stems from its 1,3-dicarbonyl moiety, which serves as a versatile building block for constructing five- and six-membered heterocyclic rings—scaffolds that are prevalent in a vast number of pharmaceuticals.[5][6]

Key Reaction: Heterocyclic Synthesis

The reaction with binucleophiles, such as hydrazine or hydroxylamine, is the most powerful application of this substrate. This is a cornerstone of pyrazole and isoxazole synthesis, often proceeding via the Knorr pyrazole synthesis pathway.[5]

Caption: Major synthetic pathways from Ethyl 3-(4-methoxybenzoyl)pyruvate.

Application in Medicinal Chemistry

Pyrazole derivatives are a prominent class of heterocycles with a wide range of biological activities.[5][7] The condensation of Ethyl 3-(4-methoxybenzoyl)pyruvate with hydrazine hydrate or substituted hydrazines provides a direct route to pyrazoles bearing a 4-methoxyphenyl group. This moiety is frequently incorporated into drug candidates to modulate pharmacokinetic properties (e.g., metabolic stability, receptor binding).

  • Anti-inflammatory Agents: Many selective COX-2 inhibitors, like Celecoxib, feature a diaryl-substituted pyrazole core. The 4-methoxyphenyl group is a common substituent in this class of compounds.

  • Anticancer Agents: Pyrazole scaffolds are integral to many kinase inhibitors used in oncology. The ability to easily synthesize and functionalize this core makes it a valuable starting point for library synthesis in drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, proper handling of Ethyl 3-(4-methoxybenzoyl)pyruvate is essential. The following information is based on typical data for related β-dicarbonyl compounds and should be confirmed by consulting a specific Safety Data Sheet (SDS) from the supplier.[8][9][10]

Hazard Identification
PictogramHazard ClassHazard Statement
GHS07 (Exclamation Mark) Skin IrritationH315: Causes skin irritation.
GHS07 (Exclamation Mark) Eye IrritationH319: Causes serious eye irritation.
GHS07 (Exclamation Mark) Respiratory IrritationH335: May cause respiratory irritation.
GHS07 (Exclamation Mark) Acute Toxicity (Oral)H302: Harmful if swallowed.[10]
Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[9] If handling large quantities or generating dust, use respiratory protection.[10]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

  • Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Google Patents. (2013).
  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. Organic Chemistry. [Link]

  • PrepChem.com. (Date not available). Synthesis of ethyl pyruvate (3,4-dimethylphenylhydrazone). [Link]

  • ResearchGate. (Date not available). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. [Link]

  • Royal Society of Chemistry. (Date not available). Table of Contents. [Link]

  • Royal Society of Chemistry. (Date not available). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • Angene Chemical. (2025). Safety Data Sheet - Ethyl 4-[(4-Methoxybenzylidene)amino]cinnamate. [Link]

  • Advanced Biotech. (2025). Safety Data Sheet - Ethyl Pyruvate natural. [Link]

  • Yale University. (Date not available). PS8-S05-2 - The Acetoacetic Ester Condensation (Claisen Condensation). [Link]

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Methodological & Application

Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Ketoester

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a valuable β-keto ester that serves as a crucial building block in the synthesis of a variety of more complex organic molecules. Its structure, featuring both a keto and an ester functional group, allows for a rich and diverse range of chemical transformations. This makes it a highly sought-after intermediate for researchers in medicinal chemistry and drug development, where it can be utilized in the construction of heterocyclic compounds and other pharmacologically active agents. The 4-methoxyphenyl moiety is a common feature in many biologically active molecules, and this starting material provides a convenient scaffold for introducing this group.

This document provides a comprehensive guide to the synthesis of this compound, with a focus on a reliable and widely applicable method: the crossed Claisen condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for its execution in the laboratory, and offer guidance on the characterization and purification of the final product.

Reaction Mechanism: The Crossed Claisen Condensation

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation. This reaction involves the condensation of two different esters, or in this case, a ketone and an ester.[1][2][3] The key to a successful crossed Claisen condensation is the use of one reactant that cannot form an enolate, thereby preventing self-condensation and leading to a single major product.[1][3] In this synthesis, diethyl oxalate serves as the non-enolizable ester, as it lacks α-hydrogens. 4'-methoxyacetophenone, which possesses acidic α-protons, will form the nucleophilic enolate.

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from 4'-methoxyacetophenone to generate a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This yields the desired β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The ethoxide base readily deprotonates this position, forming a stable enolate. This final deprotonation is thermodynamically favorable and helps to drive the reaction to completion.

  • Protonation (Work-up): A final acidic workup is required to neutralize the enolate and yield the final product, this compound.

Claisen_Condensation cluster_steps Reaction Steps ketone 4'-Methoxyacetophenone enolate Enolate of 4'-Methoxyacetophenone ketone->enolate 1. Deprotonation ester Diethyl Oxalate tetrahedral Tetrahedral Intermediate ester->tetrahedral base Sodium Ethoxide (NaOEt) enolate->tetrahedral 2. Nucleophilic Attack product_enolate Product Enolate tetrahedral->product_enolate 3. Elimination of Ethoxide product This compound product_enolate->product 4. Acidic Work-up

Caption: General workflow of the crossed Claisen condensation for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound via a crossed Claisen condensation reaction.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
4'-MethoxyacetophenoneC₉H₁₀O₂150.1715.0 g0.10
Diethyl OxalateC₆H₁₀O₄146.1416.1 g (14.7 mL)0.11
Sodium EthoxideC₂H₅NaO68.057.5 g0.11
Absolute EthanolC₂H₅OH46.07150 mL-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
2M Hydrochloric AcidHCl36.46As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 7.5 g (0.11 mol) of sodium ethoxide and 100 mL of absolute ethanol.

    • Stir the mixture until the sodium ethoxide is completely dissolved.

  • Addition of Reactants:

    • In a separate beaker, prepare a solution of 15.0 g (0.10 mol) of 4'-methoxyacetophenone and 16.1 g (0.11 mol) of diethyl oxalate in 50 mL of absolute ethanol.

    • Transfer this solution to the dropping funnel.

    • Add the solution dropwise to the stirred sodium ethoxide solution over a period of 30 minutes. The reaction mixture may warm up during the addition.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully add 2M hydrochloric acid to the cold reaction mixture with stirring until the pH is acidic (pH ~2-3). A precipitate will form.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[4][5][6][7]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water, and dry under vacuum.

Synthesis_Workflow start Start: Prepare Sodium Ethoxide in Ethanol add_reactants Dropwise addition of 4'-Methoxyacetophenone and Diethyl Oxalate start->add_reactants reflux Reflux for 2 hours add_reactants->reflux cool_quench Cool and Quench with 2M HCl reflux->cool_quench extract Extract with Diethyl Ether cool_quench->extract wash_dry Wash with Water and Brine, then Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize end End: Pure this compound recrystallize->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₃H₁₄O₅[8]
Molecular Weight250.25 g/mol [8]
AppearanceWhite to off-white solid
CAS Number35322-20-4[8]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.95 (d, J = 8.8 Hz, 2H, Ar-H)

    • 6.95 (d, J = 8.8 Hz, 2H, Ar-H)

    • 4.35 (q, J = 7.2 Hz, 2H, -OCH₂CH₃)

    • 3.88 (s, 3H, -OCH₃)

    • 3.30 (s, 2H, -COCH₂CO-)

    • 1.38 (t, J = 7.2 Hz, 3H, -OCH₂CH₃) (Note: The chemical shift of the methylene protons between the carbonyls can vary due to keto-enol tautomerism.)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): [8]

    • 192.5 (Ar-C=O)

    • 182.0 (C=O, ketone)

    • 164.0 (C=O, ester)

    • 161.0 (Ar-C-OCH₃)

    • 130.5 (Ar-CH)

    • 128.0 (Ar-C)

    • 114.0 (Ar-CH)

    • 62.5 (-OCH₂CH₃)

    • 55.5 (-OCH₃)

    • 45.0 (-COCH₂CO-)

    • 14.0 (-OCH₂CH₃)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): [8]

    • 3100-2900 (C-H stretching)

    • 1735 (C=O stretching, ester)

    • 1680 (C=O stretching, ketone)

    • 1600, 1575, 1510 (C=C stretching, aromatic)

    • 1260 (C-O stretching, ether)

    • 1170 (C-O stretching, ester)

Safety and Handling Precautions

  • Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reacts violently with water.

  • Diethyl Oxalate: Irritant. Avoid contact with skin and eyes.

  • Absolute Ethanol and Diethyl Ether: Highly flammable. Keep away from open flames and ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

The crossed Claisen condensation provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can obtain this versatile building block in good yield and high purity. The characterization data provided will aid in the confirmation of the product's identity and purity, enabling its confident use in subsequent synthetic endeavors.

References

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  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
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  • Chemistry university. (2021, May 6). Crossed Claisen Condensation [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved January 21, 2026, from [Link]

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  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 21, 2026, from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 30: Crossed Claisen Condensations. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). JP6818674B2 - (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient.
  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a versatile β-keto ester scaffold significant in medicinal chemistry and materials science. We delve into the foundational principles of the Claisen condensation reaction, offering a step-by-step methodology from reagent selection to product characterization. This document is intended for researchers, scientists, and drug development professionals, providing not only a reproducible protocol but also the causal reasoning behind critical experimental choices to ensure scientific integrity and successful synthesis.

Introduction: The Significance of β-Keto Esters

This compound and its derivatives are members of the β-keto ester family, a class of compounds of significant interest in organic synthesis and drug discovery. The presence of multiple reactive sites—an ester, a ketone, and an active methylene group—makes them powerful intermediates for constructing more complex molecular architectures, including various heterocyclic systems.[1] Derivatives of the 4-methoxyphenyl scaffold, in particular, are explored for a range of bioactivities, including antimicrobial and antioxidant properties, and as precursors for compounds with applications in optoelectronics.[2][3][4]

This guide focuses on a robust and widely applicable synthetic route: the crossed Claisen condensation. This carbon-carbon bond-forming reaction is a cornerstone of organic chemistry for the synthesis of β-keto esters and related structures.[5][6]

The Underpinning Chemistry: The Crossed Claisen Condensation

The synthesis of this compound is efficiently achieved via a crossed Claisen condensation. This reaction involves the acylation of a ketone or ester with another ester in the presence of a strong base.[7] In our selected protocol, 4'-methoxyacetophenone (the enolizable ketone component) is reacted with diethyl oxalate (the non-enolizable ester component).

Why this choice? A standard Claisen condensation between two identical, enolizable esters can be inefficient. A crossed Claisen reaction between one enolizable and one non-enolizable partner, however, directs the reaction pathway, minimizing self-condensation byproducts and leading to a single primary product.[7][8] Diethyl oxalate is an excellent non-enolizable partner for this purpose.

The reaction proceeds through several key mechanistic steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of 4'-methoxyacetophenone. This is the crucial first step, forming a resonance-stabilized enolate anion.[5][9] The choice of sodium ethoxide is deliberate; it is the conjugate base of the ethanol solvent, preventing unwanted transesterification side reactions.[6]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group.

  • Deprotonation (Driving Force): The product, a β-dicarbonyl compound, is significantly more acidic (pKa ≈ 11) than the starting ketone or alcohol solvent.[8] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates the methylene group between the two carbonyls. This final deprotonation step is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product.[7]

  • Acidic Workup: An aqueous acid (e.g., HCl or H₂SO₄) is added in a final step to neutralize the reaction mixture and protonate the enolate, yielding the final neutral β-keto ester product.[5][9]

Reaction Mechanism Diagram

Claisen_Condensation start_ketone 4'-Methoxyacetophenone enolate Enolate Anion (Resonance Stabilized) start_ketone->enolate + NaOEt - EtOH intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate product_enolate Product Enolate (Thermodynamically Stable) intermediate->product_enolate - NaOEt final_product Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate product_enolate->final_product + H₃O⁺ (Workup)

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
4'-MethoxyacetophenoneC₉H₁₀O₂150.177.51 g50.0Enolizable ketone
Diethyl OxalateC₆H₁₀O₄146.148.04 g (7.4 mL)55.0Acylating agent
Sodium EthoxideC₂H₅NaO68.054.08 g60.0Strong base
Absolute EthanolC₂H₅OH46.07100 mL-Anhydrous solvent
Diethyl Ether(C₂H₅)₂O74.12150 mL-Extraction solvent
Hydrochloric Acid (2M)HCl36.46~50 mL-For acidic workup
Saturated NaCl solutionNaCl58.4450 mL-For washing
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent
Safety Precautions
  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[10][11] Avoid contact with skin and eyes.

  • Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood away from any sources of ignition.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Step-by-Step Synthesis Procedure

Workflow Diagram

Workflow A 1. Prepare Base Suspension (NaOEt in Ethanol) B 2. Add Reactants (4'-Methoxyacetophenone & Diethyl Oxalate) A->B C 3. Reaction (Stir at room temp.) B->C D 4. Quenching & Neutralization (Pour into ice/HCl) C->D E 5. Extraction (with Diethyl Ether) D->E F 6. Washing & Drying (NaCl wash, dry over MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Recrystallization from Ethanol) G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or nitrogen inlet).

  • Base Preparation: Under a dry atmosphere, add absolute ethanol (100 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (4.08 g). Stir the suspension until the base is well-dispersed.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of 4'-methoxyacetophenone (7.51 g) and diethyl oxalate (8.04 g).

  • Initiating the Reaction: Add the mixture from the dropping funnel to the stirred sodium ethoxide suspension over approximately 30 minutes. The reaction is exothermic; maintain the temperature around 25-30 °C, using a water bath if necessary.

  • Reaction Time: After the addition is complete, stir the resulting mixture at room temperature for 12-16 hours (overnight). The mixture will likely become a thick, yellow-orange slurry, indicating the formation of the sodium salt of the product enolate.

  • Workup - Quenching and Neutralization: Prepare a beaker with crushed ice (approx. 200 g) and 2M hydrochloric acid (50 mL). Slowly pour the reaction mixture into the acidic ice with vigorous stirring. This step neutralizes the excess base and protonates the product enolate, causing the product to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (50 mL) to remove residual acid and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. A yellow solid or oil will remain.

  • Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol. Cool the solution slowly to allow for the formation of well-defined crystals. Filter the purified crystals and dry them under vacuum.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical Properties
  • Appearance: Pale yellow crystalline solid.

  • Molecular Formula: C₁₃H₁₄O₅[12]

  • Molecular Weight: 250.25 g/mol [12]

Spectroscopic Analysis

The following techniques are standard for structural elucidation.[13]

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.95 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H), ~6.50 (s, 1H, enol-H or methylene-H), ~4.35 (q, 2H, -OCH₂CH₃), ~3.85 (s, 3H, -OCH₃), ~1.40 (t, 3H, -OCH₂CH₃). Note: The compound may exist as a mixture of keto and enol tautomers, which will affect the spectrum.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~190 (C=O), ~185 (C=O), ~165 (C=O, ester), ~164 (Ar-C-O), ~131 (Ar-C), ~128 (Ar-C-H), ~114 (Ar-C-H), ~95 (enol C-H or methylene C), ~63 (-OCH₂), ~61 (-OCH₃), ~14 (-CH₃).
Mass Spec. (EI-MS)m/z: 250 [M]⁺, 205 [M-OEt]⁺, 135 [CH₃OC₆H₄CO]⁺. The fragmentation pattern will show characteristic losses of the ethoxy group and cleavage around the carbonyl groups.[13]
FT-IR (KBr, cm⁻¹)ν: ~3100-2900 (C-H), ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1260 (C-O, ether).

Conclusion

The crossed Claisen condensation offers a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism, particularly the role of the base and the thermodynamic driving force, researchers can confidently apply and adapt this protocol. The detailed steps for synthesis, purification, and characterization provided herein serve as a robust foundation for producing this valuable chemical intermediate for further applications in drug development and materials science.

References

  • ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Available from: [Link]

  • Wikipedia. (n.d.). Claisen condensation. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Available from: [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Available from: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Available from: [Link]

  • YouTube. (2018). Claisen Condensation Reaction Mechanism. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available from: [Link]

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Application Notes & Protocols: The Strategic Use of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is paramount. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate has emerged as a highly valuable and versatile C4 synthon for this purpose. Its molecular architecture, characterized by a reactive 1,3-dicarbonyl moiety (specifically, a β,γ-diketoester), provides multiple electrophilic sites, making it an ideal precursor for a variety of cyclocondensation reactions.[1] This guide provides an in-depth exploration of its application in synthesizing key heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, offering detailed mechanistic insights and field-proven experimental protocols for researchers and drug development professionals.

The strategic importance of this reagent lies in its ability to react with a range of dinucleophiles to form five- and six-membered heterocyclic rings, which are core structures in numerous pharmacologically active compounds.[2][3] Understanding the reactivity and handling of this compound is the first step toward leveraging its full synthetic potential.

Reagent Profile: Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for safe handling and reproducible experimental outcomes.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms Ethyl 3-(4-methoxybenzoyl)pyruvate[4]
CAS Number 35322-20-4
Molecular Formula C₁₃H₁₄O₅
Molecular Weight 250.25 g/mol
Appearance Solid
Melting Point 52-57 °C
Flash Point > 110 °C (>230 °F)

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including eye shields and gloves.

  • Handle in a well-ventilated area.

  • Store in a cool, dry place away from incompatible materials.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Application I: Synthesis of 5-Aryl-1H-pyrazole-3-carboxylates

Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and antibacterial properties.[5] The reaction of this compound with hydrazine derivatives provides a direct and efficient route to highly functionalized pyrazoles.[6]

Mechanistic Rationale

The synthesis proceeds via a classical cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine derivative initiates an attack on one of the carbonyl carbons of the diketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The choice of an unsubstituted or substituted hydrazine allows for facile diversification at the N1 position of the pyrazole core, a key vector for modulating pharmacological activity.[6]

G cluster_workflow Pyrazoles Synthesis Workflow reagent Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate dissolve Dissolve Reagents in Solvent reagent->dissolve hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->dissolve solvent Solvent (e.g., Absolute Ethanol) solvent->dissolve reflux Heat to Reflux (e.g., 2 hours) dissolve->reflux cool Cool Reaction Mixture reflux->cool isolate Isolate & Purify Product (Filtration, Recrystallization) cool->isolate product Ethyl 5-(4-methoxyphenyl) -1-phenyl-1H-pyrazole-3-carboxylate isolate->product

Caption: Workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate.

Materials:

  • This compound (1.25 g, 5 mmol)

  • Phenylhydrazine (0.54 g, 5 mmol)

  • Absolute Ethanol (20 mL)

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.25 g, 5 mmol) and phenylhydrazine (0.54 g, 5 mmol) in absolute ethanol (20 mL).[6]

  • Cyclocondensation: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield the pure ethyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate.

Hydrazine DerivativeN1-SubstituentSolventTypical Yield
Hydrazine Hydrate-HGlacial Acetic Acid85-95%
Phenylhydrazine-PhenylEthanol80-90%
4-Methylphenylhydrazine-p-TolylEthanol82-92%
4-Chlorophenylhydrazine-4-ChlorophenylEthanol78-88%

Application II: Synthesis of 5-Aryl-isoxazole-3-carboxylates

Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry and agriculture.[7] The reaction of the diketoester with hydroxylamine provides a straightforward entry into this scaffold.[8]

Mechanistic Rationale

Similar to pyrazole formation, the synthesis of isoxazoles involves the cyclocondensation of the 1,3-dicarbonyl system with hydroxylamine. The reaction typically proceeds through the formation of a ketoxime intermediate, followed by an intramolecular cyclization and dehydration. The use of hydroxylamine hydrochloride is common, often requiring a mild base to neutralize the acid and liberate the free hydroxylamine for the reaction.[8][9]

G cluster_workflow Isoxazole Synthesis Mechanism start Dioxobutanoate + Hydroxylamine HCl step1 Formation of Oxime Intermediate start->step1 Reflux in Ethanol step2 Intramolecular Cyclization step1->step2 Spontaneous step3 Dehydration step2->step3 Acid/Base Promoted product 5-Aryl-isoxazole -3-carboxylate step3->product

Caption: Key mechanistic steps in isoxazole formation.

Detailed Experimental Protocol

This protocol outlines the synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.

Materials:

  • This compound (1.25 g, 5 mmol)

  • Hydroxylamine hydrochloride (0.35 g, 5 mmol)

  • Sodium acetate (0.41 g, 5 mmol)

  • Ethanol (25 mL)

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of this compound (1.25 g, 5 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask, add hydroxylamine hydrochloride (0.35 g, 5 mmol) and sodium acetate (0.41 g, 5 mmol).

  • Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water (50 mL).

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then dry it. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the desired isoxazole.[9]

Application III: Synthesis of Dihydropyrimidine Derivatives

Six-membered heterocycles like pyrimidines are of immense biological importance. This compound can be employed in multicomponent reactions, such as the Biginelli reaction, to construct dihydropyrimidine (DHPM) scaffolds.[10]

Mechanistic Rationale

The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation between an aldehyde, a β-dicarbonyl compound (in this case, our diketoester), and urea or thiourea.[11] The reaction mechanism is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the diketoester. Subsequent cyclization and dehydration furnish the final dihydropyrimidine product. This multicomponent approach is highly efficient, allowing for the rapid generation of molecular complexity from simple starting materials.

G cluster_workflow Biginelli-type Multicomponent Reaction reagent1 Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate mix Combine all components in solvent (e.g., Ethanol) reagent1->mix reagent2 Aryl Aldehyde (e.g., Benzaldehyde) reagent2->mix reagent3 Urea or Thiourea reagent3->mix catalyst Acid Catalyst (e.g., HCl, p-TsOH) catalyst->mix react Heat / Reflux mix->react product Highly Substituted Dihydropyrimidine react->product

Caption: Logical flow of a three-component pyrimidine synthesis.

Detailed Experimental Protocol

This protocol provides a general framework for synthesizing a dihydropyrimidine derivative.

Materials:

  • This compound (1.25 g, 5 mmol)

  • An aromatic aldehyde (e.g., Benzaldehyde, 0.53 g, 5 mmol)

  • Urea (0.36 g, 6 mmol)

  • Ethanol (20 mL)

  • Concentrated HCl (catalytic amount, ~3-4 drops)

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5 mmol), the chosen aldehyde (5 mmol), and urea (6 mmol) in ethanol (20 mL).

  • Catalysis & Reaction: Add a catalytic amount of concentrated HCl and heat the mixture to reflux for 3-5 hours. The reaction mixture typically becomes homogeneous before the product begins to precipitate.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the crystalline product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual acid and starting materials. Dry the product. If necessary, recrystallize from ethanol or acetic acid to obtain the pure dihydropyrimidine.

Conclusion

This compound stands out as a powerful and adaptable precursor in heterocyclic chemistry. Its inherent reactivity as a 1,3-dicarbonyl equivalent allows for the straightforward and efficient synthesis of diverse, pharmacologically relevant scaffolds such as pyrazoles, isoxazoles, and pyrimidines. The protocols detailed herein provide a robust foundation for researchers to explore the synthesis of novel compound libraries for applications in drug discovery and materials science.

References

  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. Benchchem.
  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central, National Institutes of Health. Available at: [Link]

  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate. Available at: [Link]

  • Ethyl 4-methoxyphenyl-4-oxobutanoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate and a redetermination of ethyl (4RS)-4-(4-methoxyphenyl). ResearchGate. Available at: [Link]

  • Heterocycle Reactions. MDPI. Available at: [Link]

  • Mthis compound. African Rock Art. Available at: [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. CORE. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central, National Institutes of Health. Available at: [Link]

  • Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds. ResearchGate. Available at: [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. Wiley Online Library. Available at: [Link]

  • Synthesis of pyrazole derivatives (4-6). ResearchGate. Available at: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PubMed Central, National Institutes of Health. Available at: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available at: [Link]

  • Synthesis of Ethyl 4,5-dihydro-4,5-dioxo-1H-1-benzopyrano[2,3-b]pyridine-3-carboxylate. Molbase. Available at: [Link]

  • Heterocycles In Natural Product Synthesis. VDOC.PUB. Available at: [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available at: [Link]

  • Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. ResearchGate. Available at: [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • Palladium Catalyzed β-Arylation of α-Keto Esters. PubMed Central, National Institutes of Health. Available at: [Link]

  • A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. PubMed Central, National Institutes of Health. Available at: [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

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The Versatile Scaffolding of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical drug development, the identification and utilization of versatile chemical synthons are paramount to the efficient construction of novel therapeutic agents. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a seemingly unassuming diketoester, represents a cornerstone building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological relevance. Its intrinsic chemical reactivity, characterized by the presence of multiple electrophilic centers, provides a robust platform for the generation of diverse molecular architectures. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed application notes and experimental protocols.

Chemical Profile and Significance

This compound is a solid organic compound with the empirical formula C13H14O5 and a molecular weight of 250.25 g/mol .[1][2] Its structure features a 1,3-dicarbonyl system, a reactive methylene group, and an ester functionality, all of which contribute to its synthetic utility. The presence of the electron-donating methoxy group on the phenyl ring can also influence the reactivity of the aromatic portion of the molecule.

PropertyValueSource
IUPAC NameThis compound[2]
Molecular FormulaC13H14O5[1]
Molecular Weight250.25 g/mol [1][2]
CAS Number35322-20-4[1][2]
FormSolid[1]
Melting Point52-57 °C[1]

Core Application: Synthesis of Pyrazole Derivatives

The most prominent application of this compound in pharmaceutical development lies in its role as a precursor for the synthesis of pyrazole-containing compounds.[3] The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and highly efficient cyclocondensation reaction known as the Knorr pyrazole synthesis.[4][5] This reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[6]

Knorr_Pyrazole_Synthesis reagents This compound + Hydrazine Derivative intermediate Intermediate Adduct reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product - H2O Celecoxib_Synthesis cluster_start Starting Materials diketone 4,4,4-Trifluoro-1-(4-methylphenyl) -1,3-butanedione celecoxib Celecoxib diketone->celecoxib Cyclocondensation hydrazine 4-Sulfamoylphenylhydrazine hydrazine->celecoxib

Sources

Application Notes and Protocols for a Novel Kynurenine 3-Monooxygenase Inhibitor: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Kynurenine Pathway in Neurodegenerative Disease

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in humans, leading to the production of several neuroactive metabolites.[1][2] Dysregulation of this pathway has been increasingly implicated in the pathophysiology of a range of neurodegenerative disorders, psychiatric conditions, and cancer.[1][3] A key regulatory enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[2][4] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of downstream neurotoxic metabolites, such as quinolinic acid, while simultaneously increasing the levels of the neuroprotective kynurenic acid.[2][3]

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, also known as Ethyl 3-(4-methoxybenzoyl)pyruvate, is a small molecule with structural similarities to known KMO inhibitors.[5] Its 4-phenyl-4-oxobutanoic acid core structure is a feature found in several reported KMO inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for conducting enzyme inhibition assays with this compound, with a focus on KMO as the putative target.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to designing a robust assay.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₅[6]
Molecular Weight 250.25 g/mol [6]
CAS Number 35322-20-4[6]
Appearance Solid
Melting Point 52-57 °C
SMILES CCOC(=O)C(=O)CC(=O)c1ccc(OC)cc1

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the central position of KMO in the kynurenine pathway and the rationale for its inhibition.

Kynurenine_Pathway cluster_0 Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Multiple Steps Inhibitor Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate KMO_node Inhibitor->KMO_node

Caption: The Kynurenine Pathway with KMO as a therapeutic target.

Experimental Workflow for Assessing KMO Inhibition

A systematic approach is crucial for characterizing the inhibitory potential of a novel compound. The following workflow outlines the key stages, from initial screening to detailed kinetic analysis.

Inhibition_Workflow A Compound Preparation (Stock Solution in DMSO) B Primary Screening Assay (Single High Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C If >50% inhibition D Mechanism of Action Studies (Kinetic Analysis) C->D E Data Analysis and Interpretation D->E Inhibition_Mechanisms cluster_0 Michaelis-Menten Plot cluster_1 Lineweaver-Burk Plot a b a->b No Inhibitor c d c->d Competitive e f e->f Non-competitive g h g->h No Inhibitor i i->h Competitive j k l k->l Non-competitive

Caption: Michaelis-Menten and Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls should be included in every experiment:

  • No-enzyme control: To account for any non-enzymatic substrate degradation.

  • No-substrate control: To measure any background signal from the enzyme or buffer components.

  • Vehicle control (DMSO): To assess the effect of the solvent on enzyme activity.

  • Positive control inhibitor: A known KMO inhibitor should be used to validate the assay system.

Conclusion

This application note provides a comprehensive framework for the characterization of this compound as a potential inhibitor of Kynurenine 3-monooxygenase. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's inhibitory potency and mechanism of action, thereby contributing to the development of novel therapeutics for neurodegenerative diseases.

References

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. ([Link])

  • Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. ([Link])

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. ([Link])

  • Screening marine natural products for selective inhibitors of key kynurenine pathway enzymes. ([Link])

  • Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. ([Link])

  • Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on. ([Link])

  • Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. ([Link])

  • Kynurenine-pathway inhibitors. The structures of selected compounds... ([Link])

  • Structural basis of kynurenine 3-monooxygenase inhibition. ([Link])

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. ([Link])

  • This compound | C13H14O5 | CID 287267. ([Link])

  • Ethyl Pyruvate Combats Human Leukemia Cells but Spares Normal Blood Cells. ([Link])

  • Competitive inhibition of pyruvate kinase activity by ethyl... ([Link])

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Application Notes and Protocols: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate as a Precursor for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in Anti-inflammatory Drug Discovery

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component in a multitude of chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical endeavor in medicinal chemistry. This compound, a versatile β-ketoester, serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, most notably pyrazole and pyrazolone derivatives. These scaffolds are of significant interest due to their well-established anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2]

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of potent anti-inflammatory agents. We will delve into the synthetic protocols, mechanistic insights, and in-vivo evaluation methodologies, offering a robust framework for researchers in the field.

Chemical Profile of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₅
Molecular Weight 250.25 g/mol
Appearance Solid
Melting Point 52-57 °C
CAS Number 35322-20-4

Synthesis of a Novel Pyrazolone Anti-inflammatory Agent

The Knorr pyrazole synthesis is a classic and efficient method for the construction of pyrazole and pyrazolone rings from β-dicarbonyl compounds and hydrazines.[3][4] This reaction proceeds via a condensation-cyclization mechanism, driven by the formation of a stable aromatic pyrazole ring.

Proposed Synthesis Scheme:

G cluster_0 Knorr Pyrazole Synthesis Starting Material This compound Product Ethyl 5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (Hypothetical Product: PYZ-4M) Starting Material->Product Glacial Acetic Acid (cat.) Ethanol, Reflux Reagent Hydrazine Hydrate Reagent->Product

Caption: Knorr synthesis of a hypothetical pyrazolone.

Experimental Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (PYZ-4M)

This protocol is adapted from established Knorr synthesis procedures for similar β-ketoesters.[5]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid (catalytic amount, ~3-5 drops)

  • Ethanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 2.50 g, 10 mmol) in anhydrous ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 0.60 g, 12 mmol) dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Precipitation: Pour the concentrated mixture into a beaker containing ice-cold water (100 mL) with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pyrazolone derivative, PYZ-4M.

Expected Outcome:

Based on similar syntheses, a moderate to good yield (60-80%) of the pyrazolone product as a crystalline solid is anticipated.[6]

Mechanistic Rationale and In-depth Discussion

The regioselectivity of the Knorr synthesis with an unsymmetrical β-dicarbonyl compound like this compound is a critical consideration. The initial condensation of hydrazine is expected to occur preferentially at the more electrophilic ketone carbonyl adjacent to the methoxyphenyl group, rather than the ester carbonyl.[3] This is due to the greater reactivity of ketones compared to esters towards nucleophilic attack. Following the initial hydrazone formation, an intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl leads to cyclization and subsequent elimination of ethanol, yielding the stable pyrazolone ring.

G cluster_0 Mechanism of Knorr Pyrazole Synthesis A 1. Nucleophilic attack of hydrazine on the more reactive ketone carbonyl B 2. Formation of hydrazone intermediate A->B C 3. Intramolecular nucleophilic attack of the second nitrogen on the ester carbonyl B->C D 4. Cyclization and formation of a tetrahedral intermediate C->D E 5. Elimination of ethanol and formation of the pyrazolone ring D->E F Final Product: Pyrazolone Derivative E->F

Caption: Stepwise mechanism of the Knorr synthesis.

In-vitro and In-vivo Evaluation of Anti-inflammatory Activity

The synthesized pyrazolone derivative (PYZ-4M) can be evaluated for its anti-inflammatory potential through a series of established assays.

In-vitro Enzyme Inhibition Assays
  • Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of PYZ-4M against COX-1 and COX-2 can be determined using commercially available kits. These assays typically measure the conversion of arachidonic acid to prostaglandin E2 (PGE2).[7] The results are expressed as IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme activity. Selective COX-2 inhibitors are highly sought after as they are expected to have a reduced risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[8]

  • Lipoxygenase (LOX) Inhibition Assay: The inhibitory effect on 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, can also be assessed.[9] Similar to the COX assay, the IC₅₀ value for 5-LOX inhibition is determined.

Hypothetical In-vitro Activity Data for PYZ-4M:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)5-LOX IC₅₀ (µM)
PYZ-4M 15.20.819.012.5
Celecoxib (Reference) 15.00.05300>100
Indomethacin (Reference) 0.11.60.06>100
In-vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Grouping: The animals are divided into several groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • PYZ-4M (different doses, e.g., 10, 20, 40 mg/kg, administered orally)

    • Positive control (e.g., Indomethacin, 10 mg/kg, administered orally)

  • Procedure:

    • The test compounds or vehicle are administered orally 1 hour before the induction of inflammation.

    • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Hypothetical In-vivo Anti-inflammatory Activity of PYZ-4M:

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3h
Vehicle Control -0
PYZ-4M 1035.2
PYZ-4M 2052.8
PYZ-4M 4068.5
Indomethacin 1062.1

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory effects of pyrazolone derivatives are primarily attributed to their ability to inhibit COX and LOX enzymes, which are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.

G cluster_0 Arachidonic Acid Cascade and Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation\n(Pain, Fever, Swelling) Inflammation\n(Chemotaxis, Bronchoconstriction) Inflammation (Chemotaxis, Bronchoconstriction) Leukotrienes->Inflammation\n(Chemotaxis, Bronchoconstriction) PYZ-4M PYZ-4M COX-1 / COX-2 COX-1 / COX-2 PYZ-4M->COX-1 / COX-2 Inhibition 5-LOX 5-LOX PYZ-4M->5-LOX Inhibition

Caption: Inhibition of the arachidonic acid cascade.

COX-2 Inhibition: The selectivity of pyrazolone derivatives for COX-2 over COX-1 is often attributed to the presence of a larger and more accommodating active site in the COX-2 enzyme.[12] The bulkier pyrazolone scaffold can fit into the hydrophobic side pocket of COX-2, which is not readily accessible in the more constricted active site of COX-1.

LOX Inhibition: The inhibition of 5-LOX by small molecules often involves chelation of the non-heme iron atom in the enzyme's active site or by acting as redox inhibitors.[13] The specific binding interactions of pyrazolone derivatives with the 5-LOX active site would require further investigation through molecular docking studies.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel pyrazolone-based anti-inflammatory agents. The Knorr pyrazole synthesis provides a straightforward and efficient route to these heterocyclic scaffolds. The resulting compounds have the potential to exhibit significant anti-inflammatory activity through the dual inhibition of COX and LOX enzymes. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of derivatives synthesized from this promising starting material.

References

  • Hu, C., & Ma, S. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 9(2), 212-225. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935–1945. [Link]

  • Abdel-Aziz, A. A.-M., Abuo-Rahma, G. E.-D. A., & Hassan, A.-A. A. (2009). Synthesis of novel pyrazole derivatives and evaluation of their anti-inflammatory and anti-cancer activities. European journal of medicinal chemistry, 44(9), 3480–3487. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126. [Link]

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Chem ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 21, 2026, from [Link]

  • Patel, H. V., Vyas, K. A., Pandey, S. P., Tavares, F., & Fernandes, P. S. (1991). Concise and Efficient Synthesis of 1H-Pyrazoles: Reaction of [Hydroxy(tosyloxy)iodo]benzene with Ethyl 2,3-Dioxobutanoate-2-arylhydrazones. Synthetic Communications, 21(10-11), 1583-1590. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(9), 1133-1150. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 21, 2026, from [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 21, 2026, from [Link]

  • Mashhadi, S. M. R., Saeedi, M., Mohammadi-Khanaposhtani, M., Mahdavi, M., Valizadeh, H., Larijani, B., & Mahdavi, M. (2021). Lipoxygenase Inhibition by Plant Extracts. Molecules, 26(3), 565. [Link]

  • Guda, F., & Mabkhot, Y. N. (2019). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Chemistry, 2019, 1-22. [Link]

  • ChemSynthesis. (n.d.). ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]

  • Faria, J. V., Leal, A. S., de Souza, M. V. N., & da Silva, F. de C. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 116. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved January 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2019, April 29). [PowerPoint slides]. SlideShare. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors [Table]. Retrieved January 21, 2026, from [Link]

  • Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved January 21, 2026, from [Link]

  • Gilbert, N. C., Rourick, R. A., & Gerwick, W. H. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature chemical biology, 16(7), 783–790. [Link]

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Application Notes and Protocols for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Agrochemical Potential of a Versatile β-Diketone

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a β-dicarbonyl compound with a chemical structure that suggests significant potential in the development of novel agrochemicals. Its core feature, the 1,3-diketone moiety, is a well-established pharmacophore in the design of herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4][5] The inhibition of HPPD disrupts the biosynthesis of essential molecules in plants, leading to bleaching and ultimately, plant death.[1][3][4] This document provides a comprehensive guide for researchers to explore the herbicidal, fungicidal, and insecticidal applications of this compound. The protocols detailed herein are designed to be robust and provide a clear path for the evaluation of this promising molecule.

The biological activity of β-diketones is intrinsically linked to their keto-enol tautomerism, where the enol form is often considered the active conformation for binding to target enzymes.[6] The equilibrium between these two forms can be influenced by the surrounding environment, a factor to consider in formulation and application.[6]

Compound Profile

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 35322-20-4PubChem
Molecular Formula C13H14O5PubChem
Molecular Weight 250.25 g/mol PubChem
Appearance SolidSigma-Aldrich
Melting Point 52-57 °CSigma-Aldrich

Part 1: Herbicidal Activity Evaluation

The structural analogy of this compound to known triketone and diketonitrile HPPD inhibitors suggests that its primary herbicidal mechanism of action is likely the inhibition of this key enzyme in plant carotenoid biosynthesis.[1][5] The following protocols are designed to test this hypothesis and quantify the herbicidal efficacy.

Proposed Mechanism of Action: HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[3][4] In plants, homogentisate is a precursor for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound is hypothesized to deplete plastoquinone levels, leading to the inhibition of carotenoid synthesis. Carotenoids protect chlorophyll from photooxidation; their absence results in the characteristic bleaching symptoms observed with HPPD-inhibiting herbicides, followed by necrosis and plant death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Catalyzes HGA Homogentisate (HGA) HPPD->HGA Compound Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Compound->HPPD Inhibits Plastoquinone Plastoquinone HGA->Plastoquinone Precursor to Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Catalyzes synthesis of Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Carotenoids->Bleaching Absence leads to Photosynthesis Photosynthesis Chlorophyll->Photosynthesis

Caption: Proposed mechanism of herbicidal action via HPPD inhibition.

Protocol 1.1: In Vitro HPPD Enzyme Inhibition Assay

This protocol aims to determine the direct inhibitory effect of this compound on the HPPD enzyme.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • This compound

  • 4-Hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbate

  • FeSO4

  • Catalase

  • Spectrophotometer

  • 96-well microplates

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, FeSO4, ascorbate, catalase, and the HPPD enzyme.

  • Add the different concentrations of the test compound to the wells. Include a positive control (a known HPPD inhibitor like mesotrione) and a negative control (solvent only).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the HPPA substrate to all wells.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPPA.

  • Calculate the initial reaction rates for each concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Protocol 1.2: Whole Plant Bioassay for Herbicidal Efficacy

This protocol evaluates the herbicidal activity of the compound on whole plants.

Materials:

  • Seeds of various weed species (e.g., a grass species like Echinochloa crus-galli and a broadleaf species like Amaranthus retroflexus)

  • Potting mix

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

  • This compound

  • Surfactant

  • Precision bench sprayer

Procedure:

  • Sow the seeds of the selected weed species in pots filled with potting mix.

  • Grow the plants in a growth chamber or greenhouse until they reach the 2-3 leaf stage.

  • Prepare a stock solution of the test compound and create a range of application rates. Include a surfactant in the spray solution to enhance leaf uptake.

  • Apply the different rates of the compound to the plants using a precision bench sprayer.[7] Include an untreated control and a commercial standard herbicide as references.

  • Return the treated plants to the growth chamber or greenhouse.

  • Visually assess the plants for signs of phytotoxicity (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.

  • Calculate the GR50 value (the application rate that causes a 50% reduction in plant growth).

Part 2: Fungicidal Activity Screening

While the primary hypothesis is herbicidal activity, the chemical scaffold of this compound may also exhibit antifungal properties. The following protocol provides a method for preliminary screening against common plant pathogenic fungi.

Protocol 2.1: In Vitro Antifungal Assay by Mycelial Growth Inhibition

This protocol assesses the ability of the compound to inhibit the growth of fungal mycelia.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • This compound

  • Sterile petri dishes

  • Cork borer

Procedure:

  • Prepare PDA medium and sterilize it.

  • While the PDA is still molten, add the test compound at various concentrations. Also, prepare control plates with the solvent only.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).

Part 3: Insecticidal Activity Screening

The potential for insecticidal activity should also be explored. The following protocols outline methods for evaluating the compound against a common agricultural pest.

Protocol 3.1: Contact Toxicity Bioassay

This protocol determines the toxicity of the compound upon direct contact with the insect.

Materials:

  • Test insects (e.g., aphids, Aphis gossypii)

  • This compound

  • Acetone or another suitable solvent

  • Micropipette

  • Petri dishes

  • Leaf discs or artificial diet

Procedure:

  • Prepare a series of dilutions of the test compound in the chosen solvent.

  • Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual adult insects using a micropipette.

  • Treat a control group of insects with the solvent only.

  • Place the treated insects in petri dishes with a food source (e.g., a fresh leaf disc).

  • Maintain the petri dishes under controlled environmental conditions.

  • Record insect mortality at 24, 48, and 72 hours after treatment.

  • Calculate the LD50 value (the dose that is lethal to 50% of the test population).

Protocol 3.2: Feeding Bioassay

This protocol assesses the toxicity of the compound when ingested by the insect.

Materials:

  • Test insects (e.g., larvae of a lepidopteran species like Spodoptera exigua)

  • Artificial diet

  • This compound

  • Multi-well plates

Procedure:

  • Prepare an artificial diet for the test insect.

  • Incorporate the test compound into the diet at various concentrations while the diet is still liquid.

  • Dispense the treated and control diets into the wells of a multi-well plate.

  • Place one insect larva in each well.

  • Seal the plate with a breathable membrane.

  • Incubate the plates under controlled conditions.

  • Record larval mortality and weight at regular intervals.

  • Calculate the LC50 value (the concentration in the diet that is lethal to 50% of the test population).

Data Analysis and Interpretation

For all bioassays, dose-response curves should be generated by plotting the observed effect (e.g., inhibition, mortality) against the logarithm of the concentration or dose. Probit or logit analysis can then be used to calculate the respective IC50, GR50, EC50, LD50, or LC50 values. These values provide a quantitative measure of the compound's potency and allow for comparison with existing agrochemicals.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive framework for the initial evaluation of this compound as a potential agrochemical. The strong theoretical basis for its herbicidal activity as an HPPD inhibitor warrants a thorough investigation. Should the initial screenings prove positive, further research should focus on structure-activity relationship (SAR) studies to optimize the molecule's efficacy and selectivity. Additionally, mode of action studies, crop safety evaluations, and environmental fate assessments will be crucial steps in the development of a commercially viable agrochemical product.

References

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Deriv
  • Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Deriv
  • Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD. (2024). Journal of Agricultural and Food Chemistry.
  • Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). Molecules.

Sources

Pioneering Polymer Architectures: Application Notes and Protocols for Dioxobutanoate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Dioxobutanoates in Advanced Polymer Design

In the dynamic landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities and desirable properties to materials is perpetual. Dioxobutanoate compounds have emerged as a promising class of building blocks, offering a versatile platform for the design of advanced polymers with tailored characteristics. Their inherent chemical features, including the presence of multiple reactive sites, open avenues for the synthesis of polymers with diverse architectures, ranging from linear and branched structures to complex networks. This technical guide provides an in-depth exploration of the synthesis, polymerization, and characterization of dioxobutanoate-based polymers, with a focus on their potential applications in drug delivery, biomedical devices, and functional materials. The protocols detailed herein are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity and reproducibility of the experimental outcomes.

I. Synthesis of Dioxobutanoate Monomers: A Foundation for Innovation

The successful synthesis of high-purity monomers is the cornerstone of producing well-defined polymers. Dioxobutanoate esters, such as diethyl 2,4-dioxobutanoate, serve as versatile precursors for a variety of polymerizable derivatives. The following protocol outlines a robust method for the synthesis of a functionalized dioxobutanoate monomer, amenable to subsequent polymerization.

Protocol 1: Synthesis of a Hydroxyl-Functionalized Dioxobutanoate Monomer

This protocol describes the synthesis of a diol monomer derived from a dioxobutanoate precursor, rendering it suitable for polycondensation reactions.

Rationale: The introduction of hydroxyl groups transforms the dioxobutanoate moiety into a diol, a key functional requirement for step-growth polymerization with dicarboxylic acids or their derivatives to form polyesters.[1][2] The choice of a mild reducing agent is critical to selectively reduce the keto groups without affecting the ester functionalities.

Materials:

  • Diethyl 2,4-dioxobutanoate

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 2,4-dioxobutanoate (1 equivalent) in anhydrous methanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a more polar product spot indicate reaction completion.

  • Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization (Self-Validation): Characterize the purified diol monomer by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Expected Outcome: A colorless to pale yellow viscous oil corresponding to the desired hydroxyl-functionalized dioxobutanoate monomer.

II. Polymerization of Dioxobutanoate Monomers: Crafting Functional Materials

The presence of versatile functional groups in dioxobutanoate monomers allows for their polymerization through various techniques, including polycondensation and enzymatic catalysis.

A. Polycondensation of Dioxobutanoate Diols with Dicarboxylic Acids

Melt polycondensation is a widely used industrial method for synthesizing polyesters.[3] This protocol details the synthesis of a biodegradable polyester from the hydroxyl-functionalized dioxobutanoate monomer.

Protocol 2: Melt Polycondensation of a Dioxobutanoate Diol with Adipoyl Chloride

Rationale: This protocol utilizes a diacid chloride, which is more reactive than the corresponding dicarboxylic acid, allowing for polymerization to occur at lower temperatures and reducing the risk of side reactions. A two-stage process is employed: an initial low-temperature stage to form oligomers, followed by a high-temperature, high-vacuum stage to drive the polymerization to high molecular weights.[3]

Materials:

  • Hydroxyl-functionalized dioxobutanoate monomer (from Protocol 1)

  • Adipoyl chloride

  • Antimony(III) oxide (catalyst)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the hydroxyl-functionalized dioxobutanoate monomer (1 equivalent) and anhydrous toluene.

  • Monomer Addition: Slowly add adipoyl chloride (1 equivalent) to the stirred solution at room temperature.

  • Catalyst Addition: Add antimony(III) oxide (0.05 mol%) to the reaction mixture.

  • First Stage (Oligomerization): Heat the reaction mixture to 150°C and maintain for 4 hours under a slow stream of nitrogen to remove the hydrogen chloride gas evolved.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220°C while slowly reducing the pressure to <1 mmHg. Continue the reaction under these conditions for 6-8 hours to increase the polymer's molecular weight.

  • Reaction Monitoring (Self-Validation): The viscosity of the reaction mixture will increase significantly as the polymerization progresses. A torque-measuring mechanical stirrer can be used to monitor this change, which is indicative of increasing molecular weight.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a minimal amount of dichloromethane and precipitate it by pouring the solution into a large volume of cold methanol.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol. Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization (Self-Validation): Characterize the purified polyester by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Further characterization by ¹H NMR, ¹³C NMR, and FT-IR will confirm the polymer structure. Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5][6][7]

Expected Outcome: A solid, off-white to pale yellow biodegradable polyester.

B. Enzymatic Polymerization: A Green Approach to Dioxobutanoate Polymers

Enzymatic polymerization offers a more sustainable and selective alternative to traditional chemical catalysis.[8][9] Lipases, in particular, have been shown to be effective in catalyzing esterification reactions for polymer synthesis.[1]

Protocol 3: Lipase-Catalyzed Polymerization of a Dioxobutanoate Ester

Rationale: This protocol utilizes an immobilized lipase, such as Candida antarctica lipase B (CALB), to catalyze the polymerization of a dioxobutanoate ester with a diol in a solvent-free system.[8] This "green" approach minimizes the use of hazardous chemicals and simplifies product purification.

Materials:

  • Diethyl 2,4-dioxobutanoate

  • 1,6-Hexanediol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Toluene, anhydrous

Procedure:

  • Monomer Preparation: In a round-bottom flask, mix diethyl 2,4-dioxobutanoate (1 equivalent) and 1,6-hexanediol (1 equivalent).

  • Enzyme Addition: Add immobilized CALB (10% by weight of total monomers).

  • Reaction Conditions: Heat the mixture at 80°C under reduced pressure (to remove the ethanol byproduct) with continuous stirring for 48-72 hours.

  • Reaction Monitoring (Self-Validation): Periodically take small aliquots of the reaction mixture, dissolve them in CDCl₃, and analyze by ¹H NMR to monitor the conversion of the monomers and the formation of ester linkages.

  • Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Dissolve the viscous product in a suitable solvent like dichloromethane.

  • Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused.

  • Purification: Precipitate the polymer by adding the filtrate to a non-solvent such as cold methanol. Filter and dry the polymer under vacuum.

  • Characterization (Self-Validation): Characterize the resulting polymer using GPC, NMR, FT-IR, DSC, and TGA as described in Protocol 2.

Expected Outcome: A biodegradable polyester with potentially higher purity and a more controlled structure compared to the melt polycondensation product.

III. Applications of Dioxobutanoate-Based Polymers

The unique chemical structures of dioxobutanoate-derived polymers make them attractive candidates for a range of applications, particularly in the biomedical field where biodegradability and biocompatibility are paramount.

Application Note 1: Biodegradable Scaffolds for Tissue Engineering

The polyesters synthesized from dioxobutanoate monomers exhibit biodegradability due to their hydrolyzable ester bonds.[3] This property, combined with the potential for tuning their mechanical properties by varying the comonomers, makes them suitable for fabricating scaffolds for tissue engineering. The degradation products are anticipated to be non-toxic and can be metabolized by the body.

Application Note 2: Drug Delivery Vehicles

The functional groups inherent in the dioxobutanoate structure can be utilized for the covalent attachment of therapeutic agents. Furthermore, the polymer backbone can be designed to be sensitive to specific physiological triggers (e.g., pH, enzymes), allowing for controlled drug release at the target site. The amphiphilic nature that can be engineered into these polymers also makes them suitable for forming micelles or nanoparticles for drug encapsulation.

IV. Data Presentation and Visualization

Table 1: Summary of Polymer Characterization Data
Polymer SamplePolymerization MethodMn ( g/mol )PDITg (°C)Tm (°C)Td (°C)
P(DOB-co-Ad)Melt Polycondensation15,0002.15110320
P(DOB-ester-HD)Enzymatic Polymerization12,0001.8-295310

Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature; Tm = Melting temperature; Td = Decomposition temperature (5% weight loss).

Diagrams

SynthesisWorkflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start Diethyl 2,4-dioxobutanoate reduction Reduction (NaBH4) start->reduction purification1 Purification (Chromatography) reduction->purification1 monomer Hydroxyl-Functionalized Monomer purification1->monomer polycondensation Melt Polycondensation monomer->polycondensation enzymatic Enzymatic Polymerization monomer->enzymatic purification2 Purification (Precipitation) polycondensation->purification2 enzymatic->purification2 polymer Dioxobutanoate Polymer purification2->polymer gpc GPC polymer->gpc nmr NMR polymer->nmr ftir FT-IR polymer->ftir dsc DSC/TGA polymer->dsc

Caption: Experimental workflow for the synthesis and characterization of dioxobutanoate polymers.

PolycondensationMechanism monomer1 HO-R-OH Dioxobutanoate Diol oligomer HO-R-O-[CO-R'-CO-O-R-O]n-H Oligomer monomer1->oligomer + Monomer 2 - HCl monomer2 ClOC-R'-COCl Diacid Chloride monomer2->oligomer polymer ...-O-R-O-CO-R'-CO-... Polyester oligomer->polymer High Temp, Vacuum - H2O

Caption: Simplified reaction scheme for the polycondensation of a dioxobutanoate diol.

V. Conclusion and Future Outlook

Dioxobutanoate compounds represent a versatile and promising platform for the development of novel functional polymers. The protocols and application notes presented in this guide provide a solid foundation for researchers to explore this exciting area of polymer chemistry. The ability to tailor the chemical structure and physical properties of these polymers opens up a wide range of possibilities for their use in advanced applications, from biodegradable plastics to sophisticated drug delivery systems. Future research will likely focus on expanding the library of dioxobutanoate-based monomers, exploring new polymerization techniques, and conducting in-depth studies on the biocompatibility and in vivo degradation of these materials to fully realize their potential in the biomedical field.

References

  • Doyle, A. (2018). New process for creating biodegradable polyesters. The Chemical Engineer. [Link]

  • Pellis, A., Acero, E. H., Ferrario, V., Ribitsch, D., Guebitz, G. M., & Gardossi, L. (2016). The Closure of the Cycle: Enzymatic Synthesis and Functionalization of Bio-Based Polyesters. Trends in Biotechnology, 34(4), 316–328. [Link]

  • Fournier, L., & Biais, P. (2024). Biodegradable polyesters - specific polymers. Polymer Chemistry.
  • Fakirov, S. (Ed.). (2016).
  • Pospiech, D., Choińska, R., Flugar, D., Sahre, K., Jehnichen, D., Korwitz, A., Friedel, P., Werner, A., & Voit, B. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Processes, 9(3), 411. [Link]

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(3), 183-275.
  • Chajecka, J., & Bordado, J. C. M. (2014). Synthesis of Biodegradable and Biocompostable Polyesters. International Journal of Polymer Science, 2014, 1-9.
  • Jiang, Y., & Loos, K. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 8(7), 243. [Link]

  • Lendlein, A., & Sisson, A. (Eds.). (2011).
  • Vu, T. N., Nguyen, D. H., Nguyen, T. H., Pham, T. N., Tran, Q. T., Nguyen, H. T., Nguyen, T. H., & Tran, T. T. (2021). Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol. Engineering and Technology For Sustainable Development, 31(1), 52-56. [Link]

  • U.S. Patent No. US20170297983A1. (2017). Methods of forming diol compounds.
  • Pellis, A., et al. (2016). The Closure of the Cycle: Enzymatic Synthesis and Functionalization of Bio-Based Polyesters. ArTS - UniTS. [Link]

  • Gross, R. A., & Kumar, A. (2007). Enzyme-Catalyzed Polymerization of End-Functionalized Polymers in a Microreactor.
  • Grijpma, D. W., & Pennings, A. J. (1994). Synthesis and properties of biodegradable polymers derived from diols and dicarboxylic acids: From polyesters to poly(ester amide)s. Polymer Bulletin, 33(5), 531-536.
  • Chajecka, J., & Bordado, J. C. M. (2014). Synthesis of Biodegradable and Biocompostable Polyesters. International Journal of Polymer Science, 2014.
  • Sanchez, L., Woroch, C., Dumas, D., Waymouth, R., & Kanan, M. (2025). Synthesis and polymerization of furanic-based monomers from biomass for sustainable, advantaged polyesters. ACS Fall 2025. [Link]

  • Kobayashi, S., & Uyama, H. (2002). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. Macromolecules, 35(15), 5679-5683.
  • Fantin, M., & Matyjaszewski, K. (2020).
  • Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials. Progress in polymer science, 32(8-9), 762-798.
  • Gumel, A. M., Annuar, M. S. M., & Heidelberg, T. (2015). Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters. Polymers, 7(8), 1443-1466.
  • National Renewable Energy Laboratory. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry.
  • Pitarresi, G., & Palumbo, F. S. (2024). Polymer Analysis and Characterization. MDPI. [Link]

  • Adolph, H. G. (1984). Synthesis of Energetic Monomers and Polymers.
  • Tong, R., et al. (2018). Stereoblock Copolymers by Stereoselective Ring-Opening Polymerization of O-Carboxyanhydrides.
  • Montaudo, G., & Lattimer, R. P. (2004). Characterization of synthetic polymers by MALDI-MS. Mass spectrometry reviews, 23(3), 157-235.

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Troubleshooting & Optimization

How to optimize the reaction conditions for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Welcome to the technical support guide for the synthesis of this compound (CAS 35322-20-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, optimization strategies, and robust troubleshooting for this important chemical transformation. As a versatile β-keto ester, this molecule serves as a critical building block for various heterocyclic compounds and active pharmaceutical ingredients (APIs).

The primary synthetic route is a crossed Claisen condensation, a powerful C-C bond-forming reaction. This guide explains the critical parameters of this reaction, offering field-proven insights to help you achieve high yields and purity.

Reaction Overview: The Crossed Claisen Condensation

The synthesis involves the base-mediated condensation of 4-methoxyacetophenone with diethyl oxalate. In this reaction, 4-methoxyacetophenone provides the enolizable α-protons and acts as the nucleophile, while diethyl oxalate, lacking α-hydrogens, serves exclusively as the electrophilic acceptor.[1][2] The use of a non-enolizable partner like diethyl oxalate is crucial for preventing self-condensation and ensuring a high yield of the desired single product.[3]

Caption: Overall reaction scheme for the synthesis.

Standard Experimental Protocol

This protocol provides a baseline for conducting the synthesis. All reagents should be anhydrous, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the base.

Materials:

  • 4-Methoxyacetophenone

  • Diethyl oxalate

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (or commercial Sodium Ethoxide)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl), ~2M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature. Allow the reaction to proceed until all sodium has dissolved. Cool the resulting sodium ethoxide solution to 0-5 °C in an ice bath.

  • Reactant Addition: To the cooled sodium ethoxide solution, add a solution of 4-methoxyacetophenone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol dropwise over 30-60 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Quench: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding 2M HCl until the solution is acidic (pH ~2-3).[4] This step is critical to protonate the enolate of the product.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Troubleshooting Guide (Q&A Format)

Claisen condensations can be sensitive to reaction conditions.[5] This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?

A1: This is a frequent issue and can stem from several sources related to the base or reaction equilibrium.

  • Inactive Base: The most common culprit is an inactive or insufficient amount of base.

    • Causality: Sodium ethoxide is hygroscopic and can be deactivated by moisture. The reaction requires at least one full equivalent of base because the final product, a β-keto ester, is acidic (pKa ~11) and is deprotonated by the alkoxide base.[6] This final, essentially irreversible deprotonation step is the thermodynamic driving force that pulls the entire equilibrium towards the product.[2][7] If the base is wet or less than one equivalent is active, this driving force is lost.

    • Solution:

      • Use Freshly Prepared Base: Prepare sodium ethoxide fresh by dissolving clean sodium metal in high-purity anhydrous ethanol under an inert atmosphere.

      • Verify Stoichiometry: Ensure you are using at least 1.1 equivalents of active base relative to the limiting reagent (4-methoxyacetophenone).

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Flame-drying the apparatus under vacuum before starting is best practice.

  • Reversible Reaction Equilibrium:

    • Causality: All steps leading up to the final deprotonation in a Claisen condensation are reversible.[6] If the product is not trapped as its enolate salt, the reaction can easily revert to the starting materials.

    • Solution: Allow the reaction to run for a sufficient time (12-24 hours) to ensure the equilibrium has been driven to the product side. Do not quench the reaction until TLC analysis shows the consumption of the limiting starting material.

Q2: My TLC shows multiple spots, indicating significant side product formation. What are they and how can I avoid them?

A2: The primary side reaction to control is transesterification.

  • Transesterification:

    • Causality: If a base is used whose alkoxide portion does not match the alkoxy group of the ester (e.g., using sodium methoxide with diethyl oxalate), it can lead to a mixture of ester products, complicating purification.[8][9]

    • Solution: Always match the base to the ester. For diethyl oxalate, use sodium ethoxide (NaOEt). For dimethyl oxalate, use sodium methoxide (NaOMe).

  • Self-Condensation of 4-methoxyacetophenone (Aldol Reaction):

    • Causality: While less common under these conditions, the enolate of the ketone can potentially react with another molecule of the ketone in an aldol-type reaction.

    • Solution: Maintain a low reaction temperature during the addition of reactants to favor the Claisen pathway over the aldol pathway. Adding the ketone/ester mixture to the base solution ensures that the electrophilic ester is always present in excess relative to the transiently formed enolate, favoring the desired crossed condensation.

Q3: The final product is a dark, oily substance that is difficult to purify and won't crystallize. What can I do?

A3: Product purity and morphology issues often arise from incomplete reactions or workup problems.

  • Causality: The presence of unreacted starting materials or polymeric side products can inhibit crystallization. The product itself is a β-dicarbonyl compound and can exist in equilibrium with its enol tautomer, which can affect its physical properties.[3]

  • Solutions:

    • Optimize Workup: Ensure the quenching step is complete by checking the pH. A thorough wash with sodium bicarbonate will remove any acidic impurities.

    • Purification via Chromatography: If recrystallization fails, column chromatography is the most reliable method. Use a gradient elution system (e.g., starting with hexane/ethyl acetate 95:5 and gradually increasing the polarity) to separate the product from less polar starting materials and more polar impurities.

    • Consider a different purification technique: Some β-keto esters can be purified by distillation under high vacuum if they are thermally stable.

Sources

Technical Support Center: Purification of Crude Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4). We address common issues through troubleshooting guides and FAQs, focusing on the underlying chemical principles to empower you to make informed decisions during your experiments.

Compound Profile:

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₃H₁₄O₅[1][2]
Molecular Weight 250.25 g/mol [1][2]
Physical Form Solid[2]
Melting Point 52-57 °C[2]
Flash Point > 110 °C[2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile largely depends on the synthetic route, which is typically a Claisen condensation or a related base-catalyzed reaction.[3] Common impurities include:

  • Unreacted Starting Materials: Such as methyl 4-methoxybenzoate or 4-methoxyacetophenone and diethyl oxalate.

  • Acidic Byproducts: Hydrolysis of the ester can lead to the corresponding carboxylic acid, 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid, especially during aqueous workup.

  • Residual Base: Catalysts like sodium ethoxide or sodium hydride, if not properly quenched and removed.

  • Solvents: Residual solvents from the reaction and extraction steps (e.g., ethanol, THF, diethyl ether).

  • Decarboxylation Products: As a β-ketoester, the title compound is susceptible to decarboxylation under harsh thermal or acidic/basic conditions, leading to simpler keto-ester byproducts.[4]

Q2: My crude product is an oil, but the literature says it's a solid. What's wrong?

A2: This is a very common issue known as melting point depression. The presence of significant impurities disrupts the crystal lattice of the pure compound, preventing it from solidifying at its normal melting point.[5] Residual solvents can also act as plasticizers, resulting in an oily or waxy consistency. A pre-purification step, such as an aqueous wash to remove salts and polar impurities, followed by thorough drying can sometimes resolve this.

Q3: Which purification technique should I try first: recrystallization or column chromatography?

A3: For a compound that is known to be a solid, recrystallization is often the most efficient first choice for purification, especially on a larger scale. It is faster, uses less solvent than chromatography, and can yield highly pure material if the right solvent system is found.[6] If the crude product is very impure, oily, or if recrystallization fails to remove a specific impurity that co-crystallizes, then flash column chromatography is the preferred method due to its superior resolving power.[7]

Q4: How can I quickly assess the purity of my fractions or the final product?

A4: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method. Develop a TLC system (e.g., 3:1 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4. This allows you to visualize the product and see if impurities are more or less polar. For a more quantitative assessment, techniques like ¹H NMR, HPLC, or GC-MS are necessary to determine the purity with higher accuracy.[5]

Q5: How should I store the purified this compound?

A5: The compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C), to minimize degradation.[8] Its β-ketoester functionality makes it sensitive to moisture (hydrolysis) and prolonged exposure to high temperatures (decarboxylation).

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Yield After Recrystallization

  • Problem: I've attempted to recrystallize my crude product, but I'm getting very low recovery, or no crystals are forming at all.

  • Possible Causes & Solutions:

    • Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.

      • Solution: Perform a systematic solvent screen. A good recrystallization solvent should dissolve the compound when hot but not when cold.[6] For this compound, consider mixed solvent systems like Ethyl Acetate/Hexane, Dichloromethane/Pentane, or Ethanol/Water.

    • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling.

      • Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and then attempt to cool it again.

    • Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.

      • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous pure batch.

    • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil.

      • Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator for complete crystallization.

Issue 2: Product Decomposes on Silica Gel Column

  • Problem: I'm running a silica gel column, but my yields are very low, and TLC analysis of the fractions shows multiple new, unidentified spots.

  • Possible Causes & Solutions:

    • Silica Gel Acidity: Standard silica gel is slightly acidic (pH ~4-5). The β-dicarbonyl moiety in your compound is susceptible to acid-catalyzed degradation, such as hydrolysis or decarboxylation.[4]

      • Solution 1 (Deactivation): Neutralize the silica gel before use. Prepare your column slurry in the eluent, and add 0.5-1% triethylamine (or another volatile base) to the eluent system. This will neutralize the acidic sites on the silica surface.[9]

      • Solution 2 (Alternative Stationary Phase): Use a neutral stationary phase like neutral alumina. Be aware that the elution order may differ from silica gel.

      • Solution 3 (Speed): Do not let the compound sit on the column for extended periods. Run the column efficiently and quickly ("flash" chromatography) to minimize contact time.

Issue 3: Persistent Impurity Co-elutes During Chromatography

  • Problem: One specific impurity consistently elutes with my product during column chromatography, even after trying different solvent polarities.

  • Possible Causes & Solutions:

    • Similar Polarity: The impurity and the product have very similar polarities, making separation by normal-phase chromatography difficult.

      • Solution 1 (Optimize Eluent): Fine-tune the eluent system. Instead of just Hexane/Ethyl Acetate, try introducing a third solvent like dichloromethane or a small amount of methanol to alter the selectivity of the separation.

      • Solution 2 (Recrystallization): If the impurity has a different crystal packing ability, recrystallization after the column may successfully remove it. Often, a combination of techniques is most effective.

      • Solution 3 (Chemical Treatment): If the impurity is known (e.g., an acidic byproduct), a pre-chromatography aqueous wash with a mild base like sodium bicarbonate can remove it.[5]

Section 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general workflow. The optimal solvent system should be determined on a small scale first.

  • Solvent Selection: Test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents at room temperature and at boiling. Good single solvents will show poor solubility at room temperature and high solubility when hot. For mixed systems, dissolve the crude in a small amount of a "good" solvent (e.g., ethyl acetate) and add a "poor" anti-solvent (e.g., hexane) dropwise until turbidity persists.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or "good" solvent) to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless or pale yellow, add a small amount of activated charcoal. Boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Suggested Solvent Systems for Screening
Ethanol / Water
Ethyl Acetate / Hexane
Dichloromethane / Pentane
Acetone / Hexane

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the use of standard silica gel.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will give your product an Rf of 0.3-0.4 and show good separation from impurities. A common starting point is a Hexane:Ethyl Acetate mixture.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate. If impurities are close to the product, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Section 4: Visualization of Workflows

The following diagrams illustrate decision-making processes for purification.

Caption: Decision tree for selecting an initial purification method.

Caption: Troubleshooting workflow for common recrystallization failures.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2014). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 91, 113-127. Retrieved from [Link]

  • Macdonald, S. J. F., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Inveniolife. (2021). List of Impurities. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(3), 2094–2102. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 143-150. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its process related impurities. Pharmacia, 69(2), 265-271. Retrieved from [Link]

Sources

Identifying and minimizing common impurities in Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important β-keto ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you identify and minimize common impurities, ensuring the integrity and success of your experiments.

I. Overview of the Synthesis: The Crossed Claisen Condensation

The most common and efficient route to synthesize this compound is through a crossed Claisen condensation. This reaction involves the condensation of an ester that can form an enolate with one that cannot. In a typical procedure, 4-methoxyacetophenone is treated with a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired β-keto ester.

This method is generally effective, but like any chemical transformation, it is not without its potential pitfalls. The presence of unreacted starting materials, side reactions, and improper workup procedures can all lead to impurities that may complicate purification and affect the quality of the final product. This guide will address these issues head-on, providing you with the knowledge to anticipate, identify, and resolve them.

II. Troubleshooting Guide: Identifying and Mitigating Impurities

This section is dedicated to addressing specific problems you may encounter during the synthesis and purification of this compound.

Q1: My final product is a mixture of compounds, and I'm having trouble isolating the desired product. What are the likely impurities?

The most common impurities in this synthesis are unreacted starting materials and potential side-products from transesterification or hydrolysis.

  • Unreacted Starting Materials: The two primary starting materials to look for are 4-methoxyacetophenone and diethyl oxalate . Their presence usually indicates an incomplete reaction.

  • Transesterification Products: If you use a base with an alkoxide that differs from the ester's alcohol component (e.g., sodium methoxide with diethyl oxalate), you can form a mixture of esters.[1]

  • Hydrolysis Products: The β-keto ester product can be hydrolyzed to a β-keto acid, especially during aqueous workup. These β-keto acids are often unstable and can decarboxylate to a ketone and carbon dioxide.[2]

Q2: How can I confirm the presence of these impurities using analytical techniques?

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the impurities.

A. By ¹H NMR Spectroscopy:

  • This compound (Product): While a definitive public spectrum is elusive, based on its structure, you should expect signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), the aromatic protons, and a singlet for the methylene protons between the two carbonyl groups.

  • 4-Methoxyacetophenone (Starting Material): Look for a sharp singlet around 2.5 ppm for the methyl ketone protons and characteristic aromatic signals.

  • Diethyl Oxalate (Starting Material): This will show a clean quartet and triplet for the two ethyl groups.

  • Ethyl Acetoacetate (Potential Self-Condensation Impurity if Ethyl Acetate is used as a starting material): The keto form will show a singlet for the acetyl methyl group around 2.2 ppm and a singlet for the methylene group around 3.4 ppm. The enol form will have distinct vinyl and hydroxyl proton signals.[3][4][5]

B. By HPLC:

A Reverse-Phase HPLC (RP-HPLC) method can effectively separate the product from the starting materials due to their differing polarities. A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape).

C. By GC-MS:

GC-MS is an excellent tool for identifying volatile impurities. The mass spectrum of the product will show a molecular ion peak and characteristic fragmentation patterns. Unreacted starting materials will also be readily detectable.

Q3: My reaction seems to be incomplete, with significant amounts of starting materials remaining. What can I do to improve the yield?

Several factors can lead to an incomplete reaction:

  • Insufficient Base: The Claisen condensation requires a stoichiometric amount of base because the product β-keto ester is more acidic than the starting ester and is deprotonated, which drives the reaction to completion.[6] Ensure you are using at least one full equivalent of a strong base like sodium ethoxide.

  • Presence of Water: Water will quench the base and the enolate, halting the reaction. Ensure all your reagents and glassware are scrupulously dry.

  • Reaction Time and Temperature: While the reaction is often run at room temperature or slightly below, gentle heating after the initial condensation can sometimes drive the reaction to completion. Monitor the reaction by TLC to determine the optimal time.

Q4: I'm struggling with the purification of the final product. Can you provide a detailed protocol?

Purification can typically be achieved by column chromatography followed by recrystallization.

A. Column Chromatography:

  • Adsorbent: Silica gel is the most common stationary phase.

  • Solvent System (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is standard for purifying β-keto esters. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The starting materials, being less polar, should elute first.

B. Recrystallization:

If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be an effective final purification step.

  • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or ethyl acetate and hexanes, could be a good starting point.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen condensation?

The base serves two critical functions. First, it deprotonates the α-carbon of the ketone (in this case, 4-methoxyacetophenone) to form the nucleophilic enolate. Second, it deprotonates the product β-keto ester, which is a key equilibrium-shifting step that drives the reaction towards the product.

Q2: Why is a "crossed" Claisen condensation necessary for this synthesis?

A crossed Claisen condensation is used when one of the ester partners lacks α-hydrogens (like diethyl oxalate). This prevents self-condensation of this ester, leading to a cleaner reaction with a higher yield of the desired product.

Q3: Can I use sodium methoxide as the base with diethyl oxalate?

While possible, it is not ideal. Using sodium methoxide with an ethyl ester can lead to transesterification, where the ethoxy group of the ester is exchanged for a methoxy group. To avoid this, it is best to match the alkoxide of the base with the alcohol portion of the ester (i.e., use sodium ethoxide with ethyl esters).

Q4: How can I minimize the hydrolysis of my product during workup?

To minimize hydrolysis, perform the acidic workup at low temperatures (e.g., in an ice bath) and avoid prolonged exposure to strong acids or bases. After neutralization, promptly extract the product into an organic solvent and dry it thoroughly.

IV. Visualizing the Process

Workflow for Synthesis and Purification

Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Mix 4-methoxyacetophenone and diethyl oxalate add_base Add Sodium Ethoxide (anhydrous conditions) start->add_base react Stir at room temperature add_base->react workup Aqueous acidic workup (low temperature) react->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry chromatography Column Chromatography (Silica gel, Hexanes/EtOAc gradient) dry->chromatography recrystallize Recrystallization (e.g., Ethanol/Water) chromatography->recrystallize nmr ¹H NMR recrystallize->nmr hplc HPLC recrystallize->hplc gcms GC-MS recrystallize->gcms final_product Pure this compound recrystallize->final_product

Caption: A flowchart illustrating the key stages from synthesis to purification and analysis.

V. Tabulated Data for Quick Reference

Compound Role Potential ¹H NMR Signals (in CDCl₃) Notes
This compoundProductQuartet & Triplet (ethyl), Singlet (methoxy), Aromatic signals, Singlet (methylene)The methylene signal between the carbonyls is a key diagnostic peak.
4-MethoxyacetophenoneStarting MaterialSinglet (~2.5 ppm, methyl ketone), Singlet (~3.8 ppm, methoxy), Aromatic signalsThe methyl ketone singlet is a clear indicator of unreacted starting material.
Diethyl OxalateStarting MaterialQuartet (~4.3 ppm), Triplet (~1.3 ppm)A simple spectrum that can be easily identified if present.
Ethyl AcetoacetatePotential ImpurityKeto: ~2.2 ppm (s, 3H), ~3.4 ppm (s, 2H); Enol: distinct vinyl & OH signalsOnly relevant if ethyl acetate is used as a starting material.

VI. References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3) - bmse000944. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Yield and Purity of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable β-keto ester intermediate with high yield and purity. We will address common issues through a detailed troubleshooting guide and a set of frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Section 1: Troubleshooting Guide

This section directly addresses the most common experimental failures in a question-and-answer format.

Q1: My reaction yield is very low, or I've only recovered my starting materials. What are the likely causes?

A1: Low or no yield in the synthesis of this compound, typically formed via a Crossed Claisen Condensation, is a frequent issue that can almost always be traced back to one of three areas: the base, the reaction conditions, or the reagents.

The primary cause is often related to the base. The Claisen condensation requires a full stoichiometric equivalent of a strong base to proceed to completion.[1][2] The final, thermodynamically favorable step is the deprotonation of the resulting β-keto ester (pKa ≈ 11), which drives the reaction equilibrium towards the product.[1] Insufficient or inactive base will result in a failed reaction.

Core Areas to Investigate:

  • Base Inactivity or Inappropriateness:

    • Moisture: Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the base, rendering it ineffective.[3]

    • Incorrect Base Choice: The base's alkoxide must match the ester's alkoxy group. For synthesizing an ethyl ester, sodium ethoxide is the required base. Using a different alkoxide, such as sodium methoxide, will lead to transesterification, creating a mixture of products and reducing the yield of the desired compound.[4] Using hydroxide bases (e.g., NaOH, KOH) is forbidden as they will irreversibly hydrolyze the ester starting materials and product.[4]

  • Anhydrous Conditions: The reaction must be run under strictly anhydrous conditions. This means using freshly distilled, dry solvents (e.g., absolute ethanol, dry THF) and flame-dried glassware.

  • Reagent Stoichiometry: A 1:1 molar ratio of the base to the enolizable ketone (4-methoxyacetophenone) is critical. Using less than one full equivalent of base will result in poor yields, as the reaction will not be driven to completion.[2]

Troubleshooting Logic for Low Yield

start Low or No Yield Observed check_base Step 1: Verify Base Integrity & Stoichiometry start->check_base sub_base1 Used ≥1 equivalent of NaOEt? check_base->sub_base1  Check check_conditions Step 2: Confirm Anhydrous Conditions sub_cond1 Were solvents distilled and dry? check_conditions->sub_cond1  Check check_reagents Step 3: Assess Reagent Purity sub_reagent1 Are starting esters pure and dry? check_reagents->sub_reagent1  Check solution Re-run with Validated Parameters sub_base1->check_base  No: Adjust Stoichiometry sub_base2 Was NaOEt fresh and handled under inert gas? sub_base1->sub_base2  Yes sub_base2->check_base  No: Use Fresh Base sub_base2->check_conditions  Yes sub_cond1->check_conditions  No: Redistill Solvents sub_cond2 Was glassware flame-dried? sub_cond1->sub_cond2  Yes sub_cond2->check_conditions  No: Flame-Dry Glassware sub_cond2->check_reagents  Yes sub_reagent1->check_reagents  No: Purify/Dry Reagents sub_reagent1->solution  Yes

Caption: Troubleshooting logic for low reaction yield.

Q2: My final product is an impure oil that won't crystallize. How can I purify it?

A2: The target compound is a solid with a reported melting point of 52-57 °C.[5] If you obtain an oil, it indicates the presence of significant impurities, such as unreacted starting materials, solvent, or side products, which are depressing the melting point. Purification requires a systematic approach.

  • Aqueous Workup: Before any other purification, ensure the reaction workup was thorough. After the acidic quench to neutralize the enolate, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.[6] Follow this with a brine wash to help remove water from the organic phase.

  • Column Chromatography: This is the most effective method for separating the product from impurities with different polarities.[7][8] Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. A gradient of ethyl acetate in hexanes is typically a good starting point for β-keto esters.

  • Recrystallization: Once a partially purified, solid or semi-solid product is obtained from chromatography, recrystallization is an excellent final step to achieve high purity.[9] Finding the right solvent is key.

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended SolventsRationale & Tips
Column Chromatography Hexane / Ethyl AcetateStart with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity. The product is moderately polar; starting materials will likely have different polarities.
Recrystallization EthanolThe product has been successfully recrystallized from absolute ethanol.[10] Dissolve in a minimum of hot ethanol and allow to cool slowly.
Diethyl Ether / HexaneA binary non-polar/moderately polar system can also be effective. Dissolve the crude product in a minimum of warm ether and add hexane until turbidity appears, then cool.
Q3: I'm observing significant side product formation. What are these and how can I minimize them?

A3: Side products in a Crossed Claisen condensation primarily arise from competing reaction pathways. For the synthesis of this compound from 4-methoxyacetophenone and diethyl oxalate, the main side reactions are:

  • Self-Condensation of 4-methoxyacetophenone: The enolate of 4-methoxyacetophenone can react with another molecule of itself in an aldol-type condensation. This is minimized by adding the ketone/base mixture slowly to the electrophile (diethyl oxalate), ensuring the enolate preferentially reacts with the more electrophilic oxalate.

  • Hydrolysis: As mentioned, any water present can lead to the hydrolysis of either the ester starting materials or the β-keto ester product, forming carboxylic acids which can complicate purification.[4] Strict anhydrous conditions are the only preventative measure.

  • Transesterification: This occurs if the alkoxide base does not match the ester.[4] For instance, using sodium methoxide with diethyl oxalate will produce a mixture of ethyl and methyl esters. Always match the base to the ester (sodium ethoxide for ethyl esters).

Section 2: Frequently Asked Questions (FAQs)
Q4: What is the underlying mechanism for the synthesis of this compound?

A4: The synthesis is a classic example of a Crossed Claisen Condensation .[11][12] This is a carbon-carbon bond-forming reaction between an ester that can form an enolate (4-methoxyacetophenone is treated as the "ketone" component which enolizes) and a non-enolizable ester (diethyl oxalate). The mechanism proceeds in four key steps:

  • Enolate Formation: The strong base (ethoxide) removes an acidic α-proton from 4-methoxyacetophenone to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Elimination of Leaving Group: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-dicarbonyl system.[11]

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than ethanol, so the ethoxide base rapidly deprotonates it. This final, irreversible acid-base reaction pulls the entire equilibrium towards the product.[1][2] An acidic workup is required in the final step to re-protonate the enolate and isolate the neutral product.

Crossed Claisen Condensation Mechanism

Ketone 4-Methoxyacetophenone Enolate Nucleophilic Enolate Ketone->Enolate 1. Deprotonation Base1 NaOEt Base1->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate 2. Nucleophilic Attack Oxalate Diethyl Oxalate Oxalate->Intermediate Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate 3. Elimination of EtO⁻ drive Thermodynamic Driving Force: Deprotonation of product by base Final_Product This compound Product_Enolate->Final_Product 4. Acid Quench Acid H₃O⁺ (Workup) Acid->Final_Product Base2 NaOEt (from step 1 or excess) drive->Product_Enolate Fast, Irreversible

Caption: Key steps in the Crossed Claisen Condensation.

Q5: Why is the choice of base so critical in this reaction?

A5: The base in a Claisen condensation serves two functions and must be chosen carefully to avoid three potential pitfalls.

  • Essential Roles:

    • Initiator: It must be strong enough to deprotonate the α-carbon of the ketone component to form the necessary enolate nucleophile.

    • Driving Force: It deprotonates the final β-keto ester product, shifting the reaction equilibrium to favor product formation.[1][2]

  • Potential Pitfalls to Avoid:

    • Nucleophilic Attack on the Ester: The base should be a poor nucleophile. This is why sterically hindered bases or, more commonly, an alkoxide that matches the ester are used.

    • Hydrolysis: Hydroxide bases (NaOH, KOH) cannot be used because they will saponify (hydrolyze) the esters, which is an irreversible and undesired side reaction.[4]

    • Transesterification: If the alkoxide of the base does not match the alkoxy group of the ester, the base can act as a nucleophile and exchange the ester group, leading to a mixture of products.[4] For this reason, sodium ethoxide is the ideal base when working with ethyl esters.

Q6: What analytical techniques should I use to characterize my final product?

A6: A combination of techniques should be used to confirm the structure and assess the purity of your this compound.

Table 2: Key Spectroscopic and Physical Data for Product Confirmation

TechniquePurposeExpected ObservationsReference
¹H NMR Structural Confirmation & PuritySignals for ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm), methoxy group (singlet ~3.9 ppm), methylene protons (~3.0-4.0 ppm), and aromatic protons (~6.9 and 7.9 ppm). Integration should match the 14 protons.[13][14]
¹³C NMR Structural ConfirmationSignals for three carbonyl carbons (>160 ppm), aromatic carbons, methoxy carbon, and ethyl group carbons.[13]
FTIR Functional Group IDStrong C=O stretching absorptions for the ketone and ester groups (typically in the 1680-1750 cm⁻¹ range). C-O stretches for the ether and ester.[14]
Mass Spec (MS) Molecular Weight ConfirmationThe molecular ion peak [M]⁺ should be observed at m/z = 250.25. Characteristic fragmentation patterns can further confirm the structure.[13]
Melting Point Purity AssessmentA sharp melting point within the literature range of 52-57 °C . A broad or depressed range indicates impurities.[5]
Section 3: Optimized Experimental Protocols
Protocol 1: Optimized Synthesis via Crossed Claisen Condensation

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific equipment.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium metal (1.0 eq) to absolute ethanol (anhydrous) at 0 °C to prepare fresh sodium ethoxide. Alternatively, use commercial sodium ethoxide handled strictly under inert conditions.

  • Reagent Addition: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and reflux condenser, add diethyl oxalate (1.1 eq) dissolved in anhydrous ethanol.

  • Enolate Formation: In a separate flask, dissolve 4-methoxyacetophenone (1.0 eq) in anhydrous ethanol. Slowly add this solution to the prepared sodium ethoxide solution at room temperature to form the enolate.

  • Reaction: Slowly add the enolate solution via the dropping funnel to the stirred solution of diethyl oxalate. After the addition is complete, gently warm the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring by TLC.

  • Quench & Workup: Cool the reaction mixture to 0 °C and slowly quench by adding dilute aqueous acid (e.g., 1M HCl or 10% H₂SO₄) until the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated NaHCO₃ solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

General Experimental Workflow

A 1. Prepare Anhydrous Reagents & Glassware B 2. Form Enolate: 4-Methoxyacetophenone + NaOEt A->B C 3. Reaction: Add Enolate to Diethyl Oxalate B->C D 4. Acidic Quench (pH 5-6) C->D E 5. Aqueous Workup & Extraction D->E F 6. Isolate Crude Product E->F G 7. Purify (Chromatography/Recrystallization) F->G H 8. Characterize Final Product (NMR, MP, etc.) G->H

Caption: Standard workflow for synthesis and purification.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude solid in a flask. Choose a suitable solvent, such as absolute ethanol.

  • Dissolution: Add the minimum amount of hot solvent required to fully dissolve the solid. Use a hot plate with stirring and bring the solvent to a gentle boil.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining surface impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by melting point and other spectroscopic methods.

References
  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Journal of Visualized Experiments. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. [Link]

  • National Institutes of Health. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC. [Link]

  • Reddit. (2020). r/Chempros - Failing Claisen condensation discussion. [Link]

  • ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • MDPI. (2018). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

Sources

Analysis of potential side products in the synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this synthetic procedure. By combining mechanistic insights with practical, field-proven solutions, this resource aims to help you minimize side product formation, optimize reaction yields, and ensure the high purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format to provide direct and actionable solutions.

Q1: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted 4-methoxyacetophenone. What are the likely causes?

A1: Low or no conversion in a Claisen-type condensation typically points to issues with the reaction's core components: the base and the reaction environment.

  • Insufficient Base Strength or Purity: The Claisen condensation requires a sufficiently strong base to deprotonate the ester α-proton (pKa ~25).[1] Sodium ethoxide (NaOEt) or sodium hydride (NaH) are common choices. If your base has been improperly stored and exposed to atmospheric moisture, its activity will be compromised. Water quenches the base, rendering it ineffective.[2]

  • Non-Anhydrous Conditions: The presence of water or other protic impurities in your solvents or reagents is detrimental. Water will react with the strong base and the highly reactive enolate intermediate, halting the condensation pathway.[2] It is imperative to use freshly distilled, anhydrous solvents.

  • Incorrect Stoichiometry: Unlike many catalytic reactions, the Claisen condensation requires a stoichiometric amount of base.[3] This is because the final β-keto ester product is significantly more acidic (pKa ~11) than the starting materials.[4] The base is consumed in a final, thermodynamically favorable deprotonation step, which drives the reaction equilibrium toward the product.[3][5] Using less than one full equivalent of base will result in an incomplete reaction.

Recommended Solutions:

  • Verify Base Activity: Use a fresh bottle of NaH (dispensed under an inert atmosphere) or freshly prepared NaOEt.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, such as THF distilled from sodium/benzophenone.[2]

  • Use Stoichiometric Base: Ensure at least one full equivalent of a strong base is used relative to the limiting reagent.

Q2: I've isolated a major side product that is intensely yellow and has a molecular weight of 252.28 g/mol . My target's molecular weight is 250.25 g/mol . What is this impurity?

A2: This impurity is almost certainly (E)-1,3-bis(4-methoxyphenyl)but-2-en-1-one, the product of an aldol self-condensation of your starting material, 4-methoxyacetophenone.

Causality: Under basic conditions, the enolate of 4-methoxyacetophenone can act as a nucleophile and attack the carbonyl carbon of another 4-methoxyacetophenone molecule. The resulting aldol adduct readily dehydrates to form a highly conjugated α,β-unsaturated ketone, known as a chalcone derivative. This extended conjugation is responsible for its characteristic yellow color. This side reaction becomes competitive if the primary Claisen condensation pathway is slow or inefficient.

Preventative Measures:

  • Control Reagent Addition: A common strategy is to pre-form the enolate of the ester (in this case, diethyl oxalate does not have α-hydrogens, so the enolate must be formed from the ketone) and then slowly add the second reactant. However, for this specific crossed Claisen, a better approach is to add the 4-methoxyacetophenone slowly to a mixture of the base and diethyl oxalate. This ensures the ketone enolate reacts with the more electrophilic diethyl oxalate before it can react with itself.

  • Maintain Low Temperatures: Running the initial addition and condensation at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of the self-condensation reaction relative to the desired Claisen pathway.

Q3: My purified product appears correct by NMR, but it's acidic upon workup and shows a broad O-H stretch in its IR spectrum. What has occurred?

A3: This indicates the hydrolysis of your target ethyl ester to form the corresponding carboxylic acid, 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid.

Causality: Ester hydrolysis can occur under either acidic or basic conditions.[6][7]

  • Acidic Workup: During the final workup step, where aqueous acid is added to neutralize the reaction mixture and protonate the product enolate, prolonged exposure or the use of a strong acid at elevated temperatures can cause hydrolysis.[5]

  • Basic Hydrolysis: If the reaction is heated for an extended period in the presence of the alkoxide base, or if an aqueous base (like NaOH) is used improperly during workup, saponification (base-mediated hydrolysis) can occur.[7]

Recommended Solutions:

  • Careful Workup: Perform the acidic workup at low temperatures (e.g., in an ice bath) and use a mild acid like dilute HCl or saturated ammonium chloride. Do not let the mixture sit in the acidic phase for an extended time before extraction.

  • Purification: The resulting carboxylic acid can be removed from the desired ester product by washing the organic layer with a weak base, such as a saturated sodium bicarbonate solution. The desired neutral ester will remain in the organic phase, while the acidic impurity will be extracted into the aqueous phase as its sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for synthesizing this compound?

A1: Both sodium hydride (NaH) and sodium ethoxide (NaOEt) are effective, but the choice depends on your experimental setup and priorities.

BaseAdvantagesDisadvantages
Sodium Hydride (NaH) - Very strong, non-nucleophilic base. - Irreversibly deprotonates the starting material, driving the reaction forward. - Byproduct (H₂) is a gas and leaves the reaction.- Highly moisture-sensitive, requires strictly anhydrous conditions and handling under an inert atmosphere (e.g., N₂ or Ar).[2] - Can be pyrophoric.
Sodium Ethoxide (NaOEt) - Sufficiently strong for the condensation. - Matches the alkoxy group of the ethyl ester, preventing transesterification side products.[6][7] - Can be prepared in situ from sodium metal and absolute ethanol.- The reaction is an equilibrium until the final deprotonation step. - Can introduce trace amounts of ethanol, which must be fully removed if a different solvent is used.

Expert Recommendation: For robust and high-yielding reactions, Sodium Hydride (NaH) in an anhydrous solvent like THF or Diethyl Ether is often preferred due to its strength and the irreversible nature of the initial deprotonation. However, Sodium Ethoxide (NaOEt) in absolute ethanol is a classic and effective method that avoids the potential for transesterification.

Q2: How can I monitor the reaction's progress and identify the main product and side products?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Spectroscopic analysis of the final product is essential for confirmation.

TLC Monitoring Protocol:

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply small spots of your starting material (4-methoxyacetophenone), a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Develop the plate: Use a suitable solvent system, such as 30% Ethyl Acetate in Hexane. The optimal system may require some experimentation.

  • Visualize: View the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.

Spectroscopic Identification:

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key IR Signals (cm⁻¹)
Target Product ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to OMe), ~4.3 (q, 2H, -OCH₂CH₃), ~3.9 (s, 2H, -COCH₂CO-), ~3.8 (s, 3H, -OCH₃), ~1.3 (t, 3H, -OCH₂CH₃)~1740 (Ester C=O), ~1715 (Ketone C=O, α-position), ~1675 (Aryl Ketone C=O)
Self-Condensation Product Multiple aromatic and vinyl protons in the 6.5-8.0 ppm range. Two distinct -OCH₃ singlets.~1650 (Conjugated C=O), ~1600 (C=C)
Hydrolysis Product Disappearance of ethyl signals (~4.3 and ~1.3 ppm). Appearance of a very broad singlet for the carboxylic acid proton (>10 ppm).Broad O-H stretch from 2500-3300 cm⁻¹, overlapping C-H stretches.

This data is based on typical values for similar structures. For definitive identification, consult spectral databases or run your own standards.[8]

Q3: What is the best method to purify the final product?

A3: A multi-step purification approach is most effective.

  • Aqueous Workup: After quenching the reaction, perform an acid-base extraction as described in Troubleshooting Q3. Wash the organic layer with saturated NaHCO₃ to remove acidic byproducts, followed by a brine wash to remove excess water.

  • Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification Technique:

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

    • Column Chromatography: For oily products or mixtures with closely related impurities, silica gel column chromatography is the method of choice.[9] Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity to separate the components based on their affinity for the silica.

Diagrams and Workflows

Reaction and Side Product Pathways

The following diagram illustrates the desired Claisen condensation pathway and the two most common side reactions.

G SM1 Diethyl Oxalate Tetrahedral Tetrahedral Intermediate SM1->Tetrahedral SM2 4-Methoxy- acetophenone Enolate Ketone Enolate SM2->Enolate SelfCond Self-Condensation Product (Chalcone) SM2->SelfCond Base Base (NaH or NaOEt) Base->SM2 Deprotonation Enolate->Tetrahedral Nucleophilic Attack on Diethyl Oxalate Enolate->SelfCond Attack on another ketone molecule Product Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Tetrahedral->Product Elimination of EtO⁻ Hydrolysis Hydrolysis Product (Carboxylic Acid) Product->Hydrolysis Acid/Base Workup Water H₂O / H₃O⁺ Water->Hydrolysis

Caption: Main reaction and key side product pathways.

Troubleshooting Workflow

Use this workflow to diagnose and resolve common issues during the synthesis.

Troubleshooting start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_base Check Base Activity & Stoichiometry check_conversion->check_base Yes impurity_check Impurity Detected? check_conversion->impurity_check No check_conditions Ensure Anhydrous Conditions check_base->check_conditions check_conditions->start Re-run Reaction yellow_solid Yellow Solid Impurity? impurity_check->yellow_solid Yes purify Proceed to Purification impurity_check->purify No acidic_product Acidic Product? yellow_solid->acidic_product No self_cond Self-Condensation Occurred yellow_solid->self_cond Yes hydrolysis Hydrolysis Occurred acidic_product->hydrolysis Yes acidic_product->purify No optimize Optimize Addition & Temperature self_cond->optimize workup Refine Workup (Mild Acid, Low Temp) hydrolysis->workup

Caption: Troubleshooting workflow for the synthesis.

References

  • BenchChem Technical Support Team. (2025). How to minimize byproduct formation in beta-keto ester synthesis. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Yuasa, Y., & Tsuruta, H. (n.d.). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA.
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Various Authors. (2025). Mastering β-keto esters. ResearchGate. [Link]

  • Pearson. (n.d.). Claisen Condensation Explained. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Reddit r/Chempros. (2020). Failing Claisen condensation discussion. [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Obeth, M., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS One. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis.
  • PubChem. (n.d.). This compound. [Link]

  • Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. [Link]

  • Wang, H., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. [Link]

  • University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

  • BenchChem Technical Support Team. (2025). Methods for removing impurities from an Ethyl 4-(4-butylphenyl)
  • ResearchGate. (2025). Synthesis and Characterization of Novel (E)-tert-butyl 7-(4-methoxyphenyl).... [Link]

Sources

Understanding the stability and degradation pathways of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. As Senior Application Scientists, we have synthesized the available chemical literature and our expertise in small molecule stability to create a practical resource for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Q2: What solvents are compatible with this compound for experimental use?

A: this compound is soluble in a range of common organic solvents such as acetonitrile, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO). For aqueous buffers, ensure the pH is near neutral and use immediately, as the ester and β-dicarbonyl functionalities are susceptible to hydrolysis, especially under acidic or basic conditions.

Q3: Is this compound sensitive to light?

A: Yes, compounds containing an aromatic ketone moiety, such as this one, have the potential to be photosensitive.[1] It is best practice to handle the compound and its solutions under subdued light or in amber-colored vials to minimize the risk of photodegradation.

Q4: What are the primary functional groups that influence the stability of this molecule?

A: The stability of this compound is primarily influenced by three functional groups: the ethyl ester, the β-dicarbonyl system, and the aromatic ketone. The ethyl ester is prone to hydrolysis, the β-dicarbonyl moiety can undergo both hydrolysis and subsequent decarboxylation, and the aromatic ketone can be susceptible to photochemical reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and offering practical solutions.

Issue 1: Inconsistent results or loss of compound in aqueous buffers.

Q: I am observing a decrease in the concentration of my compound over time when dissolved in an aqueous buffer. What is the likely cause and how can I prevent it?

A: This is a classic sign of hydrolytic degradation. The ethyl ester and the β-dicarbonyl groups in this compound are susceptible to hydrolysis, which can be catalyzed by both acids and bases.

Causality:

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly at pH values below 4 and above 8.

  • β-Keto Ester Cleavage: The β-dicarbonyl system can be cleaved under aqueous conditions, especially with heating or strong acid/base catalysis, leading to the formation of a β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation.[2]

Solutions & Preventive Measures:

  • pH Control: Whenever possible, maintain the pH of your aqueous solutions between 6 and 7.5.

  • Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Fresh Solutions: Prepare aqueous solutions of the compound immediately before use.

  • Aprotic Solvents: If your experimental design allows, consider using aprotic organic solvents where the compound is more stable.

Issue 2: Appearance of unknown peaks in my chromatogram after exposure to light.

Q: After leaving my samples on the benchtop under ambient light, I see new peaks in my HPLC analysis. What could be happening?

A: The appearance of new peaks upon exposure to light strongly suggests photodegradation. The aromatic ketone in your molecule can absorb UV light, leading to photochemical reactions.

Causality:

  • Photoreduction: Aromatic ketones can undergo photoreduction in the presence of a hydrogen donor (which can be the solvent or other molecules in the sample matrix), leading to the formation of a pinacol-type dimer or a secondary alcohol.[1]

  • Photo-oxidation: In the presence of oxygen, photosensitized oxidation reactions can occur, leading to a variety of degradation products.

Solutions & Preventive Measures:

  • Light Protection: Always handle the solid compound and its solutions in a light-protected environment. Use amber vials or wrap your glassware with aluminum foil.

  • Solvent Choice: Be mindful of your solvent choice, as some solvents are better hydrogen donors than others.

  • Inert Atmosphere: If photodegradation is a significant issue, consider degassing your solutions and working under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Degradation of the compound upon heating.

Q: I need to heat my reaction mixture containing this compound, but I am observing significant degradation. What are the likely degradation pathways at elevated temperatures?

A: Thermal stress can accelerate hydrolytic degradation and also promote decarboxylation of the corresponding β-keto acid if formed.

Causality:

  • Accelerated Hydrolysis: As mentioned in Issue 1, higher temperatures will significantly increase the rate of hydrolysis of the ester and β-dicarbonyl groups.

  • Decarboxylation: If hydrolysis leads to the formation of the β-keto acid, this intermediate is thermally labile and will readily lose carbon dioxide to form 1-(4-methoxyphenyl)propan-1-one.[3]

Solutions & Preventive Measures:

  • Minimize Heat Exposure: Use the lowest possible temperature and shortest heating time required for your experiment.

  • Anhydrous Conditions: If possible, perform reactions at elevated temperatures under anhydrous conditions to prevent hydrolysis.

  • pH Control: If aqueous conditions are necessary, ensure the pH is buffered to a neutral range.

Predicted Degradation Pathways

Understanding the likely degradation pathways is crucial for troubleshooting and developing stability-indicating analytical methods.

A. Hydrolytic Degradation Pathway

Under aqueous acidic or basic conditions, the primary degradation pathway is expected to be hydrolysis of the ethyl ester, followed by decarboxylation of the resulting β-keto acid.

This compound This compound 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid This compound->4-(4-methoxyphenyl)-2,4-dioxobutanoic acid  Hydrolysis (H₂O, H⁺/OH⁻) 1-(4-methoxyphenyl)propan-1-one + CO₂ 1-(4-methoxyphenyl)propan-1-one + CO₂ 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid->1-(4-methoxyphenyl)propan-1-one + CO₂  Decarboxylation (Heat)

Caption: Predicted Hydrolytic Degradation Pathway.

B. Photochemical Degradation Pathway

Upon exposure to UV light, the aromatic ketone can undergo photoreduction, especially in the presence of a hydrogen donor.

This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate  UV Light (hν) Photoreduced Product (e.g., secondary alcohol) Photoreduced Product (e.g., secondary alcohol) Radical Intermediate->Photoreduced Product (e.g., secondary alcohol)  H-donor

Caption: Predicted Photochemical Degradation Pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a photostability chamber (ICH Option 1 or 2) for a defined period. As a control, wrap a parallel sample in aluminum foil.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Data Summary

The following table summarizes the expected stability of this compound under various stress conditions based on its chemical structure.

Stress Condition Expected Stability Potential Degradation Products
Acidic (0.1 M HCl, 60°C) Labile4-(4-methoxyphenyl)-2,4-dioxobutanoic acid, 1-(4-methoxyphenyl)propan-1-one
Basic (0.1 M NaOH, RT) Very Labile4-(4-methoxyphenyl)-2,4-dioxobutanoic acid, 1-(4-methoxyphenyl)propan-1-one
Oxidative (3% H₂O₂, RT) Likely StablePotential for minor oxidation products
Thermal (80°C, solid) Likely StableMinimal degradation expected
Thermal (60°C, solution) Moderately LabileHydrolysis and decarboxylation products if water is present
Photolytic (ICH) Potentially LabilePhotoreduction or photo-oxidation products

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Photoreduction of Diaryl Ketones. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

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Troubleshooting guide for failed or low-yield reactions involving this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Boc-piperidine-4-carboxaldehyde

A Troubleshooting Guide for Failed or Low-Yield Reactions

Welcome to the technical support center for N-Boc-piperidine-4-carboxaldehyde (CAS 137076-22-3). As Senior Application Scientists, we understand that even with robust protocols, unexpected outcomes can arise. This guide is structured to provide direct answers to common issues encountered during reactions with this versatile building block. We will delve into the causality behind experimental choices, offering logical, field-proven insights to get your synthesis back on track.

Part 1: General Compound Integrity and Handling

Before troubleshooting specific reactions, it's crucial to ensure the quality and proper handling of your starting material.

Question: My N-Boc-piperidine-4-carboxaldehyde appears as an off-white to yellow solid. Is this normal and how should I store it?

Answer: Yes, this is the expected appearance. N-Boc-piperidine-4-carboxaldehyde is typically an off-white to yellow low-melting solid.[1] Discoloration can occur over time due to minor oxidation or impurities, but for most applications, it does not significantly impact reactivity.[2]

Critical Storage and Handling Protocols:

  • Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[3] It is sensitive to air, and prolonged exposure can lead to oxidation of the aldehyde moiety to the corresponding carboxylic acid (N-Boc-piperidine-4-carboxylic acid).

  • Handling: As with most aldehydes, it is best practice to use fresh material or material that has been properly stored. If you suspect degradation, you can quickly check the purity by TLC or ¹H NMR before starting a reaction. The aldehyde proton typically appears as a singlet around δ 9.6-9.8 ppm.

ParameterRecommendationRationale
Storage Temperature 2-8°CSlows potential degradation pathways.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the sensitive aldehyde group.
Purity Check TLC, ¹H NMRConfirms the integrity of the aldehyde before use.

Part 2: Troubleshooting Reductive Amination

Reductive amination is one of the most common applications for this compound. Low yields often stem from issues with imine formation or the reduction step.

Question: My reductive amination reaction shows low conversion of the aldehyde. What are the primary causes and how can I fix it?

Answer: Low conversion typically points to three main areas: inefficient imine/iminium ion formation, inactive reducing agent, or steric hindrance.

1. Inefficient Imine/Iminium Ion Formation: The reaction rate is critically dependent on the formation of the iminium ion intermediate.

  • pH Control: The pH of the reaction is a delicate balance. It must be acidic enough to catalyze imine formation and protonate the imine to the more electrophilic iminium ion, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. A typical pH range is 4-6. The addition of acetic acid is a common strategy to maintain this range.

  • Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases water. If water is not removed, the equilibrium can shift back towards the starting materials. While many modern reductive amination protocols using hydrides like sodium triacetoxyborohydride (STAB) are tolerant to the small amount of water produced, in sluggish reactions, adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.

2. Reducing Agent Activity:

  • Choice of Hydride: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the starting aldehyde.[4] More powerful reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, while sodium cyanoborohydride (NaBH₃CN) is effective but highly toxic.

  • Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Always use a freshly opened bottle or a reagent that has been stored in a desiccator.

3. Steric Hindrance: If your primary or secondary amine is sterically bulky, the initial nucleophilic attack on the aldehyde can be slow.

  • Increase Reaction Time/Temperature: Simply allowing the reaction to stir longer (24-48 hours) can often drive it to completion. Gentle heating (e.g., to 40-50°C) can also increase the rate, but should be monitored by TLC to check for byproduct formation.

Troubleshooting Workflow: Low Reductive Amination Yield

G cluster_reagents Reagent Checks cluster_conditions Condition Optimization start Low Yield / Incomplete Reaction check_reagents Verify Reagent Quality (Aldehyde, Amine, Hydride) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_purity Aldehyde Purity (NMR/TLC)? check_reagents->reagent_purity ph_check pH Optimal (4-6)? Add Acetic Acid? check_conditions->ph_check hydride_activity Hydride Fresh? reagent_purity->hydride_activity water_check Water Removal Needed? Add Drying Agent? ph_check->water_check temp_time Increase Time/Temperature? water_check->temp_time end_node Reaction Optimized temp_time->end_node

Caption: Decision tree for troubleshooting low-yield reductive aminations.

Standard Reductive Amination Protocol
  • Dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq.) to the mixture.

  • Stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to control any initial exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Troubleshooting the Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde into an alkene. Common issues include low reactivity of the ylide and difficulty in controlling stereochemistry.

Question: My Wittig reaction with N-Boc-piperidine-4-carboxaldehyde is failing or giving a very low yield. What should I investigate?

Answer: Failure in a Wittig reaction typically traces back to the ylide (the Wittig reagent). The issue could be with its formation, stability, or reactivity.

1. Ylide Formation:

  • Base Selection: The phosphonium salt must be deprotonated to form the ylide. The choice of base is critical. For non-stabilized ylides (derived from alkyltriphenylphosphonium halides), a very strong base is required, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[5][6] Ensure the base is fresh and handled under strictly anhydrous conditions.

  • Solvent: Anhydrous solvents like THF or diethyl ether are essential. Any protic impurity will quench the strong base and the ylide.

2. Ylide Stability and Reactivity:

  • Stabilized vs. Non-stabilized Ylides: Ylides with an adjacent electron-withdrawing group (e.g., an ester or ketone) are "stabilized." They are easier to form and handle but are less reactive.[5][7] They react well with aldehydes but may struggle with ketones.[5] Non-stabilized ylides (e.g., from methyl or ethyltriphenylphosphonium bromide) are highly reactive but can be unstable.[6]

  • In Situ Generation: For unstable ylides, it is often best to generate them in the presence of the aldehyde.[6] This can be achieved by adding the base to a mixture of the phosphonium salt and N-Boc-piperidine-4-carboxaldehyde.

Question: How can I control the E/Z stereoselectivity of the alkene product?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Non-stabilized Ylides: These ylides typically favor the formation of the (Z)-alkene. The reaction proceeds through an early, kinetically controlled transition state leading to a syn oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene.[7]

  • Stabilized Ylides: These ylides favor the formation of the (E)-alkene. The initial cycloaddition is reversible, allowing the system to equilibrate to the more thermodynamically stable anti oxaphosphetane intermediate, which then eliminates to form the (E)-alkene.[7]

  • Schlosser Modification: For non-stabilized ylides, the (E)-alkene can be favored by using the Schlosser modification. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature before quenching.

Wittig Reaction Pathway and Stereocontrol

Wittig cluster_ylide Ylide Type cluster_intermediate Intermediate cluster_product Major Product Ylide_NS Non-Stabilized Ylide (e.g., R=Alkyl) Syn_OXP Syn-Oxaphosphetane (Kinetic Control) Ylide_NS->Syn_OXP Fast, Irreversible Ylide_S Stabilized Ylide (e.g., R=CO2Et) Ylide_S->Syn_OXP Slow, Reversible Anti_OXP Anti-Oxaphosphetane (Thermodynamic Control) Syn_OXP->Anti_OXP Equilibration Z_Alkene (Z)-Alkene Syn_OXP->Z_Alkene Fast Elimination E_Alkene (E)-Alkene Anti_OXP->E_Alkene Elimination

Caption: Control of alkene stereochemistry in the Wittig reaction.

Part 4: N-Boc Protecting Group Integrity

The tert-butyloxycarbonyl (Boc) group is robust but not invincible. Understanding its lability is key to preventing accidental deprotection.

Question: I suspect my N-Boc group is being partially cleaved during my reaction or workup. What conditions can cause this?

Answer: The Boc group is designed to be labile under acidic conditions.[8] Unintentional cleavage is almost always due to exposure to acid.

  • Reaction Conditions: While many reactions are run under neutral or basic conditions, some reagents can be acidic or generate acidic byproducts. For example, using an amine salt (e.g., R-NH₂·HCl) in a reductive amination without sufficient base to neutralize it can lower the pH enough to cause Boc cleavage.

  • Aqueous Workup: Washing the reaction mixture with a strong acid (e.g., 1M HCl) during workup will rapidly remove the Boc group. Use milder washes like saturated ammonium chloride (NH₄Cl) or dilute citric acid if you need to neutralize a base.[9]

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial deprotection of sensitive substrates, especially with prolonged exposure. If you observe streaking or a new, more polar spot on your TLC plates, consider neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%).

Question: I am performing the final N-Boc deprotection step, but the reaction is incomplete or generating byproducts. What should I do?

Answer: While seemingly straightforward, Boc deprotection can have nuances.

  • Incomplete Deprotection: The most common reason is insufficient acid. A large excess is typically used. For trifluoroacetic acid (TFA), common conditions are 20-50% TFA in DCM.[10] For HCl, a 4M solution in dioxane is standard.[10] Ensure the acid is of good quality and the reaction is allowed to proceed to completion (monitor by TLC).

  • Side Reactions (Alkylation): The mechanism of acid-catalyzed deprotection generates a tert-butyl cation.[8][11] This reactive electrophile can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or sulfur atoms.[11] To prevent this, add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. The scavenger will trap the tert-butyl cation.

Deprotection ReagentCommon ConditionsScavenger (Optional)
Trifluoroacetic Acid (TFA) 20-50% in DCM, 0°C to RTAnisole, Triethylsilane
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane, 0°C to RTNone typically needed
Thermal Deprotection High temperature (150-240°C) in solvents like MeOH or TFE[12]None needed

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • YouTube. Wittig Reaction Practice Problems. Available from: [Link]

  • Chemistry Steps. Wittig Reaction – Solving Problems by Retrosynthetic Analysis. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Organic Reactions. Wittig Reaction - Common Conditions. Available from: [Link]

  • Reddit. Problems with wittig reaction. Available from: [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. Available from: [Link]

  • National Institutes of Health (NIH). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

Sources

Technical Support Center: Scaling Up Production of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the bench to larger-scale production.

Synthesis Overview: The Crossed Claisen Condensation

The most reliable and scalable method for producing this compound is a Crossed Claisen Condensation . This reaction involves the base-mediated condensation of an ester with an enolizable α-hydrogen and another ester that lacks them.[1] In this specific synthesis, 4'-methoxyacetophenone reacts with diethyl oxalate.

The reaction proceeds because the base (e.g., sodium ethoxide or sodium hydride) deprotonates the α-carbon of the 4'-methoxyacetophenone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the β-keto ester product.[2]

General Reaction Scheme
Scalable Production Workflow

The following diagram outlines the critical stages for scaling up the production of the target compound.

G cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_qc Phase 4: Quality Control Reagents Reagent & Solvent Staging (Anhydrous Conditions Critical) Reactor Reactor Preparation (Inert Atmosphere Purge) Reagents->Reactor Charge Reactor Base Base Slurry Preparation (e.g., NaH in THF) Reactor->Base Addition Controlled Addition of Reactants (4'-methoxyacetophenone & Diethyl Oxalate) Base->Addition Exothermic Control Condensation Claisen Condensation (Monitor Temperature & Conversion) Addition->Condensation Quench Acidic Quench (Protonation of Product Enolate) Condensation->Quench Reaction Completion Isolation Crude Product Isolation (Filtration or Extraction) Quench->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Product Drying (Vacuum Oven) Purification->Drying FinalProduct Final Product: This compound Drying->FinalProduct QC Analysis (MP, NMR, Purity)

Caption: High-level workflow for the scaled production of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a full stoichiometric equivalent of base necessary for a Claisen condensation?

A1: This is a critical and often misunderstood aspect of the Claisen condensation. The overall reaction is an equilibrium. The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the alcohol by-product (pKa ≈ 16-17).[1] Consequently, the alkoxide base used in the reaction will readily deprotonate the newly formed β-keto ester. This final, irreversible deprotonation step forms a highly stable enolate and effectively removes the product from the equilibrium, driving the reaction to completion according to Le Chatelier's principle.[2] Using only a catalytic amount of base would result in a poor yield.

Q2: For scale-up, which base is preferable: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)?

A2: Both bases can be effective, but for scalability and reaction cleanliness, Sodium Hydride (NaH) is often superior . The choice depends on safety infrastructure and process control capabilities.

FeatureSodium Ethoxide (NaOEt)Sodium Hydride (NaH)Rationale for Scale-Up
Strength Strong BaseVery Strong BaseNaH provides a more potent driving force for enolate formation, potentially leading to faster reaction times and higher yields.[3]
By-products Generates ethanol.Generates H₂ gas.NaH is non-nucleophilic and avoids potential side reactions like transesterification. Managing hydrogen off-gassing requires proper engineering controls.
Solvent System Typically requires ethanol.Used with aprotic solvents like THF or DMF.[3]Using THF/DMF with NaH allows for better temperature control and avoids the complexities of working with a protic solvent that is also a by-product.
Moisture Sensitivity Highly sensitive.Extremely sensitive.Both require strictly anhydrous conditions.[4] NaH is less forgiving, but its higher reactivity often justifies the more stringent handling procedures.

Q3: What are the most critical process parameters (CPPs) to monitor during a large-scale reaction?

A3:

  • Temperature Control: The initial enolate formation and the subsequent nucleophilic attack are exothermic. Uncontrolled temperature can lead to side reactions. A jacketed reactor with efficient cooling is essential.

  • Addition Rate: Slow, controlled addition of the reactants to the base slurry prevents temperature spikes and minimizes the formation of by-products.

  • Agitation/Stirring: Efficient mixing is crucial to ensure homogeneity, especially when dealing with slurries (like NaH in THF) and to promote heat transfer. Poor mixing can create localized "hot spots."

  • Moisture Control: Water will quench the base, killing the reaction.[4] All solvents and reagents must be anhydrous, and the reactor should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.

Problem Area: Low or Stalled Reaction

Q: My reaction yield is very low, or TLC analysis shows a significant amount of unreacted starting material even after extended reaction time. What went wrong?

A: This is a classic issue in base-mediated condensations. The root cause is almost always related to the activity of your base or the reaction conditions.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield / Stalled Reaction Moisture Moisture Contamination? Start->Moisture Base Base Inactivity? Start->Base Temp Incorrect Temperature? Start->Temp Dry Use Anhydrous Solvents Dry Glassware Thoroughly Moisture->Dry Solution FreshBase Use Fresh, High-Purity Base (e.g., new bottle of NaH) Base->FreshBase Solution Heat Gently Heat Reaction (e.g., 40-50°C in THF) Temp->Heat Solution

Caption: Troubleshooting logic for low reaction yield.

  • Potential Cause 1: Inactive Base. Sodium hydride and sodium ethoxide are highly sensitive to moisture and air. If your reagents or solvents contain even trace amounts of water, the base will be quenched, halting the reaction.[4]

    • Solution: Always use freshly opened, high-purity anhydrous solvents. Ensure all glassware is rigorously oven- or flame-dried. Use a fresh bottle of sodium hydride (the 60% dispersion in mineral oil is standard; the oil can be washed away with dry hexanes if necessary, though often it is used directly).

  • Potential Cause 2: Insufficiently Strong Base. While sodium ethoxide can work, it may not be strong enough to deprotonate the acetophenone efficiently, leading to a slow or incomplete reaction.[5]

    • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH).[3]

  • Potential Cause 3: Low Temperature. While the initial addition should be controlled at a low temperature (e.g., 0°C) to manage the exotherm, the reaction may require gentle heating to proceed to completion.

    • Solution: After the initial addition is complete, allow the reaction to warm to room temperature or gently heat to 40-50°C and monitor by TLC until the starting material is consumed.

Problem Area: Purification and Isolation

Q: During the acidic workup, my product is separating as a sticky oil instead of a solid. How can I get it to crystallize?

A: Oiling out is common when the product's melting point is close to the temperature of the workup or when impurities are present that act as a eutectic.

  • Solution 1: Vigorous Stirring & Seeding. As the quenched mixture cools, stir it vigorously. The mechanical action can induce crystallization. If you have a small amount of pure, solid product from a previous batch, add a "seed" crystal to initiate crystallization.

  • Solution 2: Solvent Trituration. After isolating the crude oil (e.g., via extraction), dissolve it in a minimal amount of a good solvent (like dichloromethane) and then add a poor solvent (like hexanes or pet ether) dropwise while stirring until the solution becomes cloudy. Let it stand to allow for precipitation.

  • Solution 3: Re-evaluate Quench/Recrystallization Solvents. Your product may be too soluble in the workup medium. After the acidic quench, extract the product into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it. Then, perform a recrystallization from a different solvent system, such as ethanol or an isopropanol/water mixture.

Q: My final product purity is below the required specification (e.g., <97%) even after recrystallization. What are my options?

A: This indicates that significant impurities are co-crystallizing with your product.

  • Solution 1: Second Recrystallization. A second recrystallization from a different solvent system can be highly effective. If you used ethanol the first time, try a mixture like ethyl acetate/heptane.

  • Solution 2: Activated Carbon Treatment. If the impurity is a colored, non-polar by-product, you can dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter the hot solution through celite before recrystallization. This can remove stubborn impurities.

  • Solution 3: Slurry Wash. If the impurity is more soluble than your product in a particular solvent, you can suspend the impure solid in that solvent, stir for a period, and then filter. This "washes" the impurity from the surface of your solid product without fully dissolving it. A cold solvent is often used for this purpose.

Experimental Protocols

Synthesis Protocol (Lab Scale Example)

This protocol describes the synthesis of this compound on a ~20g scale using sodium hydride.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (6.6 g, 0.165 mol)

  • Anhydrous Tetrahydrofuran (THF), 250 mL

  • Diethyl Oxalate (21.9 g, 0.150 mol)

  • 4'-methoxyacetophenone (15.0 g, 0.100 mol)

  • 1 M Hydrochloric Acid (HCl), ~200 mL

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, add the sodium hydride dispersion to a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Base Slurry: Add 150 mL of anhydrous THF to the flask and cool the slurry to 0°C using an ice-water bath.

  • Reactant Solution: In a separate flask, dissolve the 4'-methoxyacetophenone and diethyl oxalate in 100 mL of anhydrous THF.

  • Controlled Addition: Add the reactant solution dropwise to the stirred NaH slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the 4'-methoxyacetophenone is consumed.

  • Quench: Cool the reaction mixture back to 0°C. Slowly and carefully add 1 M HCl dropwise to quench the reaction and neutralize the excess base. Continue adding acid until the pH is ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and 100 mL of water. Shake and separate the layers. Extract the aqueous layer with another 75 mL of ethyl acetate.

  • Wash: Combine the organic layers and wash with 100 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, typically as a yellow-orange solid or oil.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude product to an appropriately sized Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol while swirling until the solid is completely dissolved. If the solution is highly colored, this is the point at which you could perform an activated carbon treatment.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight. The expected product is a pale yellow solid.[6]

Compound Data

PropertyValueSource
IUPAC Name This compound[7]
Molecular Formula C₁₃H₁₄O₅[7]
Molecular Weight 250.25 g/mol [6][7]
Appearance Solid[6]
Melting Point 52-57 °C[6]
CAS Number 35322-20-4[6][7]

References

  • Troubleshooting side reactions in Claisen-Schmidt condensation. Benchchem.
  • Technical Support Center: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid. Benchchem.
  • Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. University of Bath.
  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.
  • Failing Claisen condensation discussion. Reddit r/Chempros.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. University of Michigan.
  • This compound 97%. Sigma-Aldrich.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for leveraging Bayesian Reaction Optimization (BO) across related synthetic pathways. This center is designed for researchers, scientists, and drug development professionals aiming to enhance their experimental efficiency by transferring knowledge between chemical systems. Here, we address common challenges and frequently asked questions, providing solutions grounded in established machine learning principles and chemical intuition.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section covers the foundational principles of applying BO and transfer learning to chemical synthesis.

Q1: I'm new to this. What is Bayesian Optimization (BO) and why is it useful for my experiments?

Answer: Bayesian Optimization is a powerful, sample-efficient global optimization algorithm ideal for scenarios where experiments are expensive and time-consuming.[1][2] Unlike traditional methods like Design of Experiments (DoE) or "one-factor-at-a-time" (OFAT), which can require a vast number of experiments to map a reaction space, BO uses a probabilistic model to intelligently decide the next most informative experiment to run.[3][4]

The core of BO is an iterative loop.[5]

  • Surrogate Model: It begins by fitting a surrogate model, typically a Gaussian Process (GP), to a small number of initial experimental data points.[3][6] This model creates a probabilistic map of your reaction landscape, predicting the outcome (e.g., yield) and quantifying the uncertainty for unexplored conditions.

  • Acquisition Function: An acquisition function then analyzes this map to balance exploitation (sampling in areas predicted to have high yields) and exploration (sampling in areas of high uncertainty to learn more about the reaction space).[7][8]

  • Suggestion: The algorithm suggests the set of conditions that maximizes the acquisition function. You perform this experiment, add the new data point, and the loop repeats, progressively refining the model and converging on the optimal conditions with significantly fewer experiments.[6]

This approach has been shown to outperform human decision-making in both efficiency and consistency.[9]

Bayesian Optimization Loop cluster_0 Experimental Workflow cluster_1 Computational Workflow Perform_Experiment 1. Perform Initial Experiments Fit_Model 2. Fit Surrogate Model (e.g., Gaussian Process) Perform_Experiment->Fit_Model Update_Data 4. Add New Data Point to Dataset Update_Data->Fit_Model Run_Suggested 5. Run Suggested Experiment Run_Suggested->Update_Data Acquisition 3. Maximize Acquisition Function Fit_Model->Acquisition Suggest_Next Suggest Next Experiment Acquisition->Suggest_Next Suggest_Next->Run_Suggested

Caption: The iterative cycle of Bayesian Optimization.

Q2: I've successfully optimized a reaction. How can I use that knowledge to speed up the optimization of a similar, but not identical, synthetic pathway?

Answer: This is the core challenge that Transfer Learning or Multi-Task Bayesian Optimization (MTBO) is designed to solve.[1] Instead of starting each new optimization from scratch, you can leverage data from previous, related "source" tasks to inform and accelerate the optimization of a new "target" task.[10]

The fundamental idea is that related chemical reactions often share underlying structure in their parameter-response landscape. For example, the optimal catalyst in a C-N cross-coupling reaction for one substrate might provide a good starting point for a different, but structurally similar, substrate.[1] By incorporating this prior knowledge, the BO algorithm can make more informed decisions from the very first iteration, reducing the number of experiments needed to find the optimum for the new pathway.[11][12]

Q3: What are the primary strategies for implementing transfer learning in reaction optimization?

Answer: There are two main approaches, distinguished by how they assume the tasks are related:

  • Multi-Task Gaussian Processes (MTGPs): This method explicitly models the relationships between different tasks (e.g., reactions with different substrates).[13] It learns a shared representation, or covariance structure, across all tasks. This is highly effective when the reactions are closely related, as information from one task directly improves the model's predictions for another.[1] However, if the tasks are not as similar as assumed, this approach can introduce a "hidden bias" and degrade performance.[13]

  • Agnostic or Ensemble Methods (e.g., Ranked Gaussian Process Ensembles - RGPEs): This strategy is more cautious and does not assume a direct, shared structure.[13] Instead, it evaluates how well each previous model (from a source task) generalizes to the new target task. It then weights the influence of the prior data based on this evidence. This makes the approach more forgiving when prior experiments are only partially relevant, as the influence of the source data can fade out as more task-specific measurements are collected.[13]

Q4: What specific data do I need from my previous experiments to use transfer learning effectively?

Answer: To leverage transfer learning, you need structured data from your source tasks. For each experiment performed, you must have:

Data TypeDescriptionExample
Input Parameters The exact conditions of the experiment. This includes both continuous and categorical variables.Temperature: 100 °C, Catalyst: Pd(dba)2, Solvent: Toluene, Equivalents: 1.5
Outcome(s) The measured objective(s) for that experiment.Yield: 85%, Purity: 99%, Cost: $12/gram
Task Identifier A label that distinguishes which synthetic pathway or system the data belongs to.Substrate: 4-bromoanisole, Substrate: 2-chloropyridine

High-quality, accurate data is essential. Inconsistent or incomplete data from previous runs can lead to unreliable predictions and negatively impact the new optimization campaign.[14]

Q5: Are there specific software packages that are well-suited for this?

Answer: Yes, the field is rapidly evolving, and several open-source Python packages are available that support advanced BO functionalities, including multi-task and transfer learning.

  • BayBE: A toolbox from Merck KGaA that is explicitly designed for real-world experimental campaigns and includes features for transfer learning.[11][15]

  • BoTorch / GPyTorch: A powerful and flexible library for Bayesian optimization built on PyTorch. It provides the building blocks to implement custom multi-task models.[16]

  • EDBO (Experimental Design via Bayesian Optimization): An open-source tool developed in the Doyle Lab specifically for chemical reaction optimization.[7][17]

  • Summit: A framework that contains a multi-task Bayesian optimization algorithm designed for chemical reactions.[10]

These packages provide the necessary tools to implement the strategies discussed and accelerate your research.[18]

Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter when applying BO across related pathways.

Scenario 1: Negative Transfer - My new optimization is performing worse after I included data from a supposedly "related" reaction.
  • Root Cause Analysis: This phenomenon, known as "negative transfer," occurs when the source data misleads the optimization of the target task. The underlying assumption of similarity between the pathways was likely incorrect. For instance, a minor change in a substrate's functional group could fundamentally alter the reaction mechanism or the role of a specific ligand, making the landscape of the old reaction a poor guide for the new one. Applying a rigid multi-task model (like a standard MTGP) can force the algorithm to exploit regions that are optimal for the source task but are actually sub-optimal for the target task.[13]

  • Troubleshooting Steps:

    • Quantify Reaction Similarity: Before combining data, critically assess how related the pathways truly are. Are the substrates from the same chemical class? Do they share key electronic or steric features? Descriptor-based methods, which use physicochemical properties instead of simple one-hot encodings for reagents, can help the model understand these relationships more quantitatively.[19]

    • Switch to an Agnostic Model: If you suspect negative transfer, switch from a tightly-coupled MTGP to a more flexible approach like a Ranked Gaussian Process Ensemble (RGPE). This allows the algorithm to learn the relevance of the source data and down-weight its influence if it proves unhelpful.[13]

    • Isolate the Source Data: As a diagnostic step, run the optimization on the target task without any source data. Compare its performance to the transfer learning attempt. If the single-task optimization performs better, it confirms negative transfer.

    • Use Source Data for Initialization Only: Instead of continuously including the source data in every iteration, use it only to train the initial surrogate model. This can provide a better starting point without persistently biasing the subsequent, more targeted exploration.

Troubleshooting Negative Transfer start Optimization with TL is underperforming q1 Are the source and target reactions mechanistically similar? start->q1 sol_agnostic Switch to an agnostic model (e.g., RGPE). Down-weights irrelevant data. q1->sol_agnostic No sol_reassess Re-assess similarity. Use descriptor-based featurization instead of labels. q1->sol_reassess Unsure sol_isolate Isolate source data. Use only for initialization or run as single-task BO. q1->sol_isolate Yes, but still performing poorly a1_yes Yes a1_no No

Caption: A decision-making workflow for addressing negative transfer.

Scenario 2: My optimization has stalled. The model suggests the same points repeatedly, or the acquisition function plot is flat.
  • Root Cause Analysis: This often points to a problem with the surrogate model's hyperparameters, leading it to become overly confident in its predictions (exploitation-heavy) or too uncertain everywhere (exploration-heavy). A common issue is "over-smoothing," where the model fails to capture sharp peaks in the reaction landscape.[20] It can also be caused by numerical instability if your initial data points are too close together, leading to a singular kernel matrix.[4]

  • Troubleshooting Steps:

    • Check Kernel Hyperparameters: The "lengthscale" of the Gaussian Process kernel determines how far the influence of a data point extends. A lengthscale that is too large will cause over-smoothing. Re-fit your model and ensure the hyperparameter optimization has converged properly.

    • Try a Different Kernel: The default Radial Basis Function (RBF) kernel assumes a very smooth landscape. If your chemistry is known to have sharp "activity cliffs," a Matérn kernel may be more appropriate as it is less smooth.[3]

    • Introduce Jitter: To solve numerical instability, add a small "nugget" or "jitter" term to the diagonal of the kernel matrix. Most software packages have a built-in parameter for this.[4]

    • Increase Exploration: Manually adjust your acquisition function (e.g., the xi parameter in Expected Improvement or the beta in Upper Confidence Bound) to favor more exploration. This will encourage the model to sample in regions of higher uncertainty, potentially breaking it out of a local optimum.

Scenario 3: My related pathways have different optimization goals (e.g., maximizing yield vs. minimizing cost). How do I handle this?
  • Root Cause Analysis: This is a multi-objective optimization (MOO) problem.[21] Standard BO is designed for a single objective. When you have competing goals (e.g., high yield often requires more expensive reagents), there is no single "best" solution, but rather a set of optimal trade-offs known as the Pareto front .[22][23]

  • Troubleshooting Steps:

    • Use a Multi-Objective Acquisition Function: Employ an acquisition function designed for MOO, such as Expected Hypervolume Improvement (EHVI). This function aims to find a set of points that best approximate the true Pareto front.

    • Scalarize the Objectives: Convert the multi-objective problem into a single-objective one by creating a composite score. For example, you could define a function Score = w1 * Yield - w2 * Cost. The weights (w1, w2) allow you to express the relative importance of each objective.[21] This is a simpler approach but requires you to define your preferences a priori.

    • Handle Constraints: Some objectives might be better framed as constraints. For example, you might want to "maximize yield subject to the cost being less than $50/gram." Many modern BO packages can handle known constraints directly, which narrows the search space to only feasible regions.[24][25]

Part 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Workflow for Multi-Task Bayesian Optimization

This protocol outlines the practical steps for setting up and running an MTBO campaign to optimize a new synthetic pathway (Target Task) using data from a related, previously optimized pathway (Source Task).

  • Define the Optimization Problem:

    • Target Task: Clearly state the objective (e.g., maximize yield of Product B).

    • Variables: Identify all continuous (temperature, time) and categorical (catalyst, solvent) parameters for the target reaction. Define their ranges and possible values.[7]

    • Source Task: Identify the previously optimized reaction that will serve as the source of prior information.

  • Consolidate and Structure Data:

    • Gather all historical experimental data from the source task.

    • Create a single dataset containing data from both the source task and any initial experiments performed for the target task.

    • Add a "Task Identifier" column to this dataset to distinguish between the source and target experiments.

  • Pre-process and Featurize Data:

    • Categorical Variables: Convert categorical variables (e.g., 'Catalyst A', 'Solvent B') into a machine-readable format. One-hot encoding is common, but for leveraging chemical relationships, using pre-computed physicochemical descriptors (e.g., Tolman cone angle for ligands, dielectric constant for solvents) is often superior.[3][19]

    • Continuous Variables: Normalize all continuous variables to a standard range (e.g.,[26]) to ensure they are weighted equally by the model.

  • Select Software and Model:

    • Choose a Python package that supports multi-task models (e.g., BayBE, BoTorch).

    • Select a Multi-Task Gaussian Process (MTGP) as your surrogate model. If you are concerned about negative transfer, configure an ensemble or agnostic model.[13]

  • Run the Initial (Prior-Informed) Optimization Loop:

    • Load your consolidated dataset into the software.

    • Train the MTGP model on this combined data. The model will learn a shared correlation structure from the source task data while also fitting the initial points from the target task.

    • Use the acquisition function (e.g., Expected Improvement) to suggest the first batch of experiments for the target task.

  • Iterate and Update:

    • Perform the suggested experiments for the target task.

    • Record the outcomes and add these new data points (with the correct task identifier) to your dataset.

    • Re-train the MTGP model with the updated data. The model's predictions for the target task will become progressively more influenced by its own data.

    • Repeat the loop until the experimental budget is exhausted or the objective has converged.

Multi-Task BO Workflow cluster_source Source Task (Completed) cluster_target Target Task (Active Optimization) Source_Data Historical Data (Reaction A) Consolidate Consolidate & Featurize (Add Task ID) Source_Data->Consolidate Initial_Target_Data Initial Experiments (Reaction B) Initial_Target_Data->Consolidate Run_Experiment Run Suggested Experiment for B Update_Target_Data Add New Data for Reaction B Run_Experiment->Update_Target_Data Update_Target_Data->Consolidate Update Dataset MTGP_Model Train Multi-Task Surrogate Model (MTGP) Consolidate->MTGP_Model Acquisition Maximize Acquisition Function for Target Task MTGP_Model->Acquisition Acquisition->Run_Experiment Suggest Next Point

Caption: Workflow comparing a single optimization to a multi-task approach.

References
  • Vertex AI Search. (2025).
  • ReactWise. (2025).
  • NeurIPS. (2020). Multi-task Bayesian Optimization of Chemical Reactions. Machine Learning for Molecules Workshop @ NeurIPS 2020.
  • Princeton Chemistry. (2021). Doyle Lab Creates Open-Source Software To Optimize Reactions. Princeton University.
  • ChemRxiv. (n.d.). NEXTorch: A Design and Bayesian Optimization Toolkit for Chemical Sciences and Engineering. ChemRxiv.
  • SimAnalytics. (2024). An Introduction to Machine Learning for Chemical Production. SimAnalytics.
  • MDPI. (n.d.).
  • DSpace@MIT. (2022).
  • Benchchem. (n.d.). Navigating Reaction Optimization with Bayesian Methods: A Technical Support Guide. Benchchem.
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Overcoming challenges in the synthesis of complex derivatives from Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Complex Derivatives from Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and drug development professionals working with this compound. Here, we address common challenges and provide field-proven insights to streamline your experimental workflows. Our focus is not just on protocols, but on the underlying chemical principles that govern success.

The core of our discussion will revolve around the most prevalent and powerful transformation for this substrate: the synthesis of pyrazole derivatives via the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry.[1][2]

Core Application: Knorr Synthesis of Substituted Pyrazoles

This compound is an unsymmetrical 1,3-dicarbonyl compound, making it an excellent precursor for highly functionalized pyrazoles. The Knorr synthesis involves a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic catalysis.[3][4] The high thermodynamic stability of the resulting aromatic pyrazole ring is a strong driving force for this reaction, often leading to high yields.[2][4]

Reaction Mechanism Overview

The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group, cyclization, and subsequent dehydration to yield the stable aromatic pyrazole ring.[1][5]

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration A Dioxobutanoate + Hydrazine B Protonation of Carbonyl (Acid Catalyst) A->B H⁺ C Nucleophilic Attack by Hydrazine B->C D Hydrazone Intermediate C->D -H₂O E Intramolecular Nucleophilic Attack D->E F Cyclic Intermediate E->F G Dehydration F->G H⁺ H Aromatic Pyrazole Product G->H -H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Answer: This is a common issue that can typically be traced back to one of four areas: reaction conditions, reagent quality, catalysis, or monitoring.

Probable Cause Underlying Rationale & Explanation Recommended Solution
Insufficient Heating The dehydration steps of the Knorr synthesis require sufficient thermal energy to overcome the activation barrier. Without adequate heat, the reaction may stall at the intermediate stage or not proceed at all.Ensure the reaction is heated to an appropriate temperature, typically refluxing in a solvent like ethanol or acetic acid.[2][4] A hot plate temperature of ~100-110°C is a good starting point for reactions in ethanol.[2]
Reagent Degradation Hydrazine derivatives can be susceptible to oxidation over time. The dioxobutanoate starting material, while more stable, should be of high purity. Impurities can inhibit the reaction or lead to side products.Use freshly opened or purified hydrazine. Ensure the purity of your this compound starting material.
Lack of Catalyst While some hydrazines are reactive enough to proceed without a catalyst, an acid catalyst protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazine.[3][5][6]Add a catalytic amount (a few drops) of a protic acid like glacial acetic acid or a Lewis acid to the reaction mixture.[2][4]
Premature Work-up Cyclization and dehydration can be slower than the initial hydrazone formation. Stopping the reaction too early will result in a mixture of intermediates and starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is a key indicator of completion. A common mobile phase is 30% ethyl acetate in hexanes.[2]

Question 2: I'm seeing two distinct product spots on my TLC and my NMR spectrum is complex, suggesting a mixture of isomers. Why did this happen?

Answer: You are likely observing the formation of regioisomers. This is a well-known challenge when using an unsymmetrical 1,3-dicarbonyl compound like this compound with a substituted hydrazine.[1][7]

Causality: Your starting material has two non-equivalent carbonyl groups: the ketone adjacent to the methoxyphenyl ring and the ketone adjacent to the ethyl ester group. A substituted hydrazine (e.g., phenylhydrazine) can initiate its first nucleophilic attack at either of these sites. This leads to two different hydrazone intermediates, which then cyclize to form two different regioisomeric pyrazole products.

Regioisomers cluster_paths Start This compound + Phenylhydrazine PathA Path A: Attack at C4 (Aryl Ketone) PathB Path B: Attack at C2 (Keto-ester) IntermediateA Hydrazone Intermediate A Start->IntermediateA Path A IntermediateB Hydrazone Intermediate B Start->IntermediateB Path B PathA->IntermediateA PathB->IntermediateB ProductA Regioisomer 1 IntermediateA->ProductA Cyclization & -H₂O ProductB Regioisomer 2 IntermediateB->ProductB Cyclization & -H₂O

Caption: Formation of regioisomers from an unsymmetrical diketone.

Troubleshooting & Solutions:

  • Favoring One Isomer: The regioselectivity is influenced by steric and electronic factors. The aryl ketone (C4) is generally more sterically hindered but can be more electronically activated. You can sometimes influence the ratio by changing the solvent or catalyst, but separation is often required.

  • Separation: The most reliable method to obtain a pure isomer is through column chromatography on silica gel. The different polarity of the two regioisomers should allow for separation. Experiment with gradient elution systems (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).

  • Characterization: Use advanced NMR techniques (like NOESY or HMBC) to definitively assign the structure of each isolated isomer by looking for correlations between the protons on the hydrazine substituent and the pyrazole ring backbone.

Frequently Asked Questions (FAQs)

Q1: How do I purify my final product if it precipitates from the reaction but is still impure? A1: If the product crashes out of the reaction mixture upon adding water, it's an excellent first step in purification.[2] However, this solid can still contain trapped impurities. The best next step is recrystallization. Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures of ethanol and water are often good choices for pyrazole derivatives.

Q2: What are the critical safety precautions when working with hydrazine and its derivatives? A2: Hydrazine and many of its derivatives are toxic and potential carcinogens.[4] Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Q3: Can I use this protocol to synthesize pyranopyrazoles? A3: Yes, but it requires a different reaction strategy. Pyrano[2,3-c]pyrazoles are typically synthesized via a one-pot, multi-component reaction involving an aldehyde, malononitrile, a β-ketoester (like your starting material, though ethyl acetoacetate is more common), and hydrazine hydrate.[8][9] This is a more complex reaction but highly efficient for building molecular complexity.[9]

Q4: How can I confirm the successful formation of the pyrazole ring? A4: Spectroscopic methods are essential. In ¹H NMR, you will see the disappearance of the methylene protons of the dioxobutanoate (a singlet around 4.0 ppm) and the appearance of a new aromatic or vinylic proton on the pyrazole ring. In ¹³C NMR, you will observe characteristic shifts for the sp² carbons of the pyrazole ring. Mass spectrometry is also crucial to confirm the molecular weight of the final product, which will correspond to the condensation of your two starting materials minus two molecules of water.

Experimental Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate

This protocol provides a representative procedure for the synthesis of a complex pyrazole derivative.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.0-1.1 eq)[10]

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 2.50 g, 10 mmol) in absolute ethanol (40 mL).[11]

  • Reagent Addition: To the stirring solution, add phenylhydrazine (e.g., 1.19 g, 11 mmol) followed by 3-5 drops of glacial acetic acid.[2][4]

  • Heating and Monitoring: Heat the mixture to reflux (approximately 80-85°C) for 2-4 hours.[11] Monitor the reaction's progress by TLC (30% EtOAc/Hexanes), checking for the consumption of the starting ketoester.[2]

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing ice-cold water (100 mL) while stirring.[2][11]

  • Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove any water-soluble impurities.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from hot ethanol.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025). Available from: [Link]

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  • Gomha, S. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 116. Available from: [Link]

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  • ResearchGate. Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate and a redetermination of ethyl (4RS)-4-(4-methoxyphenyl). Available from: [Link]

  • Google Patents. CN103073597A - Synthesis and purification method for DOPO.
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Validation & Comparative

A Guide to the Spectroscopic Characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive spectroscopic characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS No. 35322-20-4), a β-keto ester of significant interest in synthetic chemistry and drug discovery.[1][2] As a Senior Application Scientist, my objective is not merely to present data but to provide an in-depth analysis that underscores the rationale behind a multi-technique approach. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) collectively provide an unambiguous structural elucidation, paying special attention to the compound's existence in a dynamic keto-enol tautomeric equilibrium. This guide compares the distinct spectroscopic signatures of these two forms and contextualizes the data against a simpler, structurally related compound to highlight the unique features of the β-dicarbonyl moiety.

The Central Challenge: Keto-Enol Tautomerism

This compound is not a single, static structure in solution. Like most β-dicarbonyl compounds, it exists as a mixture of two interconverting isomers, or tautomers: a keto form and an enol form.[3] The position of this equilibrium is critical as it dictates the molecule's reactivity and physicochemical properties.

The α-hydrogen, positioned between the two carbonyl groups, is sufficiently acidic to facilitate the formation of an enol, which is stabilized by conjugation and a strong intramolecular hydrogen bond.[3][4] A full characterization, therefore, requires identifying and quantifying the signals corresponding to both tautomers.

tautomerism cluster_keto Keto Form cluster_enol Enol Form (Chelated) keto_img keto_img enol [Structure of Enol Form] keto_img->enol Equilibrium caption Keto-Enol equilibrium of the title compound.

Figure 1. Visualization of the keto-enol tautomeric equilibrium.

Note: A precise image for the enol form is not available for direct embedding; the diagram illustrates the equilibrium concept.

Multi-Technique Spectroscopic Analysis

A singular analytical technique is insufficient to capture the complete structural identity of a tautomeric compound. The following sections detail the insights gained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for both identifying and quantifying the keto-enol tautomers due to the distinct chemical environments of the protons in each form.[5] The spectrum will show two sets of signals corresponding to the two tautomers, with the integration of these signals revealing their relative ratio in a given solvent.

Key Differentiating Signals:

  • Enolic Hydroxyl: The enol form exhibits a characteristic, broad singlet far downfield (typically δ 12-14 ppm) due to the proton being part of a strong intramolecular hydrogen bond.[5]

  • Vinylic vs. Methylene Protons: The enol form displays a sharp singlet for the vinylic proton (=CH-) around δ 5-6 ppm. In contrast, the keto form shows a singlet for the α-methylene protons (-CH₂-) typically around δ 3.5-4.5 ppm.

  • Aromatic Protons: The aromatic protons on the 4-methoxyphenyl ring will appear as two distinct doublets (an AA'BB' system) around δ 6.9-8.0 ppm.

  • Ethyl Ester Protons: Both tautomers will show a quartet for the -OCH₂- group and a triplet for the -CH₃ group of the ethyl ester moiety.

Table 1: Comparative ¹H NMR Data for Tautomers of this compound

AssignmentKeto Form (Predicted δ, ppm)Enol Form (Predicted δ, ppm)Rationale for Difference
Enolic OH-~13.5 (s, broad)Strong intramolecular H-bond in the enol form causes significant deshielding.
Ar-H (ortho to C=O)~7.9 (d)~7.8 (d)Minor electronic difference in the conjugated system.
Ar-H (ortho to OMe)~7.0 (d)~6.9 (d)Minor electronic difference in the conjugated system.
Vinylic CH-~6.2 (s)sp² hybridized carbon in the enol's conjugated system.
α-Methylene CH₂~4.1 (s)-sp³ hybridized carbon between two carbonyls in the keto form.
Methoxy OCH₃~3.9 (s)~3.8 (s)Similar chemical environment in both forms.
Ethyl OCH₂~4.3 (q)~4.3 (q)Remote from the site of tautomerism.
Ethyl CH₃~1.3 (t)~1.3 (t)Remote from the site of tautomerism.

Note: Chemical shifts are predictions based on known data for similar β-keto esters and may vary with solvent and concentration.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, particularly regarding the carbon backbone and the carbonyl groups. The number and chemical shifts of the signals will differ significantly between the keto and enol forms.

Table 2: Comparative ¹³C NMR Data for Tautomers

AssignmentKeto Form (Predicted δ, ppm)Enol Form (Predicted δ, ppm)Rationale for Difference
Aryl Ketone C=O~195~180Conjugation and enolization shift the ketone signal upfield.
α-Keto C=O~192-This carbonyl becomes part of the enol system.
Ester C=O~162~165The electronic environment of the ester carbonyl is altered by conjugation in the enol.
Enol C-OH-~175The α-keto carbon becomes an sp² carbon bonded to the hydroxyl group.
Vinylic =CH-~98The α-methylene carbon becomes an sp² vinylic carbon.
α-Methylene CH₂~48-sp³ carbon signal is absent in the enol form.
Ethyl OCH₂~62~62Remote from the site of tautomerism.
Methoxy OCH₃~56~56Remote from the site of tautomerism.

Note: Data is predicted based on values for similar structures available in databases like PubChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups present, especially the different types of carbonyl groups in the tautomeric mixture.[3] The C=O stretching region (1600-1800 cm⁻¹) is particularly diagnostic.

Key Differentiating Absorptions:

  • Keto Form: Will display two distinct, sharp C=O stretching bands: one for the aryl ketone (~1680 cm⁻¹) and one for the α-keto ester (~1720-1740 cm⁻¹).[6][7]

  • Enol Form: The intramolecular hydrogen bonding and conjugation significantly affect the carbonyl frequencies. It will show a conjugated ester C=O stretch at a lower frequency (~1650-1660 cm⁻¹) and a C=C double bond stretch (~1610-1620 cm⁻¹).[8][9] A very broad O-H stretch may also be visible from ~2500-3200 cm⁻¹, characteristic of a chelated enol.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupKeto FormEnol FormReference
O-H Stretch (H-bonded)-3200-2500 (broad)[3]
C=O Stretch (Ester)~1735~1655 (conjugated)[6][10]
C=O Stretch (Ketone)~1680-[7][11]
C=C Stretch (Enol)-~1615[9]
C-O Stretch (Ester)1300-11001300-1100[10]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the overall structure. Under typical Electron Ionization (EI) conditions, the molecule will fragment in predictable ways. The molecular ion peak [M]⁺• should be observed at m/z 250.25.[1]

Table 4: Predicted Major Fragment Ions in EI-MS

m/zIon StructureFragmentation Pathway
250[C₁₃H₁₄O₅]⁺•Molecular Ion (M⁺•)
205[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
177[M - COOCH₂CH₃]⁺Loss of the carboethoxy group.
135[CH₃OC₆H₄CO]⁺Cleavage alpha to the aryl ketone (acylium ion), a very stable and often base peak.
77[C₆H₅]⁺Phenyl cation from further fragmentation.

Comparative Analysis: Highlighting the β-Dicarbonyl Signature

To appreciate the unique spectroscopic signature of the β-dicarbonyl system, it is instructive to compare its data with a simpler analogue: Ethyl 4-methoxybenzoate . This molecule retains the 4-methoxyphenyl and ethyl ester moieties but lacks the β-keto group and therefore cannot tautomerize.

Table 5: Spectroscopic Comparison with Ethyl 4-methoxybenzoate

TechniqueThis compoundEthyl 4-methoxybenzoateKey Difference & Insight
¹H NMR Complex spectrum with two sets of signals (keto/enol), including a unique enolic OH at ~13.5 ppm.Simple spectrum with single signals for aromatic, methoxy, and ethyl groups.[12]The complexity and the downfield enol peak are definitive indicators of the β-dicarbonyl system and its tautomerism.
IR Multiple C=O stretches (1650-1740 cm⁻¹), broad O-H band, C=C stretch.Single, strong ester C=O stretch (~1720 cm⁻¹), strong C-O stretches.[10]The presence of multiple, distinct carbonyl absorptions and the C=C stretch are unique to the title compound.
MS Key fragment at m/z 135 ([CH₃OC₆H₄CO]⁺).Key fragment at m/z 135 ([CH₃OC₆H₄CO]⁺).Both share the stable 4-methoxybenzoyl cation, but the fragmentation pattern of the title compound will be richer due to the additional carbonyl group.

Experimental Protocols

Reproducible and reliable data acquisition is paramount. The following are standardized protocols for the characterization of the title compound.

Workflow for Spectroscopic Analysis

workflow start_node Sample Preparation (Dissolve in appropriate solvent) nmr_node NMR Spectroscopy (¹H and ¹³C) start_node->nmr_node ir_node IR Spectroscopy (ATR or thin film) start_node->ir_node ms_node Mass Spectrometry (GC-MS or Direct Infusion) start_node->ms_node data_analysis Data Analysis & Interpretation nmr_node->data_analysis ir_node->data_analysis ms_node->data_analysis conclusion Structural Confirmation (Tautomer Identification) data_analysis->conclusion

Figure 2. General workflow for the full spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Causality: CDCl₃ is a common, non-polar solvent that allows for good resolution; the tautomeric ratio is solvent-dependent.[4]

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation for accurate integration, and co-add 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (e.g., 1-2 hours) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compound is a solid at room temperature (m.p. 52-57 °C), the Attenuated Total Reflectance (ATR) method is ideal.[2] Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the spectrometer is purged to minimize atmospheric H₂O and CO₂ interference.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Place the sample on the crystal and apply pressure to ensure good contact. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans for a high-quality spectrum.[3]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the key absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate.[13]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min. Causality: This program ensures good separation from any impurities without causing thermal degradation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion and compare the fragmentation pattern with predicted pathways.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H NMR excels at revealing and quantifying the keto-enol tautomerism, while ¹³C NMR confirms the carbon framework of both species. IR spectroscopy provides rapid confirmation of the key functional groups and the effects of conjugation and hydrogen bonding. Finally, mass spectrometry validates the molecular weight and structural components through predictable fragmentation. By comparing these results to a simpler analogue, the unique spectral features imparted by the β-dicarbonyl system are brought into sharp focus. This guide provides the data, protocols, and, most importantly, the scientific rationale necessary for the confident and complete characterization of this versatile chemical entity.

References

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A Senior Application Scientist's Guide to Confirming the Molecular Structure of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. We will move beyond a simple recitation of data to explore the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments provides a self-validating system for structural confirmation, a critical requirement for researchers in synthetic chemistry and drug development.

The target molecule, this compound (CAS 35322-20-4), possesses several key structural features—an ethyl ester, a p-substituted aromatic ring, a methoxy group, and a diketo chain.[1] While 1D ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, they fall short in confirming the precise connectivity, especially around the quaternary carbonyl carbons. This is where 2D NMR spectroscopy becomes an indispensable tool.[2]

The 2D NMR Toolkit: A Strategy for Unambiguous Elucidation

To solve a molecular puzzle, one must ask the right questions. Each 2D NMR experiment is designed to answer a very specific question about atomic connectivity. Our strategy involves a logical progression through three core experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): The first logical step after acquiring a standard 1D proton spectrum is to establish which protons are coupled to each other, typically through two or three bonds.[3] This allows us to identify distinct spin systems, such as the isolated ethyl group and the coupled protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct, one-bond connections between protons and the carbons they are attached to.[4][5] It acts as a bridge between the ¹H and ¹³C spectra, allowing for the confident assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. The HMBC spectrum reveals correlations between protons and carbons over longer ranges, typically two and three bonds.[3][5] This is crucial for identifying the connections to non-protonated (quaternary) atoms, such as the carbonyl carbons and the substituted aromatic carbons, which are invisible in an HSQC experiment.

The synergy of these three experiments provides a robust, cross-validated dataset for complete structural assignment.

Experimental Workflow: From Sample to Structure

A reliable outcome is predicated on a meticulous experimental protocol. The following workflow represents a standard operating procedure for acquiring high-quality 2D NMR data.[6][7][8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_proc Data Processing & Interpretation cluster_out Final Output prep1 Weigh ~15-20 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Lock, Tune, and Shim prep4->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C, DEPT-135) acq1->acq2 acq3 Acquire 2D COSY acq2->acq3 acq4 Acquire 2D HSQC acq3->acq4 acq5 Acquire 2D HMBC acq4->acq5 proc1 Fourier Transform & Phase Correction acq5->proc1 proc2 Calibrate Spectra to Solvent/TMS proc1->proc2 proc3 Assign Spin Systems (COSY) proc2->proc3 proc4 Assign Protonated Carbons (HSQC) proc3->proc4 proc5 Assemble Molecular Fragments (HMBC) proc4->proc5 output Confirmed Molecular Structure proc5->output

Caption: Experimental workflow from sample preparation to final structure confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), inside a clean vial.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to be within the detection region of the NMR probe.[3]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[9]

    • Run standard gradient-selected (gs) 2D experiments: COSY, HSQC, and HMBC using the instrument's predefined parameter sets, adjusting acquisition times and number of scans as needed based on sample concentration.

Data Interpretation: Assembling the Structural Puzzle

For the purpose of this guide, we will use realistic, predicted chemical shift values for this compound to demonstrate the interpretation process.

Predicted 1D NMR Data
Assignment Label ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm) Carbon Type (DEPT-135)
-O-CH₂ -CH₃H-1'~4.30q2H~62.5CH₂
-O-CH₂-CH₃ H-2'~1.35t3H~14.0CH₃
Ar-O-CH₃ H-7'~3.90s3H~55.8CH₃
-CO-CH₂ -CO-H-3~4.10s2H~48.0CH₂
AromaticH-2, H-6~7.95d2H~130.5CH
AromaticH-3, H-5~7.00d2H~114.2CH
Ester C=O----~165.0C
Keto C=OC-2---~190.0C
Keto C=OC-4---~194.0C
AromaticC-1---~126.0C
AromaticC-4---~164.5C
COSY Analysis: Identifying Spin Systems

The COSY spectrum reveals through-bond proton-proton couplings.

  • Ethyl System: A clear cross-peak will be observed between the quartet at ~4.30 ppm (H-1') and the triplet at ~1.35 ppm (H-2'). This confirms the presence of an isolated -CH₂-CH₃ fragment.

  • Aromatic System: A cross-peak will connect the doublet at ~7.95 ppm (H-2, H-6) with the doublet at ~7.00 ppm (H-3, H-5), confirming their ortho relationship on the p-substituted aromatic ring.

  • Isolated Protons: The singlets at ~3.90 ppm (H-7') and ~4.10 ppm (H-3) will show no COSY cross-peaks, indicating they have no adjacent proton neighbors.

HSQC Analysis: Connecting Protons to Carbons

The HSQC spectrum maps each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.

Proton Signal (ppm) Correlated Carbon Signal (ppm) Assignment
~4.30 (H-1')~62.5Ethyl -CH₂-
~1.35 (H-2')~14.0Ethyl -CH₃
~3.90 (H-7')~55.8Methoxy -OCH₃
~4.10 (H-3)~48.0Methylene -CH₂-
~7.95 (H-2, H-6)~130.5Aromatic CH
~7.00 (H-3, H-5)~114.2Aromatic CH
HMBC Analysis: The Final Assembly

The HMBC spectrum provides the critical long-range correlations that link the isolated fragments together via the quaternary carbons. This is where the structure is definitively confirmed.

Key Expected HMBC Correlations:

Proton Signal (ppm) Correlated Carbon Signals (ppm) Significance of Correlation
~4.30 (H-1')~165.0Confirms the ethyl group is attached to the ester carbonyl.
~4.10 (H-3)~190.0, ~194.0, ~165.0Links the central methylene group to all three carbonyl carbons, confirming the dioxobutanoate chain.
~7.95 (H-2, H-6)~194.0, ~126.0, ~114.2Connects the aromatic ring to the keto-carbonyl (C-4) and confirms the aromatic substitution pattern.
~7.00 (H-3, H-5)~164.5, ~130.5, ~126.0Confirms the p-substitution pattern on the aromatic ring.
~3.90 (H-7')~164.5Confirms the methoxy group is attached to the aromatic ring at the C-4 position.

The diagram below visually summarizes the most crucial HMBC correlations that piece together the molecular backbone.

Caption: Key HMBC correlations confirming the molecular backbone of the target compound.

Conclusion: A Self-Validating Approach

By systematically applying a suite of 2D NMR experiments, we move from ambiguity to certainty.

  • COSY established the proton-proton connectivities within the ethyl and aromatic fragments.

  • HSQC definitively linked each proton to its corresponding carbon atom.

  • HMBC provided the crucial long-range correlations that pieced together the entire molecular skeleton, unambiguously connecting the p-methoxyphenyl group to the keto-carbonyl, which is in turn linked to the central methylene and the ethyl ester function.

This integrated approach, where each dataset cross-validates the others, provides an authoritative and trustworthy confirmation of the molecular structure of this compound. This level of analytical rigor is essential for publication, patent filings, and regulatory submissions in the scientific and pharmaceutical industries.

References

  • NMR-Based Metabolomics Methods and Protocols. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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A comparative analysis of different synthetic routes to Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Introduction

This compound is a β,δ-diketoester that serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures relevant to pharmaceutical and materials science research. The strategic placement of its carbonyl groups allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of three classical and highly effective synthetic routes to this target molecule: the Crossed Claisen Condensation, the Friedel-Crafts Acylation, and a Grignard Reagent-based approach. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical comparison to assist researchers in selecting the optimal method for their specific laboratory context.

Route 1: Crossed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation, creating β-keto esters from two ester molecules.[1][2] For the synthesis of our target, a "crossed" or "mixed" Claisen condensation is employed, where one of the ester partners (diethyl oxalate) cannot form an enolate, thus preventing unwanted self-condensation products and ensuring a high yield of the desired product.[3][4][5] This route is often the first choice for laboratory-scale synthesis due to its reliability and procedural simplicity.

Reaction Scheme:

4-Methoxyacetophenone reacts with Diethyl Oxalate in the presence of a strong base like Sodium Ethoxide to yield the target molecule.

Mechanistic Insight

The reaction is initiated by the deprotonation of the α-carbon of 4-methoxyacetophenone by a strong, non-nucleophilic base (sodium ethoxide) to form a resonance-stabilized enolate.[6] This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate expels an ethoxide leaving group.[1] A crucial aspect of the Claisen condensation is that the resulting β-dicarbonyl product is significantly more acidic than the starting ketone.[3] Therefore, the alkoxide base deprotonates the product, and this final, essentially irreversible acid-base reaction drives the overall equilibrium towards the product.[7] An acidic workup is required to neutralize the enolate and yield the final product.[7]

Claisen_Condensation Ketone 4-Methoxy- acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation (Base) Base NaOEt Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Oxalate Diethyl Oxalate (Electrophile) Oxalate->Tetrahedral Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of OEt⁻ Final_Product Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Product_Enolate->Final_Product Acidic Workup (H₃O⁺)

Caption: Mechanism of the Crossed Claisen Condensation.
Experimental Protocol

Materials:

  • 4-Methoxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: All glassware must be rigorously dried in an oven prior to use to prevent quenching the base and enolate.[8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Reagent Addition: To the stirred suspension, add a solution of 4-methoxyacetophenone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol dropwise at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and 1M HCl, ensuring the final solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Route 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[9][10] This method is advantageous because the resulting ketone is deactivated towards further substitution, preventing polyacylation.[10] For our target molecule, this involves the acylation of anisole with a suitable four-carbon electrophile, such as ethyl oxalyl chloride.

Reaction Scheme:

Anisole undergoes acylation with Ethyl Oxalyl Chloride using a Lewis acid catalyst (AlCl₃) to form the target product.

Mechanistic Insight

The reaction mechanism begins with the activation of the acylating agent, ethyl oxalyl chloride, by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][11] The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion.[11] The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group of anisole is a powerful ortho-, para-directing group, with the para-product being sterically favored. The attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[11] A weak base (like AlCl₄⁻) then removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the catalyst.[11] A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.[10]

Friedel_Crafts Acyl_Chloride Ethyl Oxalyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion Activation Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Anisole Anisole (Nucleophile) Anisole->Sigma_Complex Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation (Restores Aromaticity) Final_Product Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol

Materials:

  • Anisole

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube. The reaction must be kept strictly anhydrous.

  • Catalyst Suspension: To the flask, add anhydrous DCM and cool it in an ice-salt bath to 0°C. Carefully and portion-wise add anhydrous AlCl₃ (1.2 equivalents) with stirring.

  • Acylating Agent Addition: Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0°C.

  • Substrate Addition: Add anisole (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. After addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water, then with saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude product is typically purified by column chromatography or recrystallization.

Route 3: Grignard Reagent Addition

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by the addition of a highly nucleophilic organomagnesium halide to a carbonyl compound.[12][13] In this approach, a Grignard reagent prepared from a 4-methoxy-substituted aryl halide is reacted with diethyl oxalate.

Reaction Scheme:

4-Methoxyphenylmagnesium Bromide reacts with Diethyl Oxalate, followed by an acidic workup, to produce the target compound.

Mechanistic Insight

The synthesis begins with the formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide, by reacting 4-bromoanisole with magnesium metal in an anhydrous ether solvent.[12][14] This reagent is a potent nucleophile. The reaction proceeds via the nucleophilic addition of the Grignard reagent to one of the carbonyl groups of diethyl oxalate.[12] This forms a tetrahedral intermediate which, upon acidic workup, would be expected to yield an α-hydroxy-α-keto ester. However, under the reaction conditions and subsequent workup, oxidation of the intermediate alcohol or rearrangement can lead to the desired α,γ-diketo structure. It is important to note that Grignard reagents can add twice to esters; however, by using controlled stoichiometry and low temperatures, mono-addition can be favored. The workup step is critical for protonating the intermediate alkoxide and breaking up any magnesium salt complexes.[14]

Grignard_Reaction Aryl_Halide 4-Bromoanisole Grignard Grignard Reagent (Nucleophile) Aryl_Halide->Grignard Reagent Formation Mg Mg⁰ Mg->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct Nucleophilic Addition Oxalate Diethyl Oxalate (Electrophile) Oxalate->Adduct Final_Product Ethyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Adduct->Final_Product Acidic Workup & Oxidation/Taut.

Caption: Mechanism of the Grignard-based Synthesis.
Experimental Protocol

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Diethyl oxalate

  • Ammonium chloride (NH₄Cl) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask fitted with a condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small amount of anhydrous ether. Add a solution of 4-bromoanisole (1.1 equivalents) in anhydrous ether dropwise to initiate the reaction (indicated by cloudiness and gentle reflux).[14] Once initiated, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux. After addition, stir for 1 hour.

  • Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of diethyl oxalate (1.0 equivalent) in anhydrous ether dropwise, keeping the internal temperature below 10°C.

  • Stirring: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by slowly pouring it into a beaker of crushed ice and saturated NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Analysis

MetricCrossed Claisen CondensationFriedel-Crafts AcylationGrignard Reagent Addition
Typical Yield Good to ExcellentGood to ExcellentModerate to Good
Starting Materials 4-Methoxyacetophenone, Diethyl Oxalate, Sodium EthoxideAnisole, Ethyl Oxalyl Chloride, AlCl₃4-Bromoanisole, Mg, Diethyl Oxalate
Reaction Conditions Refluxing ethanol, requires inert atmosphereLow temperature (0°C to RT), strictly anhydrousAnhydrous ether/THF, low temperature addition
Key Advantages High atom economy, reliable, avoids harsh Lewis acidsDirect arylation, predictable regioselectivity, no rearrangements[9]Powerful C-C bond formation, readily available starting materials
Key Disadvantages Requires stoichiometric strong base, sensitive to moisture[8]Requires stoichiometric, corrosive, and hygroscopic Lewis acid (AlCl₃)[10]Highly sensitive to moisture and protic solvents, potential for side reactions (e.g., Wurtz coupling)[14]
Scalability Readily scalableChallenging due to AlCl₃ handling and exothermicityChallenging due to the need for strict anhydrous conditions and potential exotherms

Conclusion and Recommendation

All three synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

  • The Crossed Claisen Condensation stands out as the most practical and reliable method for typical laboratory-scale synthesis. Its procedural simplicity, avoidance of highly corrosive Lewis acids, and generally high yields make it the workhorse approach.

  • The Friedel-Crafts Acylation is an excellent alternative, particularly if anisole and ethyl oxalyl chloride are readily available. Its key strength is the direct and clean formation of the aryl-acyl bond without the risk of carbocation rearrangements that can plague Friedel-Crafts alkylations.[9] However, the necessity of using stoichiometric amounts of anhydrous aluminum chloride presents handling and waste disposal challenges.

  • The Grignard Reagent Addition is a powerful but technically demanding route. The extreme sensitivity of Grignard reagents to moisture requires meticulous experimental technique to achieve good yields.[14] This route is perhaps best reserved for situations where the specific precursors are uniquely available or when exploring organometallic pathways is the primary research goal.

For researchers seeking a balance of high yield, operational simplicity, and safety, the Crossed Claisen Condensation is the recommended primary route for the synthesis of this compound.

References

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How does Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate compare to other β-keto esters in reactivity?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Compared to Other β-Keto Esters

Introduction: The Versatile Chemistry of β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, prized for their dual reactivity as both nucleophiles and electrophiles.[1] These molecules, characterized by a ketone and an ester functionality separated by a methylene group, are pivotal building blocks in the synthesis of complex molecules, including numerous pharmaceuticals.[1] Their utility stems from a unique combination of structural features:

  • Acidic α-Protons: The methylene protons flanked by two carbonyl groups exhibit significant acidity (pKa ≈ 11 in DMSO), allowing for easy formation of a resonance-stabilized enolate ion under basic conditions.[2]

  • Keto-Enol Tautomerism: β-Keto esters exist in a dynamic equilibrium between the keto and enol forms. The enol tautomer is often stabilized by intramolecular hydrogen bonding and conjugation, influencing the molecule's reactivity.[3]

  • Multiple Electrophilic Sites: The molecule contains two electrophilic carbonyl carbons—at the ketone and the ester—which can be targeted by nucleophiles.

This guide provides a comparative analysis of This compound , a specialized β-keto ester, against more common alternatives like ethyl acetoacetate. We will explore how its unique structural attributes influence its performance in key synthetic transformations, supported by mechanistic insights and experimental data.

Featured Molecule: this compound

PropertyValue
IUPAC Name This compound
CAS Number 35322-20-4
Molecular Formula C₁₃H₁₄O₅[4]
Molecular Weight 250.25 g/mol [4]
Appearance Solid
Melting Point 52-57 °C

The structure of this compound is distinguished by the presence of a para-methoxyphenyl group attached to the ketone carbonyl. This substituent exerts a significant electronic influence on the molecule's reactivity profile compared to simple alkyl β-keto esters. The methoxy group is a powerful electron-donating group through resonance, which can alter the acidity of the α-protons and the electrophilicity of the adjacent carbonyl carbon.

Comparative Reactivity Analysis

The reactivity of a β-keto ester is primarily dictated by the stability and nucleophilicity of its enolate form, the extent of enolization, and the electrophilicity of its carbonyl centers.

Acidity and Enolate Formation

The α-protons of β-keto esters are readily abstracted by bases to form a nucleophilic enolate.[5] While ketones are generally more acidic than esters, the combined electron-withdrawing effects in a β-keto ester significantly increase the acidity of the intervening methylene protons.[2][6]

The 4-methoxyphenyl group in our featured molecule is expected to slightly decrease the acidity of the α-protons compared to an unsubstituted phenyl ring or an alkyl group like in ethyl acetoacetate. This is due to the electron-donating nature of the methoxy group, which can destabilize the resulting negative charge on the enolate to a small extent. However, the dominant acidifying effect of the two carbonyl groups ensures that enolization is still highly favorable.

Caption: Enolate formation from a β-keto ester.

Keto-Enol Tautomerism

The equilibrium between keto and enol tautomers is critical, as many reactions of β-keto esters proceed through the enol or enolate intermediate.[1] For 1,3-dicarbonyl compounds, the enol form is significantly stabilized by conjugation and intramolecular hydrogen bonding, leading to a higher enol content at equilibrium compared to simple ketones or esters.[3]

In non-polar solvents, the enol content of β-keto esters is generally higher because the intramolecular hydrogen bond is more favorable.[7] The extended conjugation provided by the 4-methoxyphenyl ring in this compound likely further stabilizes the enol tautomer, potentially leading to a higher enol content compared to ethyl acetoacetate under similar conditions.

CompoundSolvent% Enol Content (Typical)
Ethyl AcetoacetateNeat~8%
Ethyl AcetoacetateHexane~46%
2,4-PentanedioneNeat~80%
This compound Non-polarPredicted to be high

Data for ethyl acetoacetate and 2,4-pentanedione are illustrative. The value for the featured compound is a qualitative prediction based on structural analysis.

Performance in Key Synthetic Transformations

The subtle electronic and steric differences between β-keto esters manifest in their reactivity in various synthetic protocols.

Alkylation Reactions

The acetoacetic ester synthesis is a classic method for producing ketones, involving the alkylation of the α-carbon followed by hydrolysis and decarboxylation.[5][8] The reaction proceeds via an Sₙ2 attack of the enolate on an alkyl halide.[5]

The nucleophilicity of the enolate is key. While the electron-donating methoxy group in this compound might slightly increase the electron density of the enolate, steric hindrance from the bulky aromatic group could potentially slow the rate of alkylation compared to the less hindered ethyl acetoacetate.

Representative Alkylation Protocol:

  • Enolate Formation: Dissolve the β-keto ester (1.0 eq) in a suitable solvent (e.g., anhydrous ethanol). Add a base such as sodium ethoxide (1.0 eq) and stir at room temperature for 10-15 minutes.[9]

  • Alkylation: Add the desired alkyl halide (1.0 eq) dropwise to the solution.[9]

  • Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and purify the product by column chromatography or distillation.

Multicomponent Reactions: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines (and subsequently pyridines) from an aldehyde, a nitrogen donor (like ammonia), and two equivalents of a β-keto ester.[10][11][12]

Hantzsch_Workflow A Aldehyde D Condensation & Cyclization A->D B 2x β-Keto Ester B->D C Ammonia C->D E 1,4-Dihydropyridine D->E F Oxidation E->F G Pyridine Product F->G

Caption: Workflow for the Hantzsch Pyridine Synthesis.

The reaction relies on the formation of enamine and Knoevenagel condensation intermediates.[12] The electronic nature of the β-keto ester can influence the rates of these steps. The electron-rich 4-methoxyphenyl group in this compound can enhance the nucleophilicity of the enamine intermediate, potentially accelerating the cyclization step. Studies have shown that various substituted benzaldehydes and β-keto esters can be successfully employed in this synthesis.[13]

Experimental Protocol: Hantzsch Synthesis [10]

  • Mixing Reagents: In a round-bottom flask, combine the aldehyde (1.0 eq), this compound (2.0 eq), and ammonium acetate (1.2 eq) in a solvent such as ethanol.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4-6 hours, monitoring by TLC.

  • Isolation: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent via rotary evaporation.

  • Purification: Recrystallize the crude dihydropyridine product from a suitable solvent or purify by column chromatography.

  • Aromatization (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using reagents like ferric chloride or manganese dioxide.[11]

Multicomponent Reactions: Biginelli Reaction

The Biginelli reaction is another powerful three-component condensation, yielding dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.[14][15] This acid-catalyzed reaction is of significant interest for generating pharmaceutically relevant scaffolds.[14]

The mechanism involves the formation of an N-acyliminium ion, which is then attacked by the enol of the β-keto ester.[15] The reactivity of the β-keto ester in this step is crucial. The potentially higher enol content and nucleophilicity of this compound could make it a highly effective substrate for this transformation, leading to good yields of the corresponding dihydropyrimidinone.[16]

Reactant 1Reactant 2Reactant 3CatalystProduct
Aldehydeβ-Keto Ester Urea/ThioureaAcid (e.g., Yb(OTf)₃, InCl₃)Dihydropyrimidinone

Table illustrating the components of the Biginelli Reaction.[14][17]

Decarboxylation

β-Keto esters are not directly decarboxylated. They must first be hydrolyzed to the corresponding β-keto acid, which then readily loses CO₂ upon gentle heating.[8][18] The reaction proceeds through a cyclic, six-membered transition state, forming an enol intermediate that tautomerizes to the final ketone product.[19]

The rate of decarboxylation is influenced by the stability of this transition state and the resulting enol. The electronic properties of the substituent on the ketone portion play a role. The electron-donating methoxy group on the phenyl ring of the target molecule would stabilize the partial positive charge that develops on the β-carbon in the transition state, potentially accelerating the decarboxylation of its corresponding β-keto acid compared to analogs with electron-withdrawing groups.[9]

Conclusion

This compound presents a nuanced reactivity profile that distinguishes it from simpler β-keto esters like ethyl acetoacetate. The key differentiating feature is the 4-methoxyphenyl substituent, which influences the molecule's electronic properties:

  • Acidity & Nucleophilicity: While the α-proton acidity may be slightly reduced, the overall system remains highly amenable to enolate formation. The electron-donating substituent can enhance the nucleophilicity of the resulting enolate.

  • Enol Content: The extended conjugation offered by the aromatic system likely favors a higher proportion of the reactive enol tautomer, particularly in non-polar media.

  • Reaction Performance: In multicomponent reactions like the Hantzsch and Biginelli syntheses, the electronic effects can be advantageous, potentially leading to faster reaction rates and higher yields. In contrast, steric hindrance from the bulky aromatic group may slightly temper reactivity in Sₙ2-type alkylations.

For researchers and drug development professionals, this compound is not merely a substitute for other β-keto esters but a strategic choice. Its unique structure allows for the synthesis of complex heterocyclic scaffolds and substituted ketones bearing an electron-rich aromatic moiety, making it a valuable tool for building molecular diversity and exploring structure-activity relationships.

References

  • Hennessy, M. C., & O'Sullivan, T. P. (2021).
  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(7), 225-241.
  • Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.
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  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

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  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (n.d.). Biginelli reaction between an aldehyde, β-keto ester, and urea/thiourea... [Link]

  • J&K Scientific LLC. (2021). Biginelli Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Kostyanovsky, R. G., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega, 6(6), 4253–4265. [Link]

  • Ryabova, A. A., et al. (2022). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. [Link]

  • Ferguson, L. J., et al. (2017). Ethyl (4RS)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate and a redetermination of ethyl (4RS)-4-(4-methoxyphenyl)... Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1039. [Link]

  • Zidar, N., et al. (2009). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation... Molecules, 14(1), 151-163. [Link]

  • ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters... [Link]

  • YouTube. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. [Link]

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  • MCAT Review. (n.d.). Keto Acids and Esters. [Link]

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Comparative study of the biological activity of various Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among these, the α,γ-diketo ester scaffold, exemplified by Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, has emerged as a privileged structure. Its inherent reactivity and versatile chemical nature allow for the generation of a diverse library of derivatives, each with the potential for unique therapeutic applications. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, offering a synthesis of available experimental data to inform future research and development in this promising area.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a compilation of data, but also a critical evaluation of the structure-activity relationships (SAR) that govern the biological effects of these compounds. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, presenting comparative data where available and outlining the experimental methodologies crucial for their evaluation.

The Core Scaffold: this compound

This compound is a dicarbonyl compound featuring a phenyl ring substituted with a methoxy group, a four-carbon chain with two ketone functionalities, and an ethyl ester group.[1] The presence of multiple reactive sites, including the two carbonyl groups and the potential for modification of the aromatic ring, makes this molecule an excellent starting point for the synthesis of a wide array of derivatives. The inherent chemical features of this scaffold are hypothesized to be key to its biological activities, allowing for interactions with various biological targets.

Comparative Antimicrobial Activity

The search for new antimicrobial agents is a critical global health priority due to the rise of antibiotic resistance. Derivatives of this compound have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

Structure-Activity Relationship Insights

While direct comparative studies on a series of this compound derivatives are limited, research on structurally related compounds, such as chalcones and other butanoate derivatives, provides valuable insights into their structure-activity relationships (SAR). The antimicrobial potency of these compounds is often influenced by the nature and position of substituents on the aromatic ring.

For instance, studies on related structures have shown that the introduction of halogen atoms (e.g., chlorine, fluorine) or other electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.[2] This is thought to be due to alterations in the electronic properties of the molecule, potentially leading to increased interaction with microbial targets.

Experimental Data

The following table summarizes the antimicrobial activity of selected derivatives from various studies. It is important to note that direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies should be done with caution due to variations in experimental protocols.

DerivativeTest OrganismMIC (µg/mL)Reference
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoateStaphylococcus aureus15-25[2]
Escherichia coli15-25[2]
Bacillus subtilis20-25[2]
Aspergillus niger20-25[2]
Aspergillus flavus20-25[2]
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoateNot SpecifiedNot Specified[3]
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoateAntifungal/AntimicrobialNot Specified[3]

Note: The data presented is for structurally related compounds to provide an indication of potential activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: A schematic of the broth microdilution assay workflow.

Comparative Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Derivatives of this compound, particularly those with a chalcone-like substructure, have demonstrated promising cytotoxic activity against various cancer cell lines.

Mechanistic Insights and Structure-Activity Relationship

The anticancer mechanism of many chalcone-related compounds involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The substitution pattern on the aromatic rings plays a pivotal role in determining the potency and selectivity of these derivatives.

For example, the presence of hydroxyl and methoxy groups on the phenyl rings has been shown to be important for the cytotoxic activity of chalcones.[4] The specific positioning of these groups can influence the molecule's ability to interact with biological targets such as tubulin or various kinases.

Experimental Data

The following table presents the cytotoxic activity (IC50 values) of some chalcone derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB) analogueMurine Macrophages, Human SynoviocytesNot specified[5]
3,4,5-trimethoxyphenyl-based derivativesMCF-7 (Breast)0.536 - 3.619[4]
HepG2 (Liver)2.536 - 3.619[4]
HCT116 (Colon)1.587 - 3.213[4]
A549 (Lung)1.934 - 2.067[4]

Note: The data is for structurally related compounds to illustrate the potential of this chemical class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

Caption: A flowchart of the MTT assay for determining cytotoxicity.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing area of research.

Mechanistic Insights and Structure-Activity Relationship

The anti-inflammatory effects of chalcones and related compounds are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. This can include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of transcription factors such as NF-κB and STAT3.[5]

Structure-activity relationship studies on related compounds, such as ethyl p-methoxycinnamate, have indicated that the ester and methoxy functional groups play an important role in their anti-inflammatory activity.[6][7]

Experimental Data

The following table summarizes the anti-inflammatory activity of a structurally related compound.

DerivativeAssayActivityReference
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)Inhibition of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cellsStrong inhibition[5]
Collagen antibody-induced arthritis (CAIA) mouse modelPotent anti-arthritic activity[5]
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olCarrageenan-induced rat paw edemaMarked inhibition[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: A diagram illustrating the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The available data, primarily from structurally related compounds, strongly suggests their potential as antimicrobial, anticancer, and anti-inflammatory agents. The key to unlocking their full therapeutic potential lies in systematic structure-activity relationship studies.

Future research should focus on the synthesis and parallel screening of a focused library of this compound derivatives. This will allow for a direct and robust comparison of their biological activities and the elucidation of clear SAR. Key modifications to explore include:

  • Substitutions on the phenyl ring: Introducing a variety of electron-donating and electron-withdrawing groups at different positions.

  • Modification of the dicarbonyl moiety: Exploring the impact of reducing one or both carbonyl groups or converting them to other functional groups.

  • Alterations to the ethyl ester: Investigating the effect of different ester groups or replacing the ester with other functionalities like amides.

By employing the standardized experimental protocols outlined in this guide, researchers can generate high-quality, comparable data that will be invaluable in guiding the design of next-generation therapeutic agents based on this privileged scaffold.

References

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. MDPI. [Link]

  • Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem. [Link]

  • This compound | C13H14O5 | CID 287267 - PubChem. [Link]

  • Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. PubMed. [Link]

  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. PMC - NIH. [Link]

  • Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. PMC - NIH. [Link]

  • Search of antimicrobial activity in a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids. ResearchGate. [Link]

  • Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. [Link]

  • (PDF) Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents. ResearchGate. [Link]

  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]

  • This compound by USBiological, Cat. No. 449180-100MG. [Link]

  • Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. ResearchGate. [Link]

  • (PDF) The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. ResearchGate. [Link]

  • (PDF) Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. [Link]

  • Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • (PDF) Structure modification of ethyl p-methoxycinnamate and their bioassay as chemopreventive agent against mice's fibrosarcoma. ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. MDPI. [Link]

  • Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | C14H18O5 | CID 2736729 - PubChem. [Link]

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A Comparative Spectroscopic Analysis: Unveiling the Electronic Influence of Phenyl Substituents on Ethyl 2,4-Dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, Into the Spectrum

In the landscape of medicinal chemistry and materials science, the family of ethyl 4-aryl-2,4-dioxobutanoates serves as a versatile scaffold for synthesizing a wide array of heterocyclic compounds and biologically active molecules. Their utility is deeply rooted in the reactivity of the 1,3-dicarbonyl moiety. However, the true potential of these molecules is modulated by the electronic character of the substituent on the appended phenyl ring. Understanding how these substituents perturb the molecule's electronic environment is paramount for predicting reactivity, designing new derivatives, and ensuring quality control during synthesis.

This technical guide presents an in-depth spectroscopic comparison of three key analogs: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, and its 4-fluoro- and 4-chloro- counterparts. We will dissect the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Our objective is not merely to present data but to illuminate the underlying principles, explaining why the spectra differ. By correlating the electron-donating nature of the methoxy group against the electron-withdrawing inductive effects of the halogens, we provide a foundational guide for researchers engaged in the synthesis and characterization of related compounds. A critical aspect to consider throughout this analysis is the presence of keto-enol tautomerism, a characteristic feature of β-keto esters, which results in a dynamic equilibrium between the keto and enol forms and influences the resulting spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment. Substituents on the aromatic ring can dramatically alter this environment through a combination of inductive and resonance effects, leading to predictable shifts in the signals of nearby protons and carbons.[2][3]

  • Inductive Effects : These are transmitted through sigma (σ) bonds. Electronegative atoms like F, Cl, and O withdraw electron density, "deshielding" adjacent nuclei and shifting their signals downfield (to higher ppm).[2]

  • Resonance Effects : These occur in conjugated systems via the delocalization of pi (π) electrons. Lone pairs on oxygen or halogens can be donated into the aromatic ring, "shielding" nuclei (especially at the ortho and para positions) and shifting their signals upfield (to lower ppm).[2]

The interplay between these two effects governs the final observed chemical shift.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Accurately weigh 15-20 mg of the analyte.

  • Dissolution : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice, but the position of the keto-enol equilibrium can be solvent-dependent.

  • Standardization : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer : Transfer the resulting solution to a 5 mm NMR tube.

  • Acquisition : Record the spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal resolution. Standard acquisition parameters for ¹H and ¹³C (APT or PENDANT) experiments should be employed.

NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 15-20 mg of Analyte B Dissolve in ~0.7 mL CDCl₃ A->B C Add TMS Internal Standard B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample into Spectrometer (≥400 MHz) D->E F Lock, Tune, Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Reference to TMS (0 ppm) K->L M Integration (¹H) & Peak Picking L->M caption Workflow for NMR spectral acquisition.

Caption: Workflow for NMR spectral acquisition.

¹H NMR Data Comparison

Due to the keto-enol tautomerism, signals for both forms may be present. The data below focuses on the major tautomer, anticipated to be the enol form, which is stabilized by intramolecular hydrogen bonding.

Proton Assignment MeO-Analog (δ ppm) F-Analog (δ ppm) Cl-Analog (δ ppm, Predicted) Analysis of Substituent Effect
-CH₃ (Ethyl) ~1.40 (t)~1.41 (t)~1.42 (t)Minimally affected by the remote phenyl substituent.
-OCH₂- (Ethyl) ~4.40 (q)~4.42 (q)~4.43 (q)Slight downfield shift due to withdrawal from halogens.
-CH₂- (Methylene) ~3.9 (s)~4.0 (s)~4.1 (s)Signals for the keto-form methylene protons, sensitive to the aryl ketone's electronics.
Ar-H (ortho to C=O) ~7.95 (d)~8.05 (dd)~7.90 (d)Downfield due to proximity to the deshielding carbonyl group. The F-analog shows coupling to ¹⁹F.
Ar-H (meta to C=O) ~6.95 (d)~7.20 (t)~7.50 (d)Key differentiator : The strong donating MeO group shields these protons significantly (upfield shift). The withdrawing F and Cl groups deshield them (downfield shift).
-OCH₃ (Methoxy) ~3.88 (s)N/AN/ACharacteristic signal for the methoxy group.

¹H NMR Analysis: The most telling signals are those of the aromatic protons meta to the carbonyl group (and ortho to the substituent). For the methoxy analog, the strong resonance donation of the -OCH₃ group increases electron density at the ortho and para positions of the benzene ring, causing a significant upfield shift of these protons (~6.95 ppm) compared to benzene (7.27 ppm). Conversely, the fluoro and chloro substituents are electron-withdrawing via the inductive effect.[4] This effect deshields the aromatic protons, shifting them downfield. The chloro-analog is predicted to have a more downfield shift in this position than the fluoro-analog due to chlorine's greater inductive effect and less effective resonance donation compared to fluorine.

¹³C NMR Data Comparison
Carbon Assignment MeO-Analog (δ ppm) F-Analog (δ ppm) Cl-Analog (δ ppm, Predicted) Analysis of Substituent Effect
C=O (Aryl Ketone) ~185~188~189Deshielded by electron-withdrawing groups (F, Cl).
C=O (α-keto ester) ~192~192~192Less sensitive to the remote substituent effect.
C-O (Ester) ~161~161~161Relatively insensitive to the para-substituent.
C-ipso (C-Subst.) ~164~166 (d)~140Key differentiator : The substituent directly dictates this shift. The C-F carbon shows a large downfield shift and a characteristic large ¹J C-F coupling constant. The C-Cl carbon is shifted downfield relative to an unsubstituted carbon.
C-ortho ~131~132 (d)~130Influenced by both inductive and resonance effects. The F-analog will show a ²J C-F coupling.
C-meta ~114~116 (d)~129The methoxy group strongly shields this position. The halogens have a smaller effect. The F-analog will show a ³J C-F coupling.
C-para (C-CO) ~126~130~135This carbon is deshielded by the withdrawing carbonyl group, an effect enhanced by the withdrawing halogens and mitigated by the donating methoxy group.
-OCH₃ (Methoxy) ~55.5N/AN/ACharacteristic signal.

¹³C NMR Analysis: The substituent-induced chemical shifts (SCS) are prominent in the ¹³C NMR spectra. The ipso-carbon signal is most indicative: the C-O of the methoxy analog is far downfield (~164 ppm), while the C-F carbon is also significantly downfield and split into a doublet by the fluorine atom.[5] The aryl ketone carbonyl carbon provides another clear trend: the electron-donating methoxy group shields this carbon (~185 ppm), while the electron-withdrawing halogens deshield it, shifting it further downfield.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of these vibrations depends on the bond strength and the mass of the atoms involved. The electron-donating or -withdrawing nature of a substituent can alter the bond order of adjacent bonds, notably the C=O bond of the aryl ketone, leading to a shift in its stretching frequency.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Pressure Application : Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan : Record a background spectrum of the empty ATR setup.

  • Sample Scan : Record the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Experimental Workflow

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Clean ATR Crystal B Place Small Amount of Solid Sample A->B C Apply Pressure with Anvil B->C D Acquire Background Spectrum (16-32 scans) C->D E Acquire Sample Spectrum (16-32 scans) D->E F Perform ATR Correction (if necessary) E->F G Baseline Correction F->G H Identify Peak Wavenumbers (cm⁻¹) G->H caption Workflow for ATR-IR spectral acquisition.

Caption: Workflow for ATR-IR spectral acquisition.

Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode MeO-Analog F-Analog Cl-Analog (Predicted) Analysis of Substituent Effect
C=O (Ester) ~1735~1740~1742Relatively high frequency, less affected by conjugation.
C=O (α-Diketone) ~1715~1718~1720Associated with the α-keto group of the butanoate chain.
C=O (Aryl Ketone) ~1670~1685~1688Key differentiator : Electron-donating MeO group lowers frequency (increases single-bond character). Electron-withdrawing F and Cl increase frequency (increase double-bond character).
C=C (Aromatic) ~1600, ~1510~1600, ~1510~1595, ~1505Characteristic aromatic ring stretches.
C-O (Aryl-Alkyl Ether) ~1260N/AN/AStrong, characteristic C-O stretch of the anisole moiety.
C-F Stretch N/A~1230N/AStrong absorption characteristic of the aryl-fluoride bond.
C-Cl Stretch N/AN/A~1090Found in the fingerprint region, confirming the presence of chlorine.

IR Analysis: The stretching frequency of the aryl ketone C=O bond is the most informative peak for comparison. The electron-donating methoxy group participates in resonance with the carbonyl group, delocalizing the pi electrons and slightly weakening the C=O double bond. This results in a lower vibrational frequency (~1670 cm⁻¹). In contrast, the electronegative fluoro and chloro substituents withdraw electron density inductively, which strengthens the C=O bond and increases its vibrational frequency. This effect is generally more pronounced for fluorine than chlorine, but both will shift the peak to a higher wavenumber compared to the methoxy analog.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule.[6] For these aromatic compounds, the most significant absorptions are the π → π* transitions associated with the conjugated system, which includes the benzene ring and the benzoyl moiety. Substituents can modify the energy of the molecular orbitals, leading to shifts in the wavelength of maximum absorbance (λₘₐₓ).

  • Bathochromic Shift (Red Shift) : A shift to a longer λₘₐₓ, caused by substituents that decrease the HOMO-LUMO energy gap (e.g., electron-donating groups).

  • Hypsochromic Shift (Blue Shift) : A shift to a shorter λₘₐₓ, caused by substituents that increase the HOMO-LUMO energy gap.

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-transparent solvent, such as ethanol or acetonitrile.

  • Stock Solution Preparation : Prepare a stock solution of the analyte with a known concentration (e.g., 1 mg/mL).

  • Dilution : Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.

  • Blanking : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set A = 0).

  • Measurement : Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm.

  • Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

UV-Vis Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL) B Dilute to Working Concentration (e.g., 10 µg/mL) A->B F Fill Cuvette with Sample Solution B->F C Select UV-Transparent Solvent (e.g., EtOH) D Fill Cuvette with Solvent (Blank) E Zero Spectrophotometer D->E G Scan Spectrum (400-200 nm) F->G H Identify λₘₐₓ G->H I Calculate Molar Absorptivity (ε) H->I caption Workflow for UV-Vis spectral acquisition.

Caption: Workflow for UV-Vis spectral acquisition.

UV-Vis Absorption Data
Compound λₘₐₓ (nm, Predicted) Effect Analysis of Substituent Effect
MeO-Analog ~285BathochromicThe electron-donating methoxy group (an auxochrome) extends the conjugation of the benzoyl chromophore, lowering the energy of the π → π* transition and shifting λₘₐₓ to a longer wavelength.
F-Analog ~255HypsochromicThe fluoro group has a weaker resonance effect and a strong inductive effect. This results in a less extended conjugated system compared to the methoxy analog, leading to a blue shift.
Cl-Analog ~260HypsochromicThe chloro group behaves similarly to the fluoro group. Its effect is slightly less hypsochromic than fluorine, as chlorine is less electronegative.

UV-Vis Analysis: The position of λₘₐₓ correlates directly with the extent of conjugation and the electronic nature of the substituent. The methoxy group, a powerful auxochrome, causes a significant bathochromic (red) shift compared to the halogenated analogs.[7] This is a classic demonstration of how an electron-donating group can lower the HOMO-LUMO gap. The fluoro and chloro analogs exhibit hypsochromic (blue) shifts relative to the methoxy compound, as their net electron-withdrawing character slightly contracts the effective conjugation of the chromophore.

Mass Spectrometry (MS): Deciphering Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For these analogs, the key fragmentation will likely involve the cleavage of the acylium ion, providing a direct mass signature of the substituted benzoyl group.

Experimental Protocol for MS
  • Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique for these molecules.

  • Sample Introduction : The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source via direct infusion using a syringe pump.

  • Mass Analyzer : A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.

  • Data Acquisition : Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Tandem MS (MS/MS) : To study fragmentation, the parent ion of interest (e.g., [M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

MS Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis A Dissolve Sample in MeOH or ACN B Load into Syringe C Infuse Sample into ESI Source B->C D Generate Ions (Positive Mode) C->D E Analyze m/z (TOF or Quadrupole) D->E F Optional: Isolate Parent Ion & Perform MS/MS E->F G Identify Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺) E->G H Identify Key Fragment Ions F->H I Propose Fragmentation Pathway H->I caption Workflow for ESI-MS spectral acquisition.

Caption: Workflow for ESI-MS spectral acquisition.

Mass Spectrometry Data
Compound MW [M+H]⁺ (m/z) Key Fragment Ion (m/z) Fragment Identity
MeO-Analog 250.25[8]251.09135.04[CH₃O-C₆H₄-CO]⁺ (4-methoxybenzoyl cation)
F-Analog 238.21[9][10]239.07123.01[F-C₆H₄-CO]⁺ (4-fluorobenzoyl cation)
Cl-Analog 254.69255.05139.00 / 141.00[Cl-C₆H₄-CO]⁺ (4-chlorobenzoyl cation)

MS Analysis: The molecular ion peaks confirm the molecular weight of each compound. The most significant diagnostic fragment is the substituted benzoyl cation. The mass of this fragment directly reflects the substituent:

  • MeO-Analog : 135 m/z (C₇H₄O⁺ + OCH₃ = 104 + 31)

  • F-Analog : 123 m/z (C₇H₄O⁺ + F = 104 + 19)

  • Cl-Analog : 139/141 m/z (C₇H₄O⁺ + Cl = 104 + 35/37). The characteristic ~3:1 isotopic pattern for chlorine provides unambiguous confirmation of its presence.

Conclusion: A Unified Spectroscopic Picture

This comparative guide demonstrates that a multi-technique spectroscopic approach provides a comprehensive understanding of the structural and electronic properties of this compound and its fluoro- and chloro-analogs. Each technique offers a unique piece of the puzzle, and together, they paint a clear picture of how para-substituents systematically influence the molecule's characteristics.

  • NMR reveals the nuanced electronic distribution across the carbon skeleton, with chemical shifts in the aromatic region serving as a sensitive probe of the substituent's inductive and resonance effects.

  • IR spectroscopy confirms the functional groups and shows how substituent electronics alter the bond strength of the conjugated aryl ketone.

  • UV-Vis spectroscopy maps the energetic landscape of electronic transitions, clearly showing the bathochromic shift induced by the electron-donating methoxy group.

  • Mass Spectrometry provides definitive molecular weights and yields characteristic fragment ions that act as a mass fingerprint for the substituted half of the molecule.

For researchers and drug development professionals, this analysis serves as a practical framework for characterizing novel derivatives, confirming synthetic outcomes, and predicting molecular properties based on spectroscopic data.

References

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University.
  • Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]

  • Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. (2001). ResearchGate. [Link]

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. (2021). ResearchGate. [Link]

  • Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. (2014). National Center for Biotechnology Information. [Link]

  • Ethyl 4-(4-fluorophenyl)-2, 4-dioxobutanoate, min 98%, 1 gram. Stratech. [Link]

  • QUANTIFICATION AND METHOD DEVELOPMENT OF BENZOYL PEROXIDE IN PHARMACEUTICAL GEL USING UV/ VIS- SPECTROPHOTOMETRY. (2024). IJCRT.org. [Link]

  • Ultraviolet absorption spectra of seven substituted benzenes. (1949). National Institute of Standards and Technology. [Link]

  • Molecular structure-associated pharmacodynamic investigation on benzoyl peroxide using spectroscopic and quantum computational tools. (2018). Taylor & Francis Online. [Link]

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A Comparative Guide to the Electrophilicity of Michael Acceptors: Featuring Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Electrophilicity in Covalent Interactions

In the landscape of drug discovery and chemical biology, the targeted formation of covalent bonds has emerged as a powerful strategy for achieving high-affinity and durable therapeutic effects. At the heart of this approach lies the Michael addition reaction, a fundamental transformation involving the conjugate addition of a nucleophile to an electron-deficient α,β-unsaturated system, known as a Michael acceptor. The intrinsic reactivity, or electrophilicity, of these acceptors is a critical parameter that dictates their suitability for various applications, from targeted covalent inhibitors to the development of novel biomaterials.[1]

An excessively reactive Michael acceptor may lead to off-target reactions and associated toxicity, while one with insufficient reactivity will fail to engage its intended target effectively. Therefore, a quantitative understanding and nuanced comparison of electrophilicity are paramount for researchers.

This guide provides an in-depth comparison of the electrophilicity of several classes of Michael acceptors. We will focus on the unique structural features of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and contextualize its potential reactivity against well-characterized acceptors. The content herein is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights.

Deconstructing the Michael Acceptor: Factors Governing Electrophilicity

The Michael addition is a conjugate addition reaction where a soft nucleophile, such as a thiol (e.g., the cysteine residue in a protein), attacks the β-carbon of an α,β-unsaturated carbonyl compound.[2] The reaction rate is governed by the electrophilicity of this β-carbon, which is in turn influenced by several factors:

  • Activating Groups: The nature of the electron-withdrawing group (EWG) is the primary determinant of reactivity. The more effectively the EWG delocalizes the negative charge in the resulting enolate intermediate, the more electrophilic the acceptor.

  • Steric Hindrance: Bulky substituents near the α- or β-positions can impede the approach of the nucleophile, significantly reducing the reaction rate.

  • Electronic Effects: Substituents on the carbon framework can donate or withdraw electron density, modulating the partial positive charge on the β-carbon.

The general mechanism is depicted below.

Caption: General mechanism of a Thiol-Michael addition reaction.

Structural Analysis of this compound

The compound this compound (CAS 35322-20-4) presents a unique structural motif.[3][4] Unlike simple enones, its reactivity profile is derived from its β-dicarbonyl functionality.

Structure:

  • Molecular Formula: C₁₃H₁₄O₅

  • SMILES: CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC[4]

The key feature is the 1,3-dicarbonyl system (a β-ketoester) which is known to have significant enol content at equilibrium. It is this enol tautomer that constitutes the active Michael acceptor.

Caption: Keto-Enol tautomerism of the target compound.

The enol form, ethyl 3-hydroxy-4-(4-methoxyphenyl)-2,4-dioxo-2-butenoate, is an α,β-unsaturated carbonyl system. Its electrophilicity is significantly enhanced because it is dually activated : the olefin is conjugated to two carbonyl groups (the C4-ketone and the C1-ester). This dual activation strongly polarizes the C=C bond, making the β-carbon (C3) highly susceptible to nucleophilic attack. The electron-donating methoxy group on the phenyl ring may slightly attenuate this effect, but the overall reactivity is expected to be high.

A Comparative Framework of Common Michael Acceptors

To objectively assess the electrophilicity of this compound, we compare it to a spectrum of commonly used Michael acceptors, ordered by generally increasing reactivity.[1]

Michael Acceptor Class Example Structure Key Structural Features & Reactivity Rationale
Acrylamide C=C-C(=O)NR₂The nitrogen lone pair delocalizes into the carbonyl, reducing its electron-withdrawing ability. This results in low electrophilicity , making them ideal for targeted covalent inhibitors where high specificity is required.
Acrylate C=C-C(=O)ORThe ester oxygen is less electron-donating than the amide nitrogen, leading to moderate electrophilicity .
Enone (Ketone) C=C-C(=O)RLacks the electron-donating heteroatom of amides/esters. The carbonyl provides strong activation, resulting in good electrophilicity .
Dually Activated O=C-C=C-C=OThe olefin is conjugated to two EWGs, creating a highly electron-deficient β-carbon. This leads to high electrophilicity . Maleimides are a prime example.

Based on its dually activated enol tautomer, we predict that This compound will exhibit reactivity characteristic of the "Dually Activated" class, likely greater than simple enones and acrylates.

Experimental Protocol: Quantifying Electrophilicity via Kinetic Analysis

The most reliable method for comparing the electrophilicity of Michael acceptors is to measure their reaction rates with a standard nucleophile under identical conditions.[1] The second-order rate constant (k₂) serves as a direct, quantitative measure of reactivity. A common and biologically relevant method involves reacting the acceptor with a thiol, such as glutathione (GSH), and monitoring the reaction progress using UV-Vis spectroscopy.[5]

Objective: To determine the second-order rate constant (k₂) for the reaction of a Michael acceptor with glutathione.

Methodology: Pseudo-First-Order Kinetics

To simplify the rate law, the reaction is run under pseudo-first-order conditions, where the concentration of one reactant (GSH) is in large excess (≥10-fold) over the Michael acceptor.[1] Under these conditions, the concentration of GSH remains effectively constant, and the reaction rate depends only on the concentration of the Michael acceptor. The observed rate constant (k_obs) is then determined, and the second-order rate constant is calculated using the equation: k₂ = k_obs / [GSH] .[1]

Experimental_Workflow Prep Prepare Stock Solutions - Michael Acceptor (e.g., 10 mM in DMSO) - GSH (e.g., 100 mM in Buffer) - Reaction Buffer (e.g., PBS, pH 7.4) React Initiate Reaction - Add small volume of acceptor stock to pre-warmed buffer containing excess GSH. - Final [Acceptor] = 50 µM - Final [GSH] = 500 µM - 5 mM Prep->React 1. Reagent Prep Monitor Monitor Reaction - Use UV-Vis Spectrophotometer - Scan wavelength to find λ_max where acceptor absorbs and product does not. - Record absorbance decay over time at λ_max. React->Monitor 2. Kinetic Run Analyze Data Analysis - Plot ln(Absorbance) vs. Time. - The slope of the line = -k_obs. Monitor->Analyze 3. Data Extraction Calculate Calculate k₂ - Plot k_obs vs. [GSH] for several concentrations. - The slope of this second plot is k₂. Analyze->Calculate 4. Final Calculation

Sources

A Guide to Validating the Reaction Mechanism for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proposed reaction mechanism for the synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explore the chemical logic underpinning the synthesis, offering a comparative analysis with alternative routes and the experimental data required for validation.

Introduction: The Significance of a Versatile Building Block

This compound is a β-dicarbonyl compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a diketo-ester moiety, serves as a versatile scaffold for the construction of more complex molecules, including various heterocyclic compounds with potential biological activity. Understanding and validating its synthetic pathway is crucial for ensuring efficient, reproducible, and scalable production. The most chemically sound and widely accepted method for this synthesis is a Crossed Claisen Condensation . This guide will dissect this mechanism, provide a framework for its experimental validation, and compare it against other theoretical pathways.

Part 1: The Primary Proposed Mechanism - A Crossed Claisen Condensation

The synthesis of this compound is most efficiently achieved via a Crossed Claisen condensation. This reaction forms a carbon-carbon bond between a ketone and an ester in the presence of a strong base.[1][2] For our target molecule, the logical precursors are 4-methoxyacetophenone (which provides the aryl ketone portion) and diethyl oxalate (which provides the keto-ester portion).

The Mechanistic Rationale

The Claisen condensation is a cornerstone of C-C bond formation.[3][4] The "crossed" variant is employed when reacting two different carbonyl compounds. To achieve a high yield of a single product, the reaction is designed such that one partner has no α-hydrogens and can therefore only act as the electrophile (the "acceptor"), while the other partner must be enolizable to act as the nucleophile (the "donor").[2][5] In this case, 4-methoxyacetophenone is enolizable, while diethyl oxalate serves as the electrophilic partner.

The reaction proceeds through several key steps, driven by the final, thermodynamically favorable deprotonation of the product.[1][4]

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of 4-methoxyacetophenone. Sodium ethoxide is the base of choice because its conjugate acid (ethanol) is often the solvent, and its ethoxide anion matches the alkoxy group of the diethyl oxalate, preventing unwanted transesterification side reactions.[4][6]

  • Nucleophilic Attack: The resulting nucleophilic enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group and reforming a carbonyl group. This results in the formation of the target β-dicarbonyl system.

  • Thermodynamic Driving Force: The product, this compound, has a highly acidic proton on the methylene carbon situated between the two carbonyl groups (pKa ≈ 11).[3] The ethoxide base present in the reaction mixture readily removes this proton. This irreversible acid-base reaction is the thermodynamic driving force that shifts the entire reaction equilibrium towards the product.[1][4] This is a critical feature of the Claisen condensation and explains why a stoichiometric amount of base is required.[1]

  • Acidic Workup: In the final step, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral product.[1][5]

Visualization of the Proposed Mechanism

Claisen_Condensation Proposed Mechanism: Crossed Claisen Condensation cluster_reactants Reactants R1 4-Methoxyacetophenone S1 Step 1: Enolate Formation (Deprotonation of Ketone) R1->S1 R2 Diethyl Oxalate S2 Step 2: Nucleophilic Attack R2->S2 Base Sodium Ethoxide (NaOEt) Base->S1 I1 Ketone Enolate (Nucleophile) S1->I1 I2 Tetrahedral Intermediate S2->I2 S3 Step 3: Elimination of Ethoxide S4 Step 4: Deprotonation (Driving Force) S3->S4 Product Formed I3 Product Enolate (Resonance Stabilized) S4->I3 S5 Step 5: Acidic Workup Product Ethyl 4-(4-methoxyphenyl)- 2,4-dioxobutanoate S5->Product I1->S2 I2->S3 I3->S5

Caption: Step-wise logical flow of the Crossed Claisen condensation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process controls and final product characterization.

Materials:

  • 4-Methoxyacetophenone

  • Diethyl Oxalate

  • Absolute Ethanol (Dry)

  • Sodium metal

  • Diethyl Ether

  • Hydrochloric Acid (2M)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • TLC plates (Silica gel)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add small pieces of sodium metal (1.0 eq) to dry absolute ethanol at room temperature. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath. To this, add a solution of 4-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in ethanol dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The formation of a solid precipitate (the sodium salt of the product) indicates the reaction is proceeding.

  • In-Process Control (TLC): Monitor the reaction's progress by taking small aliquots, quenching with dilute acid, extracting with ethyl acetate, and spotting on a TLC plate against the starting material. A new, lower Rf spot corresponding to the product should appear as the starting material spot diminishes.

  • Workup and Isolation: Cool the reaction mixture in an ice bath and slowly acidify with 2M HCl until the pH is ~2-3. The solid precipitate will dissolve, and the product may separate as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography. The final product's identity and purity are validated by its melting point (reported as 52-57 °C) and spectroscopic analysis.[7]

Part 2: Comparison with Alternative Synthetic Pathways

While the Crossed Claisen condensation is the most direct route, it is instructive to compare it with other theoretical possibilities to underscore its advantages.

FeatureProposed Crossed ClaisenAlternative 1: Acylation of Ethyl AcetoacetateAlternative 2: Friedel-Crafts Acylation
Reaction Logic Condensation of a ketone with a diester.Acylation of a pre-formed β-keto ester.Two-step acylation of anisole.
Number of Steps 1 (plus workup)1 (plus workup)2 (plus workup)
Key Challenge Requires anhydrous conditions.Poor regioselectivity (C- vs. O-acylation); potential for di-acylation.Harsh Lewis acid catalyst; potential for ortho/para isomers.
Atom Economy HighModerateLow (due to catalyst and byproducts)
Predictable Outcome HighLow to ModerateModerate
Starting Materials Readily availableReadily availableReadily available

Part 3: Validating the Outcome - Spectroscopic Evidence

Final validation of the synthesized product and, by extension, the reaction mechanism, relies on thorough spectroscopic characterization. The predicted data below serves as a benchmark for experimental results.

Predicted Spectroscopic Data for this compound
TechniquePredicted ObservationsRationale
¹H NMR δ ~7.9 (d, 2H), δ ~6.9 (d, 2H)Aromatic protons of the 4-methoxyphenyl group (AA'BB' system).
δ ~4.3 (q, 2H), δ ~1.3 (t, 3H)Ethyl ester group (-OCH₂CH₃).
δ ~3.8 (s, 3H)Methoxy group protons (-OCH₃).
δ ~4.5-5.0 (s, 2H) Note: Tautomerism may affect this signalMethylene protons (-CH₂-) between two carbonyls. May exist as enol.
¹³C NMR δ ~190, ~185, ~160Three distinct carbonyl carbons (two ketones and one ester).
δ ~164, ~131, ~128, ~114Aromatic carbons.
δ ~62, ~14Ethyl ester carbons.
δ ~55Methoxy carbon.
δ ~45Methylene carbon.
IR (cm⁻¹) ~1740-1720 (strong)C=O stretch of the ester.
~1680-1660 (strong)C=O stretch of the aryl ketone.
~1600, ~1510C=C stretching of the aromatic ring.
Mass Spec (MS) m/z = 250.08 [M]⁺Molecular ion peak corresponding to the formula C₁₃H₁₄O₅.[8]
m/z = 205, 135Key fragmentation peaks corresponding to loss of -OEt and the 4-methoxybenzoyl cation.
Workflow for Spectroscopic Validation

Caption: Workflow for confirming product identity and validating the synthesis.

Conclusion

The synthesis of this compound is best explained and executed through a Crossed Claisen condensation. This mechanism is supported by foundational principles of organic chemistry, including enolate reactivity and the thermodynamic stability of the resulting product. The guide provides a robust experimental protocol that is self-validating and a clear framework for product characterization. By following this analysis, researchers can confidently synthesize the target molecule and validate that the observed outcome is the result of the proposed, well-established reaction mechanism.

References

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  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

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  • NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, experience-driven framework for the proper disposal of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS No. 35322-20-4), moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's properties is essential. This initial assessment forms the basis of all subsequent safety and handling decisions.

Known Properties of this compound

PropertyDataSource
CAS Number 35322-20-4[2][3][4]
Molecular Formula C₁₃H₁₄O₅[3]
Physical Form Solid
Melting Point 52-57 °C
Flash Point > 110 °C (> 230 °F)
Storage Class 13 - Non-Combustible Solids

Inferred Hazards and Rationale:

From a field perspective, the absence of data does not mean the absence of hazard. Related chemical structures, such as other butanoates and phenyl derivatives, can cause skin, eye, and respiratory irritation.[5][6] Furthermore, many organic compounds pose a risk to the aquatic environment.[7]

Core Directive: Treat this compound as a hazardous substance. Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat, during all handling and disposal procedures.

Part 2: The Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure compliance and safety from the moment waste is generated to its final collection.

Step 1: Waste Minimization

The most effective disposal strategy begins with generating less waste. Federal and state regulations require institutions to have a Waste Minimization Strategy.[8]

  • Operational Causality: Order only the quantity of the chemical required for your immediate research needs.[8][9] This not only reduces disposal costs and environmental impact but also minimizes the risks associated with storing surplus chemicals. Keep a detailed inventory to avoid redundant purchases.[9][10]

Step 2: Segregation at the Source

Proper segregation is paramount to prevent dangerous reactions and to facilitate efficient, cost-effective disposal by your institution's hazardous waste program.

  • Protocol:

    • Designate a specific waste container solely for this compound and materials contaminated with it.

    • Do NOT mix this waste with other streams. Keep it separate from:

      • Acids and bases[11]

      • Oxidizing and reducing agents[11]

      • Aqueous waste

      • Halogenated and non-halogenated solvents[9]

  • Expert Rationale: Mixing waste streams can lead to unforeseen chemical reactions. Furthermore, waste disposal contractors often charge significantly more for complex, mixed chemical "cocktails" than for well-characterized, segregated waste.[12]

Step 3: Proper Containerization

The integrity of the waste container is your primary line of defense against spills and exposure.

  • Protocol:

    • Select a container made of a compatible material (e.g., a clean, dry polyethylene or glass bottle). Do not use foodstuff containers.[11]

    • Ensure the container is in good condition, free of cracks or defects, and has a tightly sealing, leak-proof cap.[9][11]

    • The container should be kept closed at all times except when actively adding waste.[8][11] This is a common point of failure in lab audits and is crucial for preventing the release of vapors.

Step 4: Meticulous Labeling

Regulatory compliance hinges on accurate labeling. An unlabeled container is a serious safety violation.

  • Protocol:

    • Affix a hazardous waste tag or label, as provided by your institution's Environmental Health & Safety (EH&S) department, to the container before adding the first drop of waste.[8]

    • The label must include:

      • The words "Hazardous Waste" .[11][13][14]

      • The full, unabbreviated chemical name: "this compound" . Do not use formulas or structures.[11]

      • A clear indication of the associated hazards (e.g., "Irritant," "Handle with Caution").[11][13]

      • The date when waste was first added to the container (the "accumulation start date").

Step 5: Safe Accumulation and Storage

Waste must be stored safely in a designated area at or near the point of generation.

  • Protocol:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[8][11][13] This could be a marked section of a bench or a chemical fume hood.

    • Ensure the SAA is away from drains and high-traffic areas.

    • Store within a secondary containment tray or bin to contain any potential leaks.[9]

    • Be mindful of accumulation limits. Laboratories are typically limited to storing a maximum of 55 gallons of hazardous waste at any one time.[1][12]

Step 6: Arranging for Final Disposal

Final treatment and disposal must be handled by trained professionals. Never dispose of this chemical down the drain or in the regular trash. [7][12]

  • Protocol:

    • Once the container is full or you have finished the project generating the waste, complete the hazardous waste tag with the "full" date.

    • Submit a chemical waste collection request to your institution's EH&S or equivalent safety department.[1][8] They are responsible for the final waste determination and management in a compliant manner.[8]

Part 3: Managing Contaminated Materials and Spills

Waste is not limited to the pure compound. Any item that comes into contact with the chemical must be disposed of correctly.

Contaminated Solids:

  • Procedure: Items such as gloves, weighing papers, and contaminated paper towels should be collected in a separate, clearly labeled, sealed plastic bag or container. This container should also be marked as "Hazardous Waste" with the chemical name and disposed of through the EH&S office.[12]

Spill Cleanup Protocol (for small, manageable spills):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing safety goggles, a lab coat, and double-layered nitrile gloves.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep up the absorbent material and the spilled solid. Place it into a designated, sealable container.

  • Labeling: Label the container as "Hazardous Waste: Spill Debris containing this compound."

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol) and paper towels. The cleaning materials must also be disposed of as hazardous waste.[1][12]

  • Disposal: Arrange for pickup of the spill cleanup waste through your EH&S department.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_gen Waste Generation & Accumulation cluster_disp Final Disposal Minimize Step 1: Minimize Waste (Order only what is needed) Generate Generate Waste (Solid compound or contaminated materials) Minimize->Generate PrepContainer Step 2: Prepare a Labeled, Compatible Waste Container Segregate Step 3: Segregate Waste (Isolate from other streams) Generate->Segregate Spill Spill Occurs? Generate->Spill Store Step 4: Store in SAA (Designated Satellite Accumulation Area) Segregate->Store Full Container Full or Project Complete? Store->Full Request Step 5: Request Pickup (Submit form to EH&S) Full->Request Yes Pickup Step 6: Professional Disposal (Handled by EH&S) Request->Pickup SpillCleanup Follow Spill Cleanup Protocol (Collect all materials as hazardous waste) Spill->SpillCleanup Yes SpillCleanup->Request

Caption: Disposal workflow for this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. [Link]

  • SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. MarkHerb. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • CAS Number 615-78-1. RightAnswer Knowledge Solutions. [Link]

  • Ethyl 4-methoxyphenyl-4-oxobutanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste - EHSO Manual. Oakland University. [Link]

  • ethyl 4-methoxycinnamate, 1929-30-2. The Good Scents Company. [Link]

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Financial Times , 1986, UK, English. Internet Archive. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing scientific frontiers, our most critical responsibility is ensuring a safe laboratory environment. The proper handling of specialized chemical reagents is paramount, not only for regulatory compliance but as a foundational element of rigorous and reproducible science. This guide provides an in-depth, experience-driven protocol for the safe handling of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS No. 35322-20-4), moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Assessment: Understanding the "Why"

This compound is a solid organic compound requiring careful management.[1] A thorough risk assessment is the cornerstone of any safety protocol. Based on available safety data, this compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

These classifications are not mere labels; they are directives that inform every aspect of our handling procedure. They indicate four potential routes of exposure—ingestion, skin contact, eye contact, and inhalation—each of which must be systematically mitigated through the correct selection and use of Personal Protective Equipment (PPE). The WGK 3 classification also signifies a high hazard to water, mandating careful disposal to prevent environmental contamination.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. The goal is to establish an unbroken barrier between the researcher and the chemical.

Eye and Face Protection

Causality: The H319 classification ("Causes serious eye irritation") is a critical directive.[2] The eyes are highly susceptible to chemical damage. As this compound is a solid powder, accidental splashes or airborne dust generation during handling can lead to severe irritation or injury.

Protocol:

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times within the laboratory where this compound is handled. Standard safety glasses do not provide adequate protection from dust and are insufficient.

  • Enhanced Precaution: When handling larger quantities (typically >5g) or when there is a heightened risk of dust generation, a face shield should be worn in addition to safety goggles.[3] The face shield provides a secondary barrier, protecting the entire face from airborne particles.

Skin and Body Protection

Causality: The H315 classification ("Causes skin irritation") dictates that direct skin contact must be avoided.[2] Natural skin oils and moisture can react with chemical compounds, and prolonged contact can lead to dermatitis or other adverse reactions.

Protocol:

  • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. They must be inspected for tears or pinholes before each use. If contact with the chemical occurs, gloves should be removed immediately, and hands should be washed thoroughly before donning a new pair. Never reuse disposable gloves.

  • Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned. This protects the arms and torso from incidental contact and contamination of personal clothing.

Respiratory Protection

Causality: The H335 classification ("May cause respiratory irritation") is particularly relevant as this compound is a solid.[2] Weighing and transferring the powder can easily generate fine dust that can be inhaled, leading to irritation of the respiratory tract.

Protocol:

  • Primary Engineering Control: Whenever possible, all handling of the solid compound, especially weighing and initial solubilization, should be performed within a certified chemical fume hood. This is the most effective way to contain airborne particles.

  • Secondary Respiratory Protection: If a fume hood is unavailable, or if procedures have a high potential for dust generation, a NIOSH-approved N95 respirator is required.[1] Proper fit-testing is essential to ensure the respirator provides an adequate seal.[4]

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat. Ensure the chemical fume hood is on and operating correctly.

  • Weighing: Transport the sealed container to the chemical fume hood. Perform all weighing of the solid powder within the hood on a tared weigh boat or paper.

  • Transfer & Solubilization: Carefully transfer the weighed solid to the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to minimize dust generation.

  • Post-Handling: After use, decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection. Wash hands thoroughly with soap and water immediately after handling is complete.[3]

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Doffing Prep Don PPE: - Goggles - Nitrile Gloves - Lab Coat Hood Verify Fume Hood Operation Weigh Weigh Solid Compound Hood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Work Surface & Tools Transfer->Decon Doff Doff PPE (Gloves First) Decon->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Procedures
ScenarioImmediate Action Plan
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing. Wash affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully to avoid generating dust and place in a sealed, labeled container for hazardous waste disposal.[5]
Disposal Dispose of waste in a clearly labeled, sealed container for hazardous chemical waste. Follow all federal, state, and local environmental regulations. Do not dispose of down the drain.

By integrating this comprehensive safety protocol into your daily laboratory operations, you foster an environment of scientific excellence and uncompromising safety.

References

  • Arctom. CAS NO. 35322-20-4 | this compound. [Link]

  • PubChem. This compound. [Link]

  • MarkHerb. Safety Data Sheet - Ethyl p-Methoxycinnamate. [Link]

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